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  • Product: 2-Hydroxy-1-(piperazin-1-yl)propan-1-one
  • CAS: 100500-89-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one, a valuable building block in m...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one, a valuable building block in medicinal chemistry. The document details a primary, environmentally friendly synthetic route via direct thermal amidation of lactic acid with piperazine. A thorough examination of the reaction mechanism, a step-by-step experimental protocol, and methods for purification and characterization are presented. Furthermore, alternative synthetic strategies are discussed, offering flexibility for various laboratory settings. This guide is intended to equip researchers and drug development professionals with the necessary knowledge to efficiently synthesize and utilize this important chemical entity.

Introduction

2-Hydroxy-1-(piperazin-1-yl)propan-1-one is a bifunctional molecule incorporating a hydroxyl group and a piperazine moiety. The piperazine ring is a prevalent scaffold in a vast array of pharmaceuticals, imparting desirable physicochemical properties such as improved aqueous solubility and the ability to modulate receptor binding.[1] The presence of the hydroxyl group offers a site for further chemical modification, making this compound a versatile intermediate in the synthesis of more complex drug candidates. The development of an efficient and sustainable synthetic protocol is therefore of significant interest to the pharmaceutical industry.

This guide focuses on a direct amidation approach, which aligns with the principles of green chemistry by minimizing the use of hazardous reagents and solvents.[2]

Synthetic Methodologies

The formation of the amide bond between a carboxylic acid and an amine is a fundamental transformation in organic synthesis. Several methods can be employed for the synthesis of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one.

Primary Synthetic Route: Direct Thermal Amidation

The most direct and atom-economical approach is the thermal condensation of lactic acid and piperazine. This method circumvents the need for coupling agents and organic solvents, reducing both cost and environmental impact.[2]

Reaction Scheme:

Direct_Amidation LacticAcid Lactic Acid reagents Heat (Solvent-free) Piperazine Piperazine Product 2-Hydroxy-1-(piperazin-1-yl)propan-1-one Water Water reagents->Product reagents->Water

Caption: Direct thermal amidation of lactic acid and piperazine.

Causality of Experimental Choices:

  • Solvent-Free Conditions: Heating the neat mixture of reactants drives the reaction forward by removing the water byproduct, in accordance with Le Châtelier's principle. This eliminates the need for a separate dehydration agent or azeotropic distillation.[3]

  • Temperature: A sufficiently high temperature is required to overcome the activation energy for the direct amidation, which proceeds through a tetrahedral intermediate. However, excessive heat can lead to side reactions, such as the formation of polylactic acid or piperazine degradation products. A temperature range of 140-160 °C is typically optimal.

  • Stoichiometry: Using an excess of piperazine can help to minimize the formation of the undesired bis-acylated product, where both nitrogen atoms of the piperazine ring react with lactic acid. However, this necessitates a more rigorous purification step to remove the unreacted piperazine. A 1:1 molar ratio is a good starting point for optimization.

Reaction Mechanism:

The reaction proceeds via a nucleophilic acyl substitution. The nitrogen atom of piperazine attacks the carbonyl carbon of lactic acid, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a molecule of water to form the amide bond.

Alternative Synthetic Routes

While direct amidation is preferred for its simplicity and green credentials, other methods can be employed, particularly when milder reaction conditions are required.

  • Acyl Chloride Method: Lactic acid can be converted to its more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting lactoyl chloride readily reacts with piperazine, often at lower temperatures. However, this method generates corrosive HCl as a byproduct and requires careful handling of the reagents.[1]

  • Coupling Agent-Mediated Amidation: A wide array of coupling agents, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like 1-Hydroxybenzotriazole (HOBt), can facilitate the amide bond formation under mild conditions.[4] These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. This method is particularly useful for sensitive substrates but generates stoichiometric amounts of byproducts that need to be removed during purification.

Experimental Protocol: Direct Thermal Amidation

This section provides a detailed, step-by-step methodology for the synthesis of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one via direct thermal amidation.

Materials and Equipment:

  • DL-Lactic acid (85-90% aqueous solution)

  • Piperazine, anhydrous

  • Round-bottom flask equipped with a short-path distillation head and a receiving flask

  • Heating mantle with a magnetic stirrer and a temperature controller

  • Vacuum pump

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane, methanol)

Workflow Diagram:

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification cluster_characterization Characterization Reactants Combine Lactic Acid and Piperazine in a round-bottom flask Setup Attach short-path distillation head Reactants->Setup Heating Heat the mixture to 140-160 °C with stirring Setup->Heating Distillation Collect water in the receiving flask Heating->Distillation Monitoring Monitor reaction progress by TLC Distillation->Monitoring Cooling Cool the reaction mixture to room temperature Monitoring->Cooling Dissolution Dissolve the crude product in a suitable solvent Cooling->Dissolution Chromatography Purify by silica gel column chromatography Dissolution->Chromatography Solvent_Removal Remove solvent under reduced pressure Chromatography->Solvent_Removal Analysis Analyze the purified product by NMR, IR, and MS Solvent_Removal->Analysis

Caption: Experimental workflow for the synthesis of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one.

Procedure:

  • Reactant Charging: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine DL-lactic acid (e.g., 0.1 mol) and anhydrous piperazine (e.g., 0.1 mol).

  • Reaction Setup: Attach a short-path distillation head and a receiving flask to the round-bottom flask.

  • Heating and Reaction: Heat the mixture in a heating mantle to 140-160 °C with vigorous stirring. Water will begin to distill and collect in the receiving flask.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., dichloromethane:methanol, 9:1). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The crude product will be a viscous oil or a waxy solid.

  • Purification: Dissolve the crude product in a minimal amount of dichloromethane. This solution can be directly loaded onto a silica gel column for purification. Elute the column with a gradient of methanol in dichloromethane (e.g., 0-10% methanol).

  • Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 2-Hydroxy-1-(piperazin-1-yl)propan-1-one as a pale yellow oil or a low-melting solid.

Characterization

The identity and purity of the synthesized 2-Hydroxy-1-(piperazin-1-yl)propan-1-one should be confirmed by spectroscopic methods.

Table 1: Predicted Spectroscopic Data

Technique Expected Observations
¹H NMR Signals corresponding to the methyl, methine, and piperazine protons. The hydroxyl and N-H protons may appear as broad singlets.
¹³C NMR Resonances for the methyl, methine, carbonyl, and piperazine carbons.
FTIR Characteristic absorption bands for the O-H, N-H, C-H, and C=O functional groups.
Mass Spec A molecular ion peak corresponding to the molecular weight of the product (158.20 g/mol ).

Predicted ¹H NMR (400 MHz, CDCl₃): δ (ppm) 4.25 (q, 1H), 3.60-3.40 (m, 4H), 2.90-2.70 (m, 4H), 2.50 (br s, 1H, OH), 2.00 (br s, 1H, NH), 1.30 (d, 3H).

Predicted ¹³C NMR (100 MHz, CDCl₃): δ (ppm) 173.0 (C=O), 68.0 (CH-OH), 46.0 (piperazine CH₂), 45.0 (piperazine CH₂), 20.0 (CH₃).

Predicted FTIR (neat): ν (cm⁻¹) 3400-3200 (br, O-H and N-H stretch), 2970, 2850 (C-H stretch), 1640 (C=O amide I band).

Safety Precautions

  • Piperazine: Corrosive and can cause severe skin burns and eye damage. It is also a respiratory sensitizer. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][6]

  • Lactic Acid: Corrosive and can cause skin and eye irritation. Handle with care and wear appropriate PPE.

  • Heating: The reaction is conducted at high temperatures. Use a heating mantle with a temperature controller and ensure the apparatus is securely clamped.

Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This technical guide has detailed a practical and environmentally conscious method for the synthesis of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one. The direct thermal amidation of lactic acid and piperazine offers a straightforward and efficient route to this valuable building block. The provided experimental protocol, along with the discussion of alternative methods and characterization data, should serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.

References

  • Gao, C., et al. (2015). Synthesis of α-Hydroxyl Amides via Direct Amidation of Lactic Acid at Solvent- and Catalyst-Free Conditions. Journal of Chemical Research, 39(5), 274–276.
  • New Jersey Department of Health. (Date not available). HAZARD SUMMARY: Piperazine. Retrieved from [Link]

  • Lemaire, M., et al. (2004). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. Industrial & Engineering Chemistry Research, 43(26), 8255–8261.
  • Adolfsson, H., et al. (2010). Group (IV)
  • Mach, R. H., & Reilly, S. W. (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(20), 5272–5275.
  • CUNY. (Date not available). Purification by Recrystallization. Retrieved from [Link]

  • Li, J., et al. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. Molecules, 25(8), 1898.
  • Spectral Database for Organic Compounds (SDBS). (Date not available). Piperazine. Retrieved from [Link]

  • Abell, A. D., et al. (2014). Structure-activity-relationship study of N-acyl-N-phenylpiperazines as potential inhibitors of the Excitatory Amino Acid Transporters (EAATs): improving the potency of a micromolar screening Hit is not truism. Journal of Medicinal Chemistry, 57(15), 6336–6349.
  • Akgul, O., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

Sources

Exploratory

An In-depth Technical Guide to 2-Hydroxy-1-(piperazin-1-yl)propan-1-one: A Versatile Scaffold in Medicinal Chemistry

This guide provides a comprehensive technical overview of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one, a molecule of significant interest to researchers, scientists, and professionals in drug development. While specific lit...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one, a molecule of significant interest to researchers, scientists, and professionals in drug development. While specific literature on this compound is emerging, its structural motifs—a piperazine ring and a hydroxy-keto-propyne moiety—position it as a valuable building block in the synthesis of novel therapeutic agents. This document synthesizes foundational chemical principles with insights from the broader field of piperazine chemistry to offer a predictive and practical guide to its properties and potential.

Introduction: The Significance of the Piperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications.[1][2] Its unique six-membered heterocyclic structure containing two nitrogen atoms at positions 1 and 4 imparts favorable physicochemical properties to drug candidates, including improved aqueous solubility and the ability to modulate lipophilicity. These characteristics are crucial for optimizing pharmacokinetic profiles, enhancing bioavailability, and facilitating formulation development.[1] Piperazine derivatives have demonstrated significant pharmacological activities, including antipsychotic, antidepressant, anxiolytic, and anticancer effects.[3][4] The versatility of the piperazine ring allows for diverse substitutions at its nitrogen atoms, enabling the fine-tuning of biological activity and target selectivity.[2]

Molecular Profile of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one

Chemical Structure and Identifiers
  • IUPAC Name: 2-hydroxy-1-(piperazin-1-yl)propan-1-one

  • CAS Number: 100500-89-8

  • Molecular Formula: C₇H₁₄N₂O₂[5]

  • Molecular Weight: 158.19 g/mol

  • Canonical SMILES: CC(C(=O)N1CCNCC1)O[5]

  • InChI: InChI=1S/C7H14N2O2/c1-6(10)7(11)9-4-2-8-3-5-9/h6,8,10H,2-5H2,1H3[5]

  • InChIKey: JQRBBKFUEZDIRG-UHFFFAOYSA-N[5]

Physicochemical Properties
PropertyPredicted Value/Information
Appearance Likely a solid at room temperature, typical of similar small molecules.
Solubility Expected to be soluble in water and polar organic solvents like ethanol and methanol due to the presence of the piperazine ring and the hydroxyl group. Piperazine itself is freely soluble in water and ethylene glycol.[6]
pKa The piperazine moiety has two pKa values, typically around 5.35 and 9.73.[7] The presence of the acyl group on one nitrogen will lower the basicity of that nitrogen, while the other nitrogen will retain its basic character.
LogP (predicted) -1.2[5]

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

A plausible and efficient synthesis of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one involves the acylation of piperazine with a suitable lactic acid derivative. This approach is based on well-established methods for the synthesis of N-acylpiperazines.[8][9]

Experimental Protocol: Synthesis of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one

Objective: To synthesize 2-Hydroxy-1-(piperazin-1-yl)propan-1-one via the acylation of piperazine with a protected lactic acid, followed by deprotection.

Materials:

  • Piperazine

  • 2-Acetoxypropionyl chloride (or another suitably protected lactic acid derivative)

  • Triethylamine (or another suitable base)

  • Dichloromethane (or another suitable aprotic solvent)

  • Sodium hydroxide solution

  • Hydrochloric acid solution

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (in excess, e.g., 5 equivalents) in dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Acylation: Slowly add a solution of 2-acetoxypropionyl chloride (1 equivalent) in dichloromethane to the piperazine solution. The use of an excess of piperazine serves as both a reactant and a base to neutralize the HCl byproduct. Alternatively, triethylamine (1.1 equivalents) can be used as the base.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with a dilute HCl solution to remove excess piperazine, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Isolation of Intermediate: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate, 1-(piperazin-1-yl)-2-acetoxypropan-1-one.

  • Deprotection: Dissolve the crude intermediate in methanol and add a catalytic amount of a base, such as sodium methoxide, or a stoichiometric amount of a milder base like potassium carbonate, to effect the deacetylation.

  • Final Purification: Monitor the deprotection by TLC. Once complete, neutralize the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2-Hydroxy-1-(piperazin-1-yl)propan-1-one.

Diagram: Proposed Synthetic Workflow

G cluster_0 Synthesis of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one piperazine Piperazine acylation Acylation (DCM, Base) piperazine->acylation protected_lactic_acid Protected Lactic Acid (e.g., 2-acetoxypropionyl chloride) protected_lactic_acid->acylation intermediate Protected Intermediate (1-(piperazin-1-yl)-2-acetoxypropan-1-one) acylation->intermediate deprotection Deprotection (e.g., NaOMe/MeOH) intermediate->deprotection purification Purification (Column Chromatography) deprotection->purification final_product 2-Hydroxy-1-(piperazin-1-yl)propan-1-one purification->final_product

Caption: A proposed two-step synthesis of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one.

Expected Chemical Reactivity

The chemical reactivity of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one is governed by its key functional groups:

  • Secondary Amine (Piperazine N-H): The free N-H group is nucleophilic and can undergo a variety of reactions, including alkylation, acylation, and arylation. This provides a handle for further derivatization to explore structure-activity relationships.[8]

  • Tertiary Amide: The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions.

  • Secondary Alcohol: The hydroxyl group can be oxidized to a ketone, esterified, or converted to a leaving group for subsequent nucleophilic substitution reactions.

Potential Applications and Pharmacological Context

While specific pharmacological data for 2-Hydroxy-1-(piperazin-1-yl)propan-1-one is not yet published, its structural components suggest a high potential for biological activity. The piperazine moiety is a well-established pharmacophore in central nervous system (CNS) active drugs.[3]

Derivatives of this scaffold could be investigated for a range of therapeutic targets, including:

  • Antipsychotic and Antidepressant Activity: Many antipsychotic and antidepressant drugs contain a piperazine ring that often interacts with dopamine and serotonin receptors.[3]

  • Anxiolytic Activity: The piperazine nucleus is also found in anxiolytic agents.[3]

  • Anticancer Activity: A growing number of anticancer drugs incorporate the piperazine scaffold.[4]

  • Antimicrobial and Antifungal Activity: Piperazine derivatives have shown promise as antimicrobial and antifungal agents.[2]

The chiral center at the 2-position of the propanone chain introduces stereochemistry, which can be critical for selective interaction with biological targets. Further research into the enantiomerically pure forms of this compound is warranted.

Proposed Analytical Methodologies

The accurate quantification of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one in various matrices is essential for its development. Given the lack of a specific published method, a robust approach using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is proposed.[10]

Experimental Protocol: Quantification by LC-MS/MS

Objective: To develop and validate a method for the quantification of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one in a biological matrix (e.g., plasma).

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation:

    • To 100 µL of plasma sample, add an internal standard (a structurally similar molecule not present in the sample).

    • Precipitate proteins by adding 300 µL of cold acetonitrile.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The precursor ion ([M+H]⁺) for 2-Hydroxy-1-(piperazin-1-yl)propan-1-one would be m/z 159.1. Product ions would be determined by infusion and fragmentation of a standard solution.

  • Validation: The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Diagram: Analytical Workflow

G cluster_1 LC-MS/MS Analytical Workflow sample Biological Sample (e.g., Plasma) preparation Sample Preparation (Protein Precipitation) sample->preparation hplc HPLC Separation (C18 Column) preparation->hplc ms MS/MS Detection (ESI+, MRM) hplc->ms data Data Analysis (Quantification) ms->data

Caption: A typical workflow for the quantification of a small molecule in a biological matrix.

Safety and Handling

Specific safety data for 2-Hydroxy-1-(piperazin-1-yl)propan-1-one is not available. However, based on the parent compound, piperazine, appropriate safety precautions should be taken. Piperazine is a flammable solid and can cause severe skin burns and eye damage.[11] It may also cause allergic skin reactions and respiratory issues.[12]

Recommended Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, rinse the affected area immediately with plenty of water.[11]

  • Store in a tightly closed container in a cool, dry place away from heat and ignition sources.

Conclusion

2-Hydroxy-1-(piperazin-1-yl)propan-1-one represents a promising, yet underexplored, chemical entity. Its synthesis is achievable through established chemical transformations, and its structure embodies the beneficial properties of the piperazine scaffold. The presence of multiple functional groups offers numerous avenues for derivatization, making it a versatile building block for the discovery of new drug candidates. This guide provides a foundational understanding and a practical framework for researchers to begin their investigation into this intriguing molecule and its potential contributions to medicinal chemistry.

References

  • The Significance of Piperazine Derivatives in Modern Drug Discovery. (URL not provided)
  • de Oliveira, R., de Freitas, R. M., & de Lima, M. do C. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(2), 143-162. [Link]

  • Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785-800. [Link]

  • Piperazine derivatives of existing drug molecules. (URL not provided)
  • Piperazine. In Wikipedia. Retrieved from [Link]

  • Process for preparing 2-piperazine carboxylic acid deriv
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  • Piperazine synthesis - Organic Chemistry Portal. (URL not provided)
  • SAFETY DATA SHEET - Fisher Scientific. (2018, March 22). (URL not provided)
  • Supplementary Information - The Royal Society of Chemistry. (URL not provided)
  • 1265277-51-7,5-(dimethylamino)pyridine-2-carboximidamide... (URL not provided)
  • Synthesis of Piperazines by C-H Functionalization. Encyclopedia, MDPI. (URL not provided)
  • EP0756593B1 - Process for preparing 2-piperazine carboxylic acid derivatives - Google P
  • Gökmen, Z., Deniz, N. G., Onan, M. E., & Sayil, C. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study.
  • 2-hydroxy-1-(piperazin-1-yl)propan-1-one. PubChemLite. (URL not provided)
  • 2-Hydroxy-2-methyl-1-(piperazin-1-yl)propan-1-one | 670252-63-8 | VBB25263 - Biosynth. (URL not provided)
  • Synthesis and antimuscarinic activity of some 1-cycloalkyl-1-hydroxy-1-phenyl-3-(4-substituted piperazinyl)
  • 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity. (URL not provided)
  • 2-HYDROXY-1-(PIPERAZIN-1-YL)PROPAN-1-ONE - Fluorochem. (URL not provided)
  • 2-hydroxy-1-(piperazin-1-yl)propan-1-one - Sigma-Aldrich. (URL not provided)
  • 2-hydroxy-1-(4-methylpiperazin-1-yl)propan-1-one | Chemsrc. (URL not provided)
  • Piperazin-1-ylpropanol | C7H16N2O | CID 79207 - PubChem. (URL not provided)
  • 2-Methyl-1-(piperazin-1-yl)propan-1-one | C8H16N2O | CID 2761409 - PubChem. (URL not provided)
  • CAS 1011-17-2 1-(2-Hydroxyphenyl)piperazine - BOC Sciences. (URL not provided)
  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (URL not provided)
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatiz
  • NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry D
  • A Review on Analytical Methods for Piperazine Determin
  • Analytical methods for quantification of 1-Ethoxy-3-(piperazin-1-yl)propan-2-ol in biological samples - Benchchem. (URL not provided)
  • (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)
  • 2-Hydroxypropane-1,2,3-tricarboxylic acid--piperazine (1/1) | C10H18N2O7 | CID 114763. (URL not provided)
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Sources

Foundational

An In-depth Technical Guide to the Putative Mechanism of Action of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one

A Theoretical Framework for Researchers, Scientists, and Drug Development Professionals Abstract 2-Hydroxy-1-(piperazin-1-yl)propan-1-one is a synthetic compound featuring a piperazine core, a structural motif prevalent...

Author: BenchChem Technical Support Team. Date: January 2026

A Theoretical Framework for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-1-(piperazin-1-yl)propan-1-one is a synthetic compound featuring a piperazine core, a structural motif prevalent in a multitude of centrally active pharmacological agents. While direct empirical data on the mechanism of action of this specific molecule is not publicly available, its structural components—the piperazine ring and a hydroxypropanone side chain—provide a strong foundation for a hypothesized mechanism centered on the modulation of monoaminergic systems within the central nervous system (CNS). This guide synthesizes information from related compounds to propose a putative mechanism of action for 2-Hydroxy-1-(piperazin-1-yl)propan-1-one, outlines a comprehensive experimental strategy to validate this hypothesis, and provides detailed protocols for key assays.

Introduction: The Piperazine Scaffold in Neuropharmacology

The piperazine ring is a six-membered heterocycle with two opposing nitrogen atoms that bestow unique physicochemical properties, such as a high polar surface area and the capacity to act as both hydrogen bond donors and acceptors.[1] These characteristics often lead to favorable pharmacokinetic profiles, including enhanced aqueous solubility and oral bioavailability.[1] Consequently, the piperazine moiety is a privileged scaffold in medicinal chemistry, integral to the structure of numerous drugs with a wide range of therapeutic applications.[2][3]

Many piperazine derivatives exhibit significant pharmacological activity in the central nervous system, primarily by interacting with monoamine neurotransmitter systems.[4][5] These systems, which include dopaminergic, serotonergic, and noradrenergic pathways, are critical regulators of mood, cognition, and motor control. Drugs containing a piperazine core, such as the antipsychotic clozapine, the antidepressant vortioxetine, and the anxiolytic buspirone, all exert their therapeutic effects through complex interactions with dopamine and serotonin receptors.[4][5][6]

Hypothesized Mechanism of Action of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one

Based on the extensive pharmacology of structurally related piperazine derivatives, we hypothesize that 2-Hydroxy-1-(piperazin-1-yl)propan-1-one functions as a modulator of monoaminergic neurotransmission. The core of this hypothesis is that the piperazine nitrogen atoms are likely to interact with one or more receptors or transporters within the dopamine and/or serotonin pathways. The 2-hydroxypropan-1-one side chain may influence the compound's binding affinity, selectivity, and functional activity (agonist, antagonist, or partial agonist) at these targets.

Potential Molecular Targets:

  • Dopamine Receptors (D2-like family): Many antipsychotic piperazine derivatives exhibit antagonist or partial agonist activity at D2 receptors.[6]

  • Serotonin Receptors (5-HT1A, 5-HT2A): Anxiolytic and antidepressant piperazines often show affinity for 5-HT1A and 5-HT2A receptors.[7]

  • Monoamine Transporters (DAT, SERT, NET): The piperazine structure is also found in compounds that inhibit the reuptake of dopamine, serotonin, and norepinephrine.

The following diagram illustrates the proposed signaling pathway, highlighting the potential points of interaction for 2-Hydroxy-1-(piperazin-1-yl)propan-1-one.

Hypothesized_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DOPA L-DOPA DA Dopamine DOPA->DA DDC VMAT2_DA VMAT2 DA->VMAT2_DA Packaging DA_release DA_release DAT DAT D2R D2 Receptor AC Adenylyl Cyclase D2R->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation DARPP32 DARPP-32 PKA->DARPP32 Phosphorylation Cellular_Response Cellular Response DARPP32->Cellular_Response Compound 2-Hydroxy-1-(piperazin-1-yl)propan-1-one Compound->DAT Inhibitor? Compound->D2R Antagonist?

Caption: Putative interaction of the compound with dopaminergic signaling.

Experimental Validation Strategy

To rigorously test the hypothesized mechanism of action, a multi-tiered experimental approach is necessary, progressing from in vitro target identification to cell-based functional assays.

Tier 1: In Vitro Target Binding and Enzyme Inhibition Assays

The initial step is to determine if 2-Hydroxy-1-(piperazin-1-yl)propan-1-one directly interacts with the hypothesized molecular targets. This can be achieved through a panel of radioligand binding assays and enzyme inhibition assays.

Experimental Protocol: Radioligand Binding Assay for Dopamine D2 Receptor Affinity

  • Objective: To determine the binding affinity (Ki) of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one for the human dopamine D2 receptor.

  • Materials:

    • Cell membranes expressing recombinant human D2 receptors.

    • [3H]-Spiperone (radioligand).

    • Haloperidol (positive control competitor).

    • Test compound: 2-Hydroxy-1-(piperazin-1-yl)propan-1-one.

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

    • 96-well microplates.

    • Glass fiber filters.

    • Scintillation cocktail and liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound and haloperidol in assay buffer.

    • In a 96-well plate, add assay buffer, cell membranes, and either the test compound, haloperidol, or buffer alone (for total binding).

    • Add [3H]-Spiperone to all wells at a concentration near its Kd.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

    • Harvest the contents of each well onto glass fiber filters using a cell harvester.

    • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Perform a non-linear regression analysis to fit the data to a one-site competition model and determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

CompoundTargetKi (nM)
HaloperidolD2 ReceptorExpected value
2-Hydroxy-1-(piperazin-1-yl)propan-1-oneD2 ReceptorExperimental result
...Other targetsExperimental result
Tier 2: Cell-Based Functional Assays

Once binding affinity is established, the next step is to determine the functional consequence of this binding (e.g., agonist, antagonist, or inverse agonist activity).

Experimental Protocol: cAMP Assay for D2 Receptor Functional Activity

  • Objective: To assess the ability of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one to antagonize agonist-induced inhibition of cAMP production in cells expressing the D2 receptor.

  • Materials:

    • CHO or HEK293 cells stably expressing the human D2 receptor.

    • Quinpirole (D2 receptor agonist).

    • Forskolin (adenylyl cyclase activator).

    • Test compound: 2-Hydroxy-1-(piperazin-1-yl)propan-1-one.

    • Commercially available cAMP assay kit (e.g., HTRF, ELISA).

  • Procedure:

    • Plate the cells in 96-well plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound or a known D2 antagonist (e.g., haloperidol) for a specified duration.

    • Stimulate the cells with a fixed concentration of quinpirole in the presence of forskolin.

    • Incubate for a specified time to allow for changes in intracellular cAMP levels.

    • Lyse the cells and measure cAMP concentrations according to the manufacturer's instructions for the chosen assay kit.

  • Data Analysis:

    • Plot the cAMP concentration against the log of the test compound concentration.

    • Perform a non-linear regression analysis to determine the IC50 value for the antagonism of the quinpirole response.

Experimental_Workflow cluster_tier1 Binding & Inhibition cluster_tier2 Functional Activity start Hypothesis Generation tier1 Tier 1: In Vitro Screening start->tier1 binding_assay Radioligand Binding (Ki determination) tier1->binding_assay enzyme_assay Transporter Uptake (IC50 determination) tier1->enzyme_assay tier2 Tier 2: Cell-Based Functional Assays camp_assay cAMP Assay (Antagonist/Agonist Profile) tier2->camp_assay calcium_assay Calcium Flux Assay (e.g., for Gq-coupled receptors) tier2->calcium_assay tier3 Tier 3: Downstream Signaling & Off-Target Effects conclusion Mechanism Elucidation tier3->conclusion binding_assay->tier2 enzyme_assay->tier2 camp_assay->tier3 calcium_assay->tier3

Caption: A tiered approach for experimental validation.

Broader Biological Context and Potential Off-Target Effects

While the primary hypothesis focuses on monoaminergic systems, it is crucial to consider other potential biological activities. The hydroxypropanone moiety, for instance, is structurally related to hydroxyacetone, which has been shown to induce mitochondrial dysfunction and oxidative stress in high concentrations.[8] Therefore, assays for cytotoxicity and mitochondrial toxicity should be included in a comprehensive evaluation of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one.

Conclusion

The structural features of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one strongly suggest a mechanism of action involving the modulation of central monoaminergic pathways, particularly dopamine and serotonin receptors. This in-depth guide provides a robust theoretical framework and a clear experimental path forward to elucidate the precise molecular interactions and cellular effects of this compound. The proposed tiered approach, from initial binding studies to functional cell-based assays, will enable researchers to systematically validate this hypothesis and characterize the pharmacological profile of this novel piperazine derivative. Successful validation would position this compound as a lead candidate for further development in the treatment of CNS disorders.

References

  • Vertex AI Search Result 1 - This source discusses how many piperazine derivatives exhibit central pharmacological activity, primarily through the activation of the monoamine pathway, leading to applications as antipsychotics, antidepressants, and anxiolytics.
  • Vertex AI Search Result 2 - This article highlights that many notable drugs, such as sildenafil and ziprasidone, contain a piperazine ring as part of their molecular structure and possess useful pharmacological properties.
  • Vertex AI Search Result 3 - This reference mentions that several antidepressants, including Buspirone and Trazodone, contain a piperazine ring and that these compounds often alter monoamine neurochemical pathways through direct receptor interactions or reuptake mechanisms.
  • Vertex AI Search Result 4 - This review notes that various piperidine and piperazine derivatives show promising activity against dopamine and serotonin receptors, which are the targets of typical and
  • Vertex AI Search Result 5 - This article emphasizes the versatility of the piperazine ring in drug discovery, noting its role as a key intermediate in the synthesis of therapeutic agents, particularly for central nervous system disorders.
  • Vertex AI Search Result 8 - This review provides a broad overview of the biological activities of piperazine derivatives, including their use as anti-inflammatory, antimicrobial, and anticonvulsant agents.
  • Vertex AI Search Result 9 - This study details the toxicological effects of hydroxyacetone, a compound structurally related to the hydroxypropanone moiety, showing it can induce mitochondrial dysfunction and oxid
  • Vertex AI Search Result 17 - This research paper describes a piperazine derivative with anxiolytic- and antidepressant-like activity, indicating a role for the serotonergic, noradrenergic, and dopaminergic p
  • Vertex AI Search Result 18 - This review discusses the physicochemical properties of the piperazine ring, such as its large polar surface area and hydrogen bonding capabilities, which contribute to improved water solubility and oral bioavailability in drug candid

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Exploratory

Biological activity of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one derivatives

An In-Depth Technical Guide to the Biological Activity of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one Derivatives Prepared by: Gemini, Senior Application Scientist Abstract The piperazine ring is a cornerstone of modern med...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one Derivatives

Prepared by: Gemini, Senior Application Scientist

Abstract

The piperazine ring is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a multitude of clinically successful drugs.[1] Its unique physicochemical properties, including its ability to improve aqueous solubility and oral bioavailability, make it an attractive component for drug design.[2] This guide focuses on a specific, highly versatile subclass: 2-Hydroxy-1-(piperazin-1-yl)propan-1-one derivatives . This scaffold combines a modifiable piperazine ring with a hydroxypropyl linker, presenting three distinct points for chemical diversification to fine-tune biological activity. While this specific chemical class is emergent, related arylpiperazine structures have demonstrated significant therapeutic potential, particularly in oncology and neuroscience.[3][4] This document serves as a comprehensive technical guide for researchers and drug development professionals, outlining proposed synthetic strategies, prioritizing key biological investigations, and providing detailed experimental protocols for the systematic evaluation of this promising compound class.

The 2-Hydroxy-1-(piperazin-1-yl)propan-1-one Scaffold: A Privileged Core for Drug Design

The therapeutic potential of this scaffold is rooted in the synergistic combination of its constituent parts. The piperazine moiety often serves as a key pharmacophore, capable of forming critical hydrogen bonds and ionic interactions with biological targets.[5] The hydroxypropyl linker provides a flexible spacer and an additional hydrogen bonding site, while the amide-like carbonyl group offers another point for target interaction.

The true utility of this core lies in its amenability to systematic modification at the N4 position of the piperazine ring. By introducing a diverse range of substituents—from simple alkyl groups to complex aromatic and heterocyclic systems—a medicinal chemist can profoundly alter the compound's steric, electronic, and lipophilic properties to achieve desired target affinity and selectivity.[6][7]

Proposed Synthetic Strategies

The synthesis of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one derivatives can be approached through a robust and flexible synthetic pathway. The most logical strategy involves the coupling of a desired N-substituted piperazine with a protected 2-hydroxypropanoic acid, followed by deprotection. An alternative and often effective method is the ring-opening of a propylene oxide derivative by the N-substituted piperazine.

General Synthetic Workflow: Amide Coupling

A reliable and broadly applicable method is the amide coupling reaction between an activated 2-hydroxypropanoic acid and the secondary amine of an N4-substituted piperazine. This allows for the late-stage introduction of the desired piperazine moiety, making it ideal for generating a library of analogs from a common intermediate.

G cluster_0 Preparation of Key Intermediates cluster_1 Core Synthesis cluster_2 Final Product Generation A 2-Hydroxypropanoic Acid C Protected 2-Hydroxypropanoic Acid A->C Protection B Protecting Group (e.g., TBDMS) B->C E Activated Ester or Acyl Chloride C->E Activation (EDC, HOBt or SOCl2) D N4-Substituted Piperazine Library (Aryl, Benzyl, Heterocycle, etc.) F Protected Target Compound D->F Amide Coupling E->F G Final Derivative F->G Deprotection (e.g., TBAF)

Figure 1: General Synthetic Workflow for Derivatives.
Protocol: Synthesis of 1-(4-Arylpiperazin-1-yl)-2-hydroxypropan-1-one

This protocol is a generalized procedure based on methodologies reported for structurally similar compounds and represents a robust starting point for synthesis.[8][9]

  • Protection: To a solution of 2-hydroxypropanoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add triethylamine (2.5 eq) and cool to 0 °C. Add tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC. Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the protected acid.

  • Activation & Coupling: Dissolve the protected 2-hydroxypropanoic acid (1.0 eq) in anhydrous DCM. Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq) and 1-Hydroxybenzotriazole (HOBt, 1.2 eq). Stir the mixture at room temperature for 30 minutes.

  • Add the desired 1-arylpiperazine (1.0 eq) to the reaction mixture. Stir at room temperature for 18-24 hours, monitoring progress by TLC.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

  • Deprotection: Dissolve the purified, protected compound in tetrahydrofuran (THF). Add tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M solution in THF) and stir at room temperature for 2-4 hours.

  • Final Purification: Quench the reaction with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the final product by column chromatography or recrystallization to yield the target 2-hydroxy-1-(4-arylpiperazin-1-yl)propan-1-one derivative.

Primary Biological Targets and Screening Funnel

Based on extensive data from related piperazine derivatives, two therapeutic areas present the highest probability of success for this scaffold: oncology and central nervous system (CNS) disorders . A parallel screening approach is recommended.

Anticancer Activity: A High-Priority Investigation

Rationale: Arylpiperazine derivatives have consistently demonstrated potent cytotoxic effects against a wide range of human cancer cell lines.[3] Specifically, piperazine amide derivatives have been shown to induce apoptosis and cause cell cycle arrest in breast cancer cell lines such as MDA-MB-231, with IC₅₀ values in the low micromolar range.[10][11]

Postulated Mechanism of Action: A common mechanism for anticancer piperazines involves the modulation of apoptotic pathways. Many derivatives inhibit anti-apoptotic proteins like Bcl-2, leading to the activation of the caspase cascade and programmed cell death.[3]

G Derivative 2-Hydroxy-1-(piperazin-1-yl) propan-1-one Derivative Bcl2 Bcl-2 (Anti-apoptotic) Derivative->Bcl2 Inhibition Casp9 Caspase-9 (Initiator) Bcl2->Casp9 Inhibits Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Sources

Foundational

A Comprehensive Guide to the Spectroscopic Elucidation of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one

Abstract This technical guide provides a detailed, multi-faceted approach to the spectroscopic analysis of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one (C₇H₁₄N₂O₂), a heterocyclic compound with potential applications as a ve...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed, multi-faceted approach to the spectroscopic analysis of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one (C₇H₁₄N₂O₂), a heterocyclic compound with potential applications as a versatile building block in medicinal chemistry and drug development. The piperazine scaffold is a privileged structure in pharmaceuticals, and understanding the precise analytical characterization of its derivatives is paramount for quality control, structural verification, and regulatory compliance.[1][2] This document outlines the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS) for the unambiguous structural confirmation of the title compound. We present detailed experimental protocols, predicted spectral data, and an in-depth interpretation of key spectral features, grounded in established chemical principles. The causality behind experimental choices is explained to provide researchers with a robust framework for their own analytical workflows.

Molecular Structure and Key Analytical Features

2-Hydroxy-1-(piperazin-1-yl)propan-1-one is characterized by a piperazine ring N-acylated with a 2-hydroxypropanoyl group. This structure contains several key features that give rise to distinct spectroscopic signatures:

  • A tertiary amide linkage, which influences the electronic environment of both the piperazine ring and the propanoyl side chain.

  • A secondary alcohol at the C2 position, introducing a chiral center.

  • A piperazine heterocycle containing one tertiary (amide) nitrogen and one secondary amine nitrogen.

  • Exchangeable protons (-OH and -NH ), which require specific analytical conditions for observation.

A thorough analysis requires integrating data from multiple spectroscopic techniques to confirm connectivity, functional groups, and overall molecular identity.

Caption: Chemical structure with atom numbering for spectral assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule.[2] A combination of ¹H, ¹³C, and 2D NMR experiments provides unambiguous evidence of atomic connectivity.

Experimental Protocol: NMR Analysis

The trustworthiness of NMR data hinges on a well-defined experimental protocol.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of high-purity 2-Hydroxy-1-(piperazin-1-yl)propan-1-one.
  • Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
  • Causality: DMSO-d₆ is chosen over CDCl₃ for its ability to slow the chemical exchange of N-H and O-H protons, allowing them to be observed as distinct signals, often with visible coupling.[3] The residual solvent peak (¹H ≈ 2.50 ppm; ¹³C ≈ 39.52 ppm) serves as a reliable internal standard.[3]
  • Transfer the solution to a 5 mm NMR tube.

2. Instrument Setup & Data Acquisition:

  • Utilize a ≥400 MHz NMR spectrometer.
  • Lock the spectrometer on the deuterium signal of DMSO-d₆ and shim the magnetic field to optimize homogeneity.[3]
  • ¹H NMR Acquisition:
  • Pulse Program: Standard single-pulse ('zg30').
  • Spectral Width: 0-12 ppm.
  • Acquisition Time: ~3-4 seconds.
  • Relaxation Delay (d1): 2 seconds.
  • Number of Scans: 16-32.
  • ¹³C NMR Acquisition:
  • Pulse Program: Proton-decoupled single-pulse with NOE ('zgpg30').
  • Spectral Width: 0-180 ppm.
  • Relaxation Delay (d1): 2-5 seconds.
  • Number of Scans: ≥1024 (due to the low natural abundance of ¹³C).[3]
Predicted ¹H NMR Spectral Data & Interpretation

The proton spectrum provides detailed information about the chemical environment and neighboring protons.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Proton Assignment (See Structure) Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale & Key Insights
-CH₃ (H¹¹) ~1.15 Doublet (d) 3H Coupled to the single methine proton (H⁹). Its upfield position is characteristic of an aliphatic methyl group.
-NH- (H⁴) ~2.60 Broad Singlet (br s) 1H Exchangeable proton. Its chemical shift is concentration-dependent. Located on the non-acylated nitrogen.
Piperazine CH₂ (H³, H⁵) ~2.75 Triplet (t) 4H Protons on carbons adjacent to the secondary amine (N⁴). They appear as a single, slightly broadened triplet due to conformational averaging.
Piperazine CH₂ (H², H⁶) ~3.50 Triplet (t) 4H Protons on carbons adjacent to the electron-withdrawing amide nitrogen (N¹), causing a significant downfield shift compared to H³/H⁵.
-CH- (H⁹) ~4.00 Multiplet (m) or Quartet (q) 1H Deshielded by both the adjacent carbonyl group and the hydroxyl group. It is coupled to the methyl protons (H¹¹) and the hydroxyl proton (H¹⁰).

| -OH (H¹⁰) | ~5.00 | Doublet (d) | 1H | Exchangeable proton. In dry DMSO, it will appear as a doublet due to coupling with the methine proton (H⁹). Its presence can be confirmed by a D₂O exchange experiment, which would cause the signal to disappear. |

Predicted ¹³C NMR Spectral Data & Interpretation

The ¹³C spectrum reveals the number of unique carbon environments and their functional class.

Table 2: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

Carbon Assignment (See Structure) Predicted Chemical Shift (δ, ppm) Rationale & Key Insights
-CH₃ (C¹¹) ~20 Typical upfield resonance for a terminal aliphatic methyl carbon.
Piperazine CH₂ (C³, C⁵) ~45 Carbons adjacent to the secondary amine.
Piperazine CH₂ (C², C⁶) ~42 / ~47 Carbons adjacent to the amide nitrogen. Due to amide resonance and potential rotational hindrance, these may appear as two distinct signals or a single broadened one.
-CH-OH (C⁹) ~68 Aliphatic carbon singly bonded to an electronegative oxygen atom.

| C=O (C⁷) | ~171 | Characteristic downfield shift for a tertiary amide carbonyl carbon.[1] This is distinct from ketone carbonyls which typically appear further downfield (>190 ppm).[4] |

Confirming Connectivity with 2D NMR

To validate the assignments, a COSY (Correlation Spectroscopy) experiment is invaluable. It shows which protons are spin-coupled to each other.

Caption: Expected ¹H-¹H COSY correlations for the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.[4]

Experimental Protocol: FT-IR Analysis
  • Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing the mixture into a translucent disk. Alternatively, for a liquid or low-melting solid, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Background Correction: Run a background spectrum of the empty sample compartment or pure KBr pellet and subtract it from the sample spectrum.

Predicted FT-IR Spectral Data & Interpretation

The IR spectrum provides a "fingerprint" that confirms the presence of the hydroxyl, amine, and amide groups.

Table 3: Predicted Characteristic FT-IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Rationale & Key Insights
~3400 (broad) O-H stretch Secondary Alcohol The broadness is due to intermolecular hydrogen bonding. This is a highly characteristic band.[5]
~3300 (sharp/med) N-H stretch Secondary Amine Confirms the presence of the non-acylated nitrogen on the piperazine ring.
2950-2800 C-H stretch Aliphatic (CH, CH₂, CH₃) Confirms the presence of the saturated carbon framework.
~1640 (strong) C=O stretch Tertiary Amide (Amide I band) This is a very strong and sharp absorption. Its position below 1700 cm⁻¹ is definitive for an amide, distinguishing it from ketones (~1715 cm⁻¹) or esters (~1735 cm⁻¹).[4][6]
~1450 C-H bend Alkanes Part of the fingerprint region, confirming the aliphatic nature.

| ~1100 | C-O stretch | Secondary Alcohol | A strong band confirming the C-O single bond of the alcohol. |

High-Resolution Mass Spectrometry (HRMS): Molecular Formula and Fragmentation

HRMS is essential for confirming the elemental composition and molecular weight of a compound with high precision.[7]

Experimental Protocol: HRMS Analysis
  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile with 0.1% formic acid.

    • Causality: Formic acid is added to promote protonation of the molecule, facilitating the formation of the [M+H]⁺ ion in positive ion mode.

  • Data Acquisition:

    • Technique: Electrospray Ionization (ESI) in positive ion mode.

    • Analyzer: Time-of-Flight (TOF) or Orbitrap for high mass accuracy.

    • Analysis: Obtain the full scan mass spectrum to identify the protonated molecular ion. Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and gain structural information.

Predicted HRMS Data & Interpretation
  • Molecular Formula: C₇H₁₄N₂O₂

  • Monoisotopic Mass: 158.10553 Da[8]

  • Expected [M+H]⁺ Ion: m/z 159.11281[8]

The fragmentation pattern provides corroborating evidence for the proposed structure.

parent [M+H]⁺ m/z 159.11 frag1 Loss of H₂O [M+H-H₂O]⁺ m/z 141.10 parent->frag1 -H₂O frag2 Piperazine fragment C₄H₉N₂⁺ m/z 85.08 parent->frag2 Cleavage frag3 Acylium ion C₃H₅O₂⁺ m/z 73.03 parent->frag3 Cleavage frag4 Loss of propanoyl group C₄H₁₀N₂⁺ m/z 86.08 parent->frag4 -C₃H₅O₂

Caption: Plausible fragmentation pathways in positive-ion ESI-MS/MS.

Integrated Analytical Workflow and Conclusion

The definitive structural elucidation of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one is not achieved by a single technique but by the logical synthesis of data from orthogonal methods. Each analysis validates the others, creating a self-consistent and trustworthy characterization.

cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Sample: 2-Hydroxy-1-(piperazin-1-yl)propan-1-one ms HRMS (ESI-TOF) start->ms ir FT-IR (ATR or KBr) start->ir nmr NMR (¹H, ¹³C, COSY) start->nmr ms_data Elemental Formula C₇H₁₄N₂O₂ [M+H]⁺ = 159.1128 ms->ms_data ir_data Functional Groups -OH, -NH, C=O (Amide) ir->ir_data nmr_data C-H Framework Connectivity nmr->nmr_data conclusion Unambiguous Structural Confirmation ms_data->conclusion ir_data->conclusion nmr_data->conclusion

Caption: Integrated workflow for structural elucidation.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • BenchChem. (2025). Spectroscopic Comparison of 4-Hydroxydecan-2-one Isomers: A Guide for Researchers.
  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.
  • PubChem. (n.d.). 2-hydroxy-1-(piperazin-1-yl)propan-1-one.
  • BenchChem. (2025). Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols.
  • The Royal Society of Chemistry. (2011). Supporting Information: β-Hydroxy Ketones Prepared by Regioselective Hydroacylation.
  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
  • Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones.
  • BenchChem. (2025). Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine.
  • ResearchGate. (2021). Experimental and theoretical infrared spectra of 2-hydroxy-2-methyl-1-phenylpropan-1-one.
  • Organic Chemistry Portal. (n.d.). Piperazine synthesis.
  • ResearchGate. (n.d.). FT-IR of 2-(1-piperazinyl)ethylamine (a), 2-hydroxy-5-nitrobenzaldehyde (b), ligand (c), complex 1 (d).
  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

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Exploratory

An In-depth Technical Guide on the Synthesis of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one Structural Analogs

Executive Summary: The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in clinically successful drugs.[1][2] Its unique physicochemical...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in clinically successful drugs.[1][2] Its unique physicochemical properties, including two modifiable nitrogen atoms, often impart favorable aqueous solubility, bioavailability, and potent biological activity.[3][4] This guide focuses on the synthetic architecture of a specific piperazine-containing scaffold, 2-Hydroxy-1-(piperazin-1-yl)propan-1-one. We will provide a comprehensive exploration of robust synthetic strategies, moving from the construction of the core molecule to modular approaches for generating a diverse library of structural analogs. This document is intended for researchers and drug development professionals, offering field-proven insights, detailed experimental protocols, and a rationale for key methodological choices, thereby empowering the design and execution of successful drug discovery campaigns.

The Strategic Value of the Piperazine Scaffold

The prevalence of the piperazine moiety in pharmacology is not coincidental.[5] Its six-membered heterocyclic structure, with two nitrogen atoms in a 1,4-relationship, offers a unique combination of structural rigidity and synthetic versatility.[3][6] These nitrogen atoms can act as hydrogen bond acceptors, while the N-H protons can act as donors, facilitating strong interactions with biological targets.[7] Furthermore, the non-aromatic nature of the ring allows for conformational flexibility, which can be crucial for optimal binding.

The core molecule of interest, 2-Hydroxy-1-(piperazin-1-yl)propan-1-one[8], combines this privileged piperazine ring with a chiral α-hydroxy acyl group derived from lactic acid. This introduces several key features for analog design:

  • N1-Acylation: Forms a stable amide bond, providing a vector for the side chain.

  • N4-Basicity: The secondary amine at the N4 position (pKa ~9.8) is typically protonated at physiological pH, which can be leveraged for solubility and target engagement, and serves as a primary point for synthetic diversification.[9]

  • Chiral Center: The hydroxylated carbon of the propanoyl group offers a stereocenter, allowing for the investigation of stereospecific interactions with biological targets.

Synthesis of the Core Scaffold: A Foundational Approach

A retrosynthetic analysis of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one reveals a logical disconnection across the amide bond, pointing to piperazine and 2-hydroxypropanoic acid (lactic acid) as the primary starting materials.

G Target 2-Hydroxy-1-(piperazin-1-yl)propan-1-one Disconnect Amide Disconnection (C-N) Target->Disconnect Intermediates Piperazine + Lactic Acid Derivative Disconnect->Intermediates G cluster_0 Phase 1: Intermediate Synthesis cluster_1 Phase 2: Diversification A Mono-Boc-Piperazine B Amide Coupling (Lactic Acid + HATU) A->B C Protected Intermediate (Boc-piperazine-lactamide) B->C D Boc Deprotection (TFA or HCl) C->D Bridge E Piperazine-lactamide Core D->E F N-Arylation (Buchwald-Hartwig) E->F G N-Alkylation (Reductive Amination) E->G H Aryl Analogs F->H I Alkyl Analogs G->I

Caption: Modular workflow for analog synthesis.

Module 1: Derivatization at the Piperazine N-4 Position

Once the deprotected piperazine-lactamide core is synthesized (as per Protocol B), the free secondary amine is a versatile handle for introducing a wide array of substituents.

This reaction is a powerful tool for forming carbon-nitrogen bonds between the piperazine core and various aryl or heteroaryl halides. [2]The causality behind its success lies in a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states, orchestrating the coupling of the amine and the aryl halide, which would not react under normal conditions. The choice of phosphine ligand is critical and must be tailored to the specific substrates to optimize reaction rate and yield.

For the introduction of alkyl groups, reductive amination is a highly reliable and versatile method. [10]This two-step, one-pot process involves the initial formation of an iminium ion intermediate between the piperazine nitrogen and an aldehyde or ketone. This intermediate is then reduced in situ by a mild reducing agent, typically sodium triacetoxyborohydride (STAB), to form the C-N bond. STAB is the reagent of choice because it is non-hygroscopic and sufficiently mild to not reduce the starting aldehyde, preventing side reactions.

Module 2: Modification of the α-Hydroxy Acyl Side Chain

Diversity can also be introduced by altering the side chain itself during the initial amide coupling step (Phase 1 in the workflow diagram). By substituting lactic acid with other α-hydroxy acids, the steric and electronic properties of the resulting analogs can be finely tuned.

  • Aromatic Side Chains: Using mandelic acid introduces a phenyl group, allowing for potential π-stacking interactions.

  • Aliphatic Side Chains: Using 2-hydroxybutanoic acid or 2-hydroxy-3-methylbutanoic acid can explore hydrophobic pockets in a binding site.

  • Stereochemistry: The use of enantiomerically pure (R)- or (S)-α-hydroxy acids is crucial for creating stereochemically defined drug candidates, as biological systems are chiral and often exhibit stereospecific binding. [11]

Key Experimental Protocols

The following protocols are self-validating systems, based on established and robust chemical transformations.

Protocol A: Synthesis of tert-butyl 4-(2-hydroxypropanoyl)piperazine-1-carboxylate
  • Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 1-(tert-butoxycarbonyl)piperazine (1.0 eq.), (S)-lactic acid (1.1 eq.), and anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration).

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.

  • Reagent Addition: Add HATU (1.2 eq.) followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA) (2.5 eq.). The causality for adding DIPEA last is to prevent premature activation of the acid before all components are present.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (aq.), saturated NaHCO₃ (aq.), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude oil by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the title compound as a clear oil or white solid.

Protocol B: Deprotection of the Boc-Protected Intermediate
  • Setup: Dissolve the product from Protocol A (1.0 eq.) in a minimal amount of Dichloromethane (DCM).

  • Reagent Addition: Add a 20% solution of Trifluoroacetic Acid (TFA) in DCM (10-20 eq. of TFA) dropwise at 0 °C. The effervescence of isobutylene gas is a visual indicator of the reaction's progress.

  • Reaction: Stir the reaction at room temperature for 1-2 hours until TLC or LC-MS analysis confirms the complete consumption of starting material.

  • Workup: Concentrate the reaction mixture in vacuo. The resulting trifluoroacetate salt can often be used directly in the next step or neutralized by dissolving in a suitable solvent and washing with a mild base like saturated NaHCO₃ (aq.).

Protocol C: General Procedure for N-Arylation
  • Setup: To an oven-dried Schlenk tube, add the deprotected piperazine core (1.2 eq.), the desired aryl halide (1.0 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 1.5 eq.).

  • Inerting: Seal the tube, and evacuate and backfill with an inert gas (Argon) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Dioxane or Toluene) via syringe.

  • Reaction: Heat the mixture to 90-110 °C with vigorous stirring for 12-24 hours. Monitor progress by LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove the palladium catalyst.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography to yield the N-aryl analog.

Data Presentation and Characterization

All synthesized analogs must be rigorously characterized to confirm their structure and purity. Standard techniques include ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Table 2: Representative Data for a Hypothetical Analog Series

Compound IDR¹ (Side Chain)R² (N-4 Substituent)MethodYield (%)HRMS [M+H]⁺ (Calculated)HRMS [M+H]⁺ (Found)
Core-H -CH(OH)CH₃-HProtocol B95159.1128159.1130
ANA-01 -CH(OH)CH₃4-fluorophenylProtocol C78253.1398253.1401
ANA-02 -CH(OH)CH₃2-pyridylProtocol C65236.1394236.1392
ANA-03 -CH(OH)Ph-HProtocol A/B89221.1285221.1288
ANA-04 -CH(OH)CH₃BenzylReductive Amination85249.1598249.1601

Conclusion

The 2-Hydroxy-1-(piperazin-1-yl)propan-1-one scaffold represents a versatile platform for medicinal chemistry exploration. The modular synthetic strategies detailed in this guide, centered around a robust protected intermediate, provide a reliable and efficient pathway for generating diverse libraries of analogs. By systematically modifying the N-4 substituent and the α-hydroxy acyl side chain, researchers can effectively probe structure-activity relationships and optimize compounds for enhanced potency, selectivity, and pharmacokinetic properties, ultimately accelerating the drug discovery process.

References

  • Rathod, D., Patel, K., & Parmar, V. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design, 103(6), e14537. [Link] [3]2. Scilit. (n.d.). The medicinal chemistry of piperazines: A review. Scilit. [Link] [6]3. Manasa, K., & Siddalingam, H. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link] [7]4. MDPI. (n.d.). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. [Link]

Sources

Foundational

An In-Depth Technical Guide to the In Silico Modeling of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one Interactions

Abstract The journey of a drug from concept to clinic is arduous and expensive, with high attrition rates often attributed to unforeseen issues in efficacy and safety.[1][2] In silico modeling, or computer-aided drug des...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The journey of a drug from concept to clinic is arduous and expensive, with high attrition rates often attributed to unforeseen issues in efficacy and safety.[1][2] In silico modeling, or computer-aided drug design (CADD), has become an indispensable pillar in modern drug discovery, offering a robust framework to predict molecular interactions, optimize drug candidates, and de-risk development pipelines before committing to costly and time-consuming wet-lab experiments.[3][4] This guide provides a comprehensive, technically-grounded walkthrough of the in silico modeling process, centered on a specific small molecule: 2-Hydroxy-1-(piperazin-1-yl)propan-1-one. We will navigate the essential stages of computational analysis, from initial ligand and target preparation through molecular docking, molecular dynamics simulations, and finally, the critical assessment of ADMET properties. The methodologies described herein are designed to be self-validating, grounded in established scientific principles, and supported by authoritative references, providing researchers and drug development professionals with a field-proven playbook for computational inquiry.

Introduction: The Rationale for In Silico Investigation

Computational chemistry and molecular modeling allow us to simulate and visualize biomolecular interactions at an atomic level.[5] This approach is particularly powerful in the early stages of drug discovery for several reasons:

  • Cost and Time Efficiency: It enables the rapid screening of thousands of compounds, prioritizing those with the highest likelihood of success and reducing wasted resources on non-viable candidates.[6][7]

  • Mechanistic Insight: Modeling provides a dynamic, three-dimensional view of how a ligand interacts with its biological target, elucidating the key residues and forces that govern binding affinity and specificity.

  • Early Safety Profiling: Potential liabilities, such as off-target interactions or poor pharmacokinetic properties, can be identified and addressed computationally, mitigating the risk of late-stage failures.[3][6][8]

This guide focuses on 2-Hydroxy-1-(piperazin-1-yl)propan-1-one , a small molecule containing the piperazine scaffold. The piperazine ring is a common motif in many FDA-approved drugs and biologically active compounds, often used to improve physicochemical properties or to correctly orient pharmacophoric groups for target interaction.[9] While specific biological targets for this exact molecule are not extensively documented in public literature, its structural elements are present in compounds targeting various receptors and enzymes. For the purpose of this guide, we will proceed with a hypothetical modeling study against a representative biological target, the 5-HT1A serotonin receptor , a common target for arylpiperazine derivatives involved in treating depression and anxiety.[10]

The Compound of Interest: 2-Hydroxy-1-(piperazin-1-yl)propan-1-one

A thorough understanding of the ligand is the first step in any modeling study.

  • Molecular Formula: C₇H₁₄N₂O₂[11]

  • Molecular Weight: 158.19 g/mol

  • SMILES: CC(C(=O)N1CCNCC1)O[11]

  • InChIKey: JQRBBKFUEZDIRG-UHFFFAOYSA-N[11]

These fundamental properties, obtainable from databases like PubChem, serve as the input for subsequent preparation and simulation steps.

Overall In Silico Workflow

The computational pipeline for analyzing a small molecule's interaction with a protein target follows a logical progression. Each step builds upon the last, moving from static predictions to dynamic simulations and holistic property profiling.

G cluster_0 A 1. Ligand & Target Preparation B 2. Molecular Docking (Pose & Affinity Prediction) A->B Prepared Structures D 4. ADMET Prediction (Drug-likeness Profile) A->D Ligand Structure C 3. Molecular Dynamics (Stability & Dynamics) B->C Best Binding Pose E 5. Data Analysis & Interpretation C->E Trajectory Data D->E Predicted Properties

Figure 1: High-level workflow for in silico small molecule analysis.

Part I: System Preparation - The Foundation of Accuracy

The principle of "garbage in, garbage out" is paramount in computational modeling. The quality of your starting structures for both the ligand and the protein target directly dictates the reliability of your results.

Ligand Preparation Protocol

The goal is to convert the 2D representation (SMILES string) of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one into an energetically minimized 3D conformation suitable for docking.

Step-by-Step Methodology:

  • Generate 3D Coordinates: Use a tool like Open Babel or the online PubChem structure generator to convert the SMILES string into an initial 3D structure (e.g., in SDF or MOL2 format).

  • Add Hydrogens: Ensure the structure is correctly protonated for a physiological pH (typically 7.4). Most molecular modeling packages have built-in tools for this.

  • Assign Partial Charges: Accurate charge distribution is critical for calculating electrostatic interactions. A common choice for small molecules is the Gasteiger-Marsili or AM1-BCC charge model.

  • Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94 or GAFF) to relieve any steric strain and find a low-energy conformation. This is a crucial step to ensure the ligand's starting geometry is physically realistic.

  • Save in Docking-Ready Format: The final, prepared ligand structure should be saved in the format required by the docking software, such as PDBQT for AutoDock Vina.

Protein Target Preparation Protocol

We will use the cryo-EM structure of the human 5-HT1A receptor as our target. The goal is to clean the raw structure from the Protein Data Bank (PDB) and prepare it for docking.

Step-by-Step Methodology:

  • Fetch the Structure: Download the PDB file for the target receptor (e.g., from the RCSB PDB database).

  • Clean the PDB File: This is the most critical phase. The causality behind this step is to create a clean, computationally tractable model of the biological system.

    • Remove Water Molecules: Crystallographic waters are often not essential for initial docking and can complicate the calculation. They are removed unless a specific water molecule is known to be critical for ligand binding (a "bridging" water).

    • Remove Co-crystallized Ligands/Ions: Remove any existing ligands, ions, or co-factors from the binding site to make it available for docking our compound of interest.

    • Handle Missing Residues/Atoms: PDB files can have missing atoms or even entire loops. Tools like UCSF Chimera or Schrödinger's Protein Preparation Wizard can be used to model these missing segments.[12] This ensures the structural integrity of the protein.

  • Add Hydrogens and Assign Charges: Similar to the ligand, add hydrogens consistent with a physiological pH and assign atomic partial charges using a protein-specific force field (e.g., AMBER or CHARMM).

  • Define the Binding Site: Identify the coordinates of the active site where the ligand is expected to bind. This can be inferred from the position of a co-crystallized ligand in the original PDB file or through literature review.

  • Save in Docking-Ready Format: Convert the cleaned protein structure into the required format (e.g., PDBQT).

Part II: Molecular Docking - Predicting Binding and Affinity

Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a protein and estimates the strength of the interaction (binding affinity).[13][14] It functions as a computational "handshake" between the two molecules.[13]

Molecular Docking Workflow

The process involves preparing the necessary input files, defining the search space, running the docking algorithm, and analyzing the results.

G A Prepared Ligand (ligand.pdbqt) E Run Docking Simulation (e.g., AutoDock Vina) A->E B Prepared Protein (protein.pdbqt) B->E C Define Grid Box (Binding Site Coordinates) D Configure Docking Parameters (config.txt) C->D D->E Configuration F Analyze Output (Binding Poses & Scores) E->F Results (log & output.pdbqt) G Visualize Complex (e.g., PyMOL, Chimera) F->G

Figure 2: Step-by-step workflow for a molecular docking experiment.
Detailed Docking Protocol (Using AutoDock Vina as an Example)

This protocol is a self-validating system; successful replication of the co-crystallized ligand's pose (re-docking) is a common method to validate the docking parameters before screening new compounds.

Step-by-Step Methodology:

  • Prepare Input Files: Ensure you have the prepared ligand.pdbqt and protein.pdbqt files from Part I.

  • Define the Search Space (Grid Box): The grid box is a three-dimensional cube centered on the active site that defines the volume the docking algorithm will search for binding poses. The coordinates for the center and the size of the box (in Angstroms) must be specified in a configuration file. The rationale is to focus computational effort on the region of interest, making the search more efficient and accurate.

  • Create the Configuration File: Create a text file (e.g., conf.txt) specifying the paths to the input files and the grid box parameters.

  • Execute the Docking Run: Launch AutoDock Vina from the command line, providing the configuration file as input.[12]

  • Analyze the Results: The program will generate an output file containing the predicted binding poses (ranked by affinity) and a log file with the binding energy scores in kcal/mol. The lower (more negative) the binding energy, the stronger the predicted interaction.[13]

Part III: Molecular Dynamics - Simulating Biological Motion

While docking provides a valuable static snapshot, biological systems are dynamic. Molecular Dynamics (MD) simulations model the time-dependent behavior of a molecular system, providing insights into the stability of the protein-ligand complex, conformational changes, and the role of solvent.[5][15]

MD Simulation Workflow

An MD simulation takes the best-docked pose from Part II and simulates its behavior over time in a more realistic environment.

G A 1. Prepare Complex (Best Docked Pose) B 2. Generate Ligand Topology & Parameters A->B C 3. Solvate the System (Add Water Box) B->C Force Field Info D 4. Add Ions (Neutralize System) C->D E 5. Energy Minimization D->E F 6. Equilibration (NVT/NPT) E->F G 7. Production MD Run F->G H 8. Trajectory Analysis (RMSD, RMSF, Interactions) G->H Trajectory File

Figure 3: General workflow for setting up and running an MD simulation.
Detailed MD Protocol (Using GROMACS as an Example)

GROMACS is a versatile and widely used open-source package for performing MD simulations.[16][17]

Step-by-Step Methodology:

  • System Setup:

    • Prepare Topology: Generate a topology file for the protein-ligand complex. This file describes all the bonded and non-bonded parameters according to a chosen force field (e.g., AMBER). Generating parameters for a novel ligand is a non-trivial step and often requires specialized servers or tools.

    • Define Simulation Box: Place the complex in the center of a simulation box (e.g., cubic or dodecahedron).[5]

    • Solvation: Fill the box with explicit water molecules (e.g., TIP3P water model).

    • Add Ions: Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's total charge.

  • Minimization and Equilibration:

    • Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes between the complex and the newly added solvent/ions.

    • Equilibration: Run two short, restrained simulations to equilibrate the system. First, under an NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the temperature. Second, under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the pressure and density. This ensures the production run starts from a well-equilibrated state.

  • Production MD Run:

    • Run the main simulation for a desired length of time (e.g., 50-100 nanoseconds), saving the coordinates (trajectory) at regular intervals. This production run is performed without restraints, allowing the complex to move freely according to the laws of physics defined by the force field.

  • Analysis:

    • Analyze the output trajectory to calculate metrics like Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and hydrogen bond analysis to detail specific interactions over time.

Part IV: ADMET Prediction - Assessing Drug-like Properties

A potent molecule is useless if it cannot reach its target in the body or is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial in silico step to flag potential liabilities early.[7][8] Numerous computational models, often based on machine learning, can predict these properties from the molecular structure alone.[6][7]

Key Properties to Predict:

  • Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.

  • Distribution: Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB).

  • Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6, CYP3A4).

  • Excretion: Predicted clearance rate.

  • Toxicity: hERG inhibition (cardiotoxicity risk), Ames mutagenicity, hepatotoxicity.

Online platforms and software like SwissADME, pkCSM, or ADMETlab provide user-friendly interfaces for these predictions.[6]

Data Presentation and Interpretation

Quantitative data from the modeling studies should be summarized for clear comparison.

Table 1: Hypothetical Molecular Docking Results
CompoundTargetDocking Score (kcal/mol)Key Interacting Residues
2-Hydroxy-1-(piperazin-1-yl)propan-1-one 5-HT1A-7.8Asp116, Ser199, Phe362
Known 5-HT1A Agonist (Control)5-HT1A-9.2Asp116, Phe361, Phe362
Decoy Molecule (Negative Control)5-HT1A-4.5(None)

Interpretation: The docking score of our compound is promising, suggesting a stronger interaction than a random decoy, although slightly weaker than a known potent agonist. The interaction with Asp116, a key residue for many aminergic GPCRs, is a positive indicator.

Table 2: Predicted ADMET Properties for the Target Compound
PropertyPredictionInterpretation / Desired Range
GI AbsorptionHighFavorable for oral administration
BBB PermeantNoMay not be suitable for CNS targets
CYP2D6 InhibitorNoLow risk of drug-drug interactions
hERG I InhibitorNoLow risk of cardiotoxicity
Lipinski's Rule of 50 ViolationsGood "drug-like" properties

Interpretation: The compound shows a generally favorable ADMET profile, with good predicted absorption and low toxicity risks. Its inability to cross the BBB would make it unsuitable for a CNS target unless specifically designed for peripheral action.

Conclusion

This guide has outlined a comprehensive and structured in silico workflow for the evaluation of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one. By integrating molecular docking, molecular dynamics, and ADMET prediction, researchers can build a detailed profile of a small molecule's potential as a drug candidate.[1][3] This multi-faceted computational approach provides deep mechanistic insights, prioritizes resources, and ultimately accelerates the entire drug discovery process by enabling more informed, data-driven decisions.[4][7] The protocols and principles detailed here serve as a robust foundation for any scientist looking to leverage the predictive power of computational modeling in their research.

References

  • The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. PubMed.
  • ADMET Predictions - Comput
  • How do you predict ADMET properties of drug candid
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  • The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. SciSpace.
  • 7.5: Molecular Docking Experiments. Chemistry LibreTexts.
  • Step-by-Step Tutorial on Molecular Docking. Omics tutorials.
  • ADMET prediction | Medicinal Chemistry Class Notes. Fiveable.
  • Using ADMET to Move Forward from Drug Discovery to Development. Bitesize Bio.
  • ADMET Prediction. Protheragen.
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.
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  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinform
  • GROMACS Tutorials. University of Virginia.
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  • Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. YouTube.
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  • 2-hydroxy-1-(piperazin-1-yl)propan-1-one. PubChemLite.
  • Synthesis, Docking Studies and Biological Evaluation of Benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one Derivatives on 5-HT1A Serotonin Receptors. PubMed Central.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.

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Exploratory

Pharmacological Profile of Novel Piperazine Propanone Derivatives

An In-Depth Technical Guide: For Researchers, Scientists, and Drug Development Professionals Executive Summary The piperazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of biological pathways.[1][2][3] When synthetically linked to a propanone moiety, the resulting piperazine propanone derivatives emerge as a versatile class of compounds with significant therapeutic potential. This guide provides a comprehensive technical overview of their pharmacological profile, consolidating current knowledge on their synthesis, mechanisms of action, preclinical evaluation, and structure-activity relationships. We delve into their interactions with key central nervous system (CNS) targets, such as serotonin and dopamine receptors, which positions them as promising candidates for novel antipsychotics and antidepressants.[1][4][5] Furthermore, emerging evidence reveals their utility in other domains, including oncology and infectious diseases.[6][7] This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of next-generation therapeutics based on this remarkable chemical architecture.

Introduction: The Strategic Fusion of Piperazine and Propanone Scaffolds

The six-membered piperazine ring, with its two opposing nitrogen atoms, offers a unique combination of structural rigidity, hydrogen bond accepting/donating capabilities, and a large polar surface area.[8][9] These physicochemical properties often translate into favorable pharmacokinetic profiles, including enhanced aqueous solubility and oral bioavailability.[8][9] Its structural versatility allows for extensive modification, enabling medicinal chemists to fine-tune pharmacological properties to achieve desired efficacy, selectivity, and safety profiles.[1][10]

The propanone linker introduces a flexible chain that can be strategically functionalized. The 3-(Piperazin-1-yl)propan-1-ol structure, for example, is a critical building block for creating drugs that target G protein-coupled receptors (GPCRs), ion channels, and enzymes.[10] The combination of the piperazine core with the propanone linker creates a pharmacophore that has proven highly effective in modulating neurotransmitter systems, making these derivatives particularly relevant for treating complex neurological and psychiatric disorders.[1][4]

Synthetic Strategies and Chemical Landscape

The synthesis of piperazine propanone derivatives can be achieved through various established and modern organic chemistry protocols.[1][11] A common and efficient approach involves the nucleophilic substitution reaction between a selected piperazine derivative and a suitable propanone precursor bearing a leaving group.

The versatility of this synthetic framework is a key advantage. The choice of substituents on both the piperazine ring (R1) and the aryl moiety (R2) allows for the systematic exploration of the chemical space to optimize biological activity. This modularity is fundamental to structure-activity relationship (SAR) studies.[8]

Below is a generalized workflow for the synthesis and initial screening of these novel compounds.

G cluster_synthesis Synthesis Phase cluster_screening Screening Cascade start Select R1-Piperazine & R2-Aryl Propanone Precursors reaction Nucleophilic Substitution or Reductive Amination start->reaction purification Purification (Chromatography, Recrystallization) reaction->purification characterization Structural Characterization (NMR, LC-MS) purification->characterization in_vitro In Vitro Screening (Binding & Functional Assays) characterization->in_vitro Pure Compound Library adme ADME-Tox Profiling in_vitro->adme in_vivo In Vivo Efficacy Models adme->in_vivo lead_opt Lead Optimization in_vivo->lead_opt

Caption: High-level workflow from synthesis to lead optimization.

Pharmacodynamics: Mechanisms of Action at the Molecular Level

The pharmacological activity of piperazine propanone derivatives is largely dictated by their interactions with CNS receptors, particularly within the monoamine system.[4]

Targeting Serotonin (5-HT) Receptors

Many piperazine derivatives exhibit high affinity for various serotonin receptor subtypes.[1]

  • 5-HT1A Receptor Agonism/Partial Agonism: This is a hallmark of many anxiolytic and antidepressant piperazine drugs.[4][12] Activation of presynaptic 5-HT1A autoreceptors reduces the firing rate of serotonergic neurons, while activation of postsynaptic receptors mediates the therapeutic effects. A recent study identified a novel piperazine derivative, compound 6a, with a high affinity for the 5-HT1A receptor (Ki = 1.28 nM), which significantly increased serotonin levels in the brain and demonstrated antidepressant activity in animal models.[13]

  • Modulation of Other 5-HT Receptors: Depending on their substitution patterns, these compounds can also interact with 5-HT2A, 5-HT2C, and 5-HT7 receptors, which are implicated in psychosis, mood regulation, and cognition. Quantitative structure-activity relationship (QSAR) studies have shown that specific descriptors mainly influence the 5-hydroxytryptamine (5-HT) reuptake inhibition activity.[14]

Targeting Dopamine (D) Receptors

Interaction with dopamine receptors is critical for antipsychotic activity.[5][15] Atypical antipsychotics often exhibit a combination of D2 receptor antagonism and 5-HT2A receptor antagonism. Piperazine derivatives have been successfully designed to fit this profile, offering the potential for treating schizophrenia with a reduced risk of extrapyramidal side effects.[5][16]

The following diagram illustrates a simplified signaling pathway for a G-protein coupled receptor like 5-HT1A, a common target for these derivatives.

G ligand Piperazine Derivative (Agonist) receptor 5-HT1A Receptor (GPCR) ligand->receptor Binds g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits cAMP ↓ cAMP ac->cAMP response Neuronal Inhibition & Therapeutic Effects cAMP->response

Caption: Simplified 5-HT1A receptor inhibitory signaling pathway.

Preclinical Evaluation: From Bench to In Vivo Models

In Vitro Assessment

The initial pharmacological characterization of novel piperazine propanone derivatives relies on a battery of in vitro assays.

Table 1: Key In Vitro Assays for Pharmacological Profiling

Assay TypePurposeKey Parameters MeasuredRationale
Receptor Binding To determine the affinity of the compound for specific targets.Ki (inhibition constant), IC50High affinity is often a prerequisite for potency. Selectivity is assessed by screening against a panel of receptors.
Functional Assays To determine the compound's effect on receptor activity.EC50, Emax, % InhibitionDistinguishes between agonists, antagonists, and inverse agonists, providing crucial mechanistic insight.
Enzyme Inhibition To assess activity against enzymatic targets (e.g., tyrosinase, MAO).[17][18]IC50, KiRelevant for applications outside of CNS, such as antifungal or dermatological uses.[7][18]
Cell Viability To evaluate cytotoxicity in various cell lines (e.g., HepG2).[6]CC50 (50% cytotoxic conc.)An early indicator of the compound's safety profile and therapeutic window.

Protocol Example: Radioligand Binding Assay for 5-HT1A Receptor Affinity

This protocol is a self-validating system designed to accurately determine the binding affinity of a test compound.

  • Preparation of Membranes:

    • Homogenize tissue or cells expressing the 5-HT1A receptor (e.g., rat hippocampus or CHO cells) in ice-cold buffer.

    • Centrifuge the homogenate and resuspend the pellet (membrane fraction) in a fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup (in triplicate):

    • Total Binding: Add membrane preparation, radioligand (e.g., [3H]8-OH-DPAT), and assay buffer.

    • Non-specific Binding (NSB): Add membrane preparation, radioligand, and a high concentration of a known non-labeled ligand (e.g., serotonin) to saturate all specific binding sites. This is the crucial control for data validity.

    • Test Compound: Add membrane preparation, radioligand, and varying concentrations of the novel piperazine propanone derivative.

  • Incubation & Termination:

    • Incubate all samples at a controlled temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters, trapping the bound radioligand. Wash filters with ice-cold buffer to remove unbound ligand.

  • Quantification & Analysis:

    • Measure the radioactivity on the filters using liquid scintillation counting.

    • Calculate specific binding by subtracting NSB from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

In Vivo Models

Promising candidates from in vitro studies are advanced to in vivo animal models to assess their efficacy and safety in a complex biological system.

  • Antidepressant Activity: The Forced Swim Test (FST) and Tail Suspension Test (TST) are widely used models.[13][17] A significant reduction in immobility time suggests potential antidepressant-like effects.[17] The Open Field Test (OFT) is used as a control to ensure that the observed effects are not due to a general increase in locomotor activity.[13]

  • Antipsychotic Activity: The Conditioned Avoidance Response (CAR) model is used to predict antipsychotic efficacy.[16] Inhibition of this response is a characteristic of clinically effective antipsychotic drugs.[16]

  • Other Therapeutic Areas: Piperazine derivatives have also shown promise as anti-inflammatory, antihistamine, and anticancer agents in relevant in vivo models.[6] For instance, certain derivatives inhibited tumor necrosis factor-alpha (TNF-α) generation and restrained the growth of HepG2 cancer cells.[6]

Structure-Activity Relationship (SAR) and Lead Optimization

SAR studies are crucial for rationally designing compounds with improved potency, selectivity, and pharmacokinetic properties.[1][8]

  • Piperazine Ring Substitutions: Modifications at the N1 and N4 positions of the piperazine ring significantly impact receptor affinity and selectivity. For instance, attaching different heterocyclic groups can potentiate antipsychotic activity.[5][15]

  • Aryl Moiety Modifications: The nature and position of substituents on the aryl ring (connected to the propanone chain) are critical. Electron-withdrawing or electron-donating groups can modulate binding affinity to target receptors.[1] For example, introducing fluorine substituents into arylpiperazine derivatives has been shown to enhance their affinity and selectivity for dopamine receptors.[1]

  • Propanone Linker: The length and rigidity of the linker between the piperazine and aryl moieties can influence how the molecule fits into the receptor's binding pocket.

Table 2: Example of SAR Data for a Hypothetical Series of Piperazine Propanone Derivatives

Compound IDR1 (on Piperazine)R2 (on Aryl Ring)5-HT1A Ki (nM)D2 Ki (nM)
Lead-01 H4-OCH315.2250.5
Opt-02 H2-OCH35.5180.2
Opt-03 H4-F20.185.6
Opt-04 Cyclopentyl2-OCH32.1195.8

This table illustrates how systematic chemical modifications can be used to tune receptor affinity and selectivity, a core principle of medicinal chemistry.[8][9]

Toxicological and Pharmacokinetic Profile

A successful drug candidate must not only be effective but also safe. The toxicological profile of piperazine derivatives is an area of active investigation.

  • Metabolism: Piperazine derivatives are primarily metabolized by cytochrome P450 (CYP450) enzymes in the liver, followed by potential glucuronidation or sulfation.[19][20] Understanding which CYP isoforms are involved is critical for predicting potential drug-drug interactions.

  • Toxicity: Reported toxic effects for some piperazine derivatives include agitation, anxiety, and tachycardia.[19][20] In vitro studies using models like HepG2 cells can help identify potential hepatotoxicity early in the development process.[21] Generally, piperazine itself has low acute toxicity.[22]

  • Pharmacokinetics (ADME): The inherent properties of the piperazine ring often confer good absorption, distribution, metabolism, and excretion (ADME) characteristics.[8] Optimizing these properties is a key goal of lead optimization to ensure the drug reaches its target in sufficient concentrations and is cleared from the body appropriately.

Therapeutic Potential and Future Directions

Novel piperazine propanone derivatives represent a highly adaptable and promising class of molecules. Their well-established role in modulating key neurotransmitter systems makes them strong candidates for next-generation treatments for depression, anxiety, and schizophrenia.[4][5] The growing body of research also points to exciting new applications in:

  • Anticancer Therapy: Derivatives have shown activity against various cancer cell lines.[6][23]

  • Antimicrobial and Antifungal Agents: The piperazine propanone scaffold has been identified as an inhibitor of fungal 1,3-beta-D-glucan synthase.[7]

  • Neurodegenerative Diseases: Some piperazine derivatives have been identified as potent inhibitors of prion propagation, suggesting a potential role in treating diseases like Creutzfeldt-Jakob disease.[24]

Future research should focus on designing derivatives with enhanced subtype selectivity to minimize off-target effects and improve safety profiles. Combining advanced computational methods, such as QSAR and molecular docking, with high-throughput synthesis and screening will undoubtedly accelerate the discovery of new clinical candidates from this versatile chemical class.[14][25]

References

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. AUETD. Available at: [Link]

  • Wikipedia. Piperazine. Available at: [Link]

  • Kocisko, D. A., et al. (2014). Piperazine Derivatives Inhibit PrP/PrP(res) Propagation in Vitro and in Vivo. Biochemical and Biophysical Research Communications, 445(2), 333-338. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Piperazine Derivatives in Modern Drug Discovery. Available at: [Link]

  • Various Authors. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2023). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2291535. Available at: [Link]

  • Various Authors. (2024). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. PubMed. Available at: [Link]

  • de Oliveira, R., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 4-15. Available at: [Link]

  • Bari, S. B., et al. (2020). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Current Drug Discovery Technologies, 17(4), 455-474. Available at: [Link]

  • Kumar, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. Available at: [Link]

  • Kumar, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Bentham Science. Available at: [Link]

  • Bari, S. B., et al. (2020). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Bentham Science. Available at: [Link]

  • Various Authors. (2020). Design, Synthesis, and Antidepressant Activity Study of Novel Aryl Piperazines Targeting Both 5-HT 1A and Sigma-1 Receptors. Thieme Connect. Available at: [Link]

  • Maryanoff, B. E., et al. (1998). Piperazinylalkyl Heterocycles as Potential Antipsychotic Agents. Journal of Medicinal Chemistry, 41(8), 1315-1335. Available at: [Link]

  • Li, C., et al. (2012). Antidepressant-like effects of piperine and its derivative, antiepilepsirine. Journal of Asian Natural Products Research, 14(7), 644-650. Available at: [Link]

  • Dokuzparmak, C., et al. (2022). Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies. ResearchGate. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Piperazine? Available at: [Link]

  • Kumar, R., et al. (2022). SAR studies of piperazine derivatives as antidepressant compounds. ResearchGate. Available at: [Link]

  • Dokuzparmak, C., et al. (2022). Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies. KTU AVESİS. Available at: [Link]

  • Various Authors. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. LinkedIn. Available at: [Link]

  • Organic Chemistry Portal. Piperazine synthesis. Available at: [Link]

  • Elliott, S. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis, 3(7-8), 430-436. Available at: [Link]

  • Abad, S., et al. (2018). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. Molecules, 23(9), 2182. Available at: [Link]

  • Thriveni, K. S., et al. (2013). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. ResearchGate. Available at: [Link]

  • Liu, H., et al. (2009). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. Bioorganic & Medicinal Chemistry Letters, 19(15), 4144-4150. Available at: [Link]

  • Elliott, S. (2011). Current awareness of piperazines: pharmacology and toxicology. Semantic Scholar. Available at: [Link]

  • Bari, S. B., et al. (2020). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Europe PMC. Available at: [Link]

  • Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-575. Available at: [Link]

  • Various Authors. (2018). A Mini Review on Piperizine Derivatives and their Biological Activity. JETIR. Available at: [Link]

  • NICNAS. (2018). Piperazine salts: Human health tier II assessment. Australian Government Department of Health. Available at: [Link]

  • Dias da Silva, D., et al. (2015). Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. Toxicology Letters, 238(2), S229. Available at: [Link]

  • Various Authors. (2016). Piperazine derivatives for therapeutic use: a patent review (2010-present). Expert Opinion on Therapeutic Patents, 26(8), 915-934. Available at: [Link]

  • Kumar, A., et al. (2018). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Piperazine: Synthesis, Reactions, and Applications. Available at: [Link]

  • Various Authors. (2022). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 51(20), 7799-7822. Available at: [Link]

  • Abdullahi, M., et al. (2020). In silico studies of piperazine derivatives as potent anti-proliferative agents against PC-3 prostate cancer cell lines. Journal of Taibah University Medical Sciences, 15(2), 119-129. Available at: [Link]

  • Kondo, M., et al. (2005). Piperazine propanol derivative as a novel antifungal targeting 1,3-beta-D-glucan synthase. Biological & Pharmaceutical Bulletin, 28(11), 2138-2141. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Piperazine Derivatives in Modern Drug Discovery. Available at: [Link]

  • Simmler, L. D., et al. (2016). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Semantic Scholar. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the In Vitro Characterization and Use of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one in Cell Culture

For: Researchers, scientists, and drug development professionals. Introduction: The Potential of the Piperazine Scaffold in Modern Drug Discovery The piperazine ring is a privileged scaffold in medicinal chemistry, formi...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Potential of the Piperazine Scaffold in Modern Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its unique six-membered heterocyclic structure, with two nitrogen atoms at opposing positions, imparts favorable pharmacokinetic properties and allows for versatile chemical modifications.[1] This structural motif is integral to a wide array of therapeutics, including agents for cancer, central nervous system disorders, and infectious diseases.[2][3][4] Piperazine derivatives have been shown to exert their biological effects through various mechanisms, such as inducing apoptosis and modulating critical cell signaling pathways.[5][6]

This application note provides a comprehensive guide to the in vitro characterization and application of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one (herein referred to as "the Compound"), a novel small molecule with potential therapeutic relevance. Given the prevalence of piperazine derivatives in oncology, we will use a hypothetical framework wherein the Compound is investigated for its anti-cancer properties, specifically its potential to modulate the PI3K/AKT signaling pathway, a cascade frequently dysregulated in cancer.[3][5]

This document will guide the user through the essential preliminary steps of compound handling, solubility, and stability assessment, followed by detailed protocols for determining its cytotoxic effects and investigating its mechanism of action in a cancer cell line model.

PART 1: Compound Characterization and Preparation

Before initiating any cell-based assays, it is imperative to understand the fundamental physicochemical properties of the Compound and to prepare it in a manner that ensures accurate and reproducible results.

Compound Information
PropertyValueSource
IUPAC Name 2-Hydroxy-1-(piperazin-1-yl)propan-1-one---
CAS Number 100500-89-8
Molecular Formula C₇H₁₄N₂O₂
Molecular Weight 158.2 g/mol
Safety and Handling

As with any novel chemical, 2-Hydroxy-1-(piperazin-1-yl)propan-1-one should be treated as a potentially hazardous substance.[7] Standard laboratory safety protocols must be followed at all times.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves when handling the Compound in either solid or solution form.[8]

  • Ventilation: Handle the powdered form of the Compound in a chemical fume hood to avoid inhalation.[8]

  • Material Safety Data Sheet (MSDS): Obtain and review the MSDS for the Compound before use.

Solubility Assessment

The solubility of a compound is critical for its biological activity in cell culture, as it must remain in solution in the culture medium to be effective.[4] A preliminary solubility test is essential.

Protocol for Solubility Testing:

  • Solvent Selection: Begin with common, cell culture-compatible solvents. The recommended starting solvent for many novel small molecules is Dimethyl Sulfoxide (DMSO).[4]

  • Kinetic Solubility Assay:

    • Prepare a high-concentration stock solution of the Compound in DMSO (e.g., 50 mM).

    • Add a small volume of this DMSO stock to an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS) or cell culture medium to achieve a target concentration (e.g., 100 µM).

    • Visually inspect for any precipitation immediately and after a short incubation period (e.g., 1-2 hours) at room temperature.

    • If precipitation occurs, the compound's solubility at that concentration is limited. If the solution remains clear, the compound is considered soluble under these conditions.[9]

Preparation of Stock Solutions

Accurate preparation of stock solutions is fundamental for reliable experimental outcomes.[10]

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Calculation:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000

    • Mass (mg) = 0.01 mol/L x 0.001 L x 158.2 g/mol x 1000 = 1.582 mg

  • Procedure:

    • Bring the vial of the Compound to room temperature before opening.

    • Accurately weigh 1.582 mg of the Compound and place it in a sterile microcentrifuge tube.

    • Add 1 mL of high-purity, sterile DMSO.

    • Vortex thoroughly until the solid is completely dissolved.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C, protected from light.[11]

PART 2: Determining Biological Activity in Cell Culture

This section outlines the experimental workflow to determine the cytotoxic effects of the Compound and to investigate its hypothetical mechanism of action. We will use a human cancer cell line (e.g., HeLa, a cervical cancer cell line) as a model system.

G cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Mechanism of Action Study A Prepare Serial Dilutions of Compound C Treat Cells with Compound (24, 48, 72h) A->C B Seed HeLa Cells in 96-well Plate B->C D Perform MTT Assay C->D E Determine IC50 Value D->E F Treat HeLa Cells with Compound at IC50 E->F Inform Concentration G Prepare Cell Lysates F->G H Quantify Protein (BCA Assay) G->H I Western Blot Analysis H->I J Analyze PI3K/AKT Pathway Proteins I->J

Figure 1: Experimental workflow for evaluating the Compound.

Cytotoxicity Assessment: The MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][12] This assay will be used to determine the half-maximal inhibitory concentration (IC50) of the Compound.

Detailed Protocol for MTT Assay:

  • Cell Seeding:

    • Culture HeLa cells in complete medium (e.g., DMEM with 10% FBS).

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[12]

  • Compound Treatment:

    • Prepare serial dilutions of the Compound in complete medium from your 10 mM DMSO stock. A common concentration range to start with is 0.1, 1, 10, 30, and 100 µM.[13]

    • Ensure the final DMSO concentration in all wells (including the vehicle control) is less than 0.5% to avoid solvent toxicity.[11]

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the Compound. Include a "vehicle control" (medium with DMSO only) and a "no-cell" blank.

    • Incubate for the desired time points (e.g., 24, 48, and 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.[14]

    • At the end of the treatment period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[15]

  • Solubilization and Measurement:

    • After incubation, add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[16]

    • Mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.[14]

  • Data Analysis:

    • Subtract the absorbance of the "no-cell" blank from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the Compound concentration and use a non-linear regression to determine the IC50 value.

Investigating the Mechanism of Action: The PI3K/AKT Pathway

Based on literature showing that piperazine derivatives can inhibit the PI3K/AKT pathway in cancer cells, we hypothesize that the Compound may exert its cytotoxic effects through this mechanism.[3][5] We will test this hypothesis using Western blotting to analyze the phosphorylation status of key proteins in this pathway.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 pAKT p-AKT (Active) PIP3->pAKT Recruits & Activates AKT AKT AKT->pAKT mTOR mTOR pAKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Compound 2-Hydroxy-1-(piperazin-1-yl) propan-1-one Compound->PI3K Inhibits (Hypothesized)

Figure 2: Hypothesized inhibition of the PI3K/AKT pathway.

Detailed Protocol for Western Blot Analysis:

  • Cell Treatment and Lysis:

    • Seed HeLa cells in 6-well plates and grow them to 70-80% confluency.

    • Treat the cells with the Compound at its predetermined IC50 concentration for a relevant time period (e.g., 24 hours). Include a vehicle control.

    • After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[17]

    • Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Collect the supernatant.

  • Protein Quantification (BCA Assay):

    • Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal loading of protein for electrophoresis.[18]

    • Prepare a standard curve using Bovine Serum Albumin (BSA).

    • Incubate samples and standards with the BCA working reagent at 37°C for 30 minutes.[5]

    • Measure the absorbance at 562 nm.[5]

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentrations of your lysates with lysis buffer and mix with Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes to denature the proteins.[17]

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Include a molecular weight marker.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for total AKT, phosphorylated AKT (p-AKT), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane several times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Analyze the band intensities. A decrease in the ratio of p-AKT to total AKT in the Compound-treated sample compared to the control would support the hypothesis that the Compound inhibits the PI3K/AKT pathway.

Conclusion

This application note provides a comprehensive framework for the initial in vitro evaluation of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one. By following these protocols, researchers can systematically characterize its fundamental properties, determine its cytotoxic efficacy, and begin to elucidate its mechanism of action. The provided hypothetical focus on anti-cancer activity and the PI3K/AKT pathway serves as a robust example of how to approach the investigation of a novel piperazine derivative, a class of compounds that continues to hold immense promise in the field of drug discovery.

References

  • A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. Am J Transl Res. 2013. [Link]

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  • Pierce BCA Protein Assay Protocol V.2. 2018. [Link]

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. 2025. [Link]

  • Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. PeerJ. 2016. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. 2013. [Link]

  • National Center for Biotechnology Information. Working with Chemicals - Prudent Practices in the Laboratory. [Link]

  • GENERAL RULES TO OPERATE SAFELY IN A CHEMICAL LABORATORY. [Link]

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  • Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Journal of Enzyme Inhibition and Medicinal Chemistry. 2023. [Link]

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  • Green World Group. Chemical Safety Best Practices in The Lab. 2023. [Link]

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  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. 2018. [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]

  • Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at N-methyl-D-aspartate receptors. Journal of Medicinal Chemistry. 1993. [Link]

  • Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. Bioorganic & Medicinal Chemistry. 2011. [Link]

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  • Assay Genie. Western Blot Protocol & Troubleshooting Guide. [Link]

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Application

Application Notes and Protocols for In-Vivo Experimental Design with 2-Hydroxy-1-(piperazin-1-yl)propan-1-one

Introduction: The Therapeutic Potential of the Piperazine Scaffold The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activiti...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Piperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities.[1][2] Its six-membered heterocyclic structure with two opposing nitrogen atoms provides a versatile template for chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1][2] Derivatives of piperazine have shown promise in treating a variety of conditions, including central nervous system (CNS) disorders, inflammation, pain, and metabolic diseases.[3][4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing in vivo experimental studies for the novel compound, 2-Hydroxy-1-(piperazin-1-yl)propan-1-one. While specific biological activities for this compound are yet to be fully elucidated, this guide will leverage established principles of preclinical research and the known therapeutic landscape of piperazine derivatives to propose a robust, tiered approach to its in vivo characterization.[6][7][8]

Phase 1: Foundational In Vivo Characterization

Before embarking on efficacy studies, a thorough understanding of the compound's behavior in a living system is paramount. This initial phase focuses on safety, tolerability, and pharmacokinetics.

Acute Toxicity and Dose Range Finding

The primary objective of this initial step is to determine the maximum tolerated dose (MTD) and identify potential signs of toxicity. This is crucial for establishing safe dose levels for subsequent, more complex studies.

Protocol 1: Acute Toxicity Study in Rodents

  • Animal Model: Select a standard rodent model, such as Swiss albino or C57BL/6 mice. Use both male and female animals to assess for any sex-dependent differences.

  • Group Allocation: Assign animals to several dose groups (e.g., 5, 50, 100, 500, 1000 mg/kg) and a vehicle control group. A minimum of 3-5 animals per sex per group is recommended.

  • Compound Administration: Based on the physicochemical properties of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one, select an appropriate vehicle (e.g., saline, PBS, or a solution with a low percentage of DMSO and Tween 80) and route of administration (e.g., oral gavage (p.o.), intraperitoneal (i.p.), or intravenous (i.v.)).

  • Observation: Monitor animals closely for the first few hours post-administration and then daily for 14 days. Record clinical signs of toxicity, changes in body weight, food and water intake, and any behavioral abnormalities.

  • Endpoint: At the end of the observation period, euthanize the animals and perform a gross necropsy to examine major organs for any visible abnormalities. For higher dose groups showing signs of toxicity, consider histopathological analysis of key organs (liver, kidney, spleen, heart, brain).

ParameterObservation
Clinical Signs Lethargy, tremors, convulsions, changes in posture, altered respiration
Body Weight Daily measurement
Food/Water Intake Daily measurement
Mortality Record time of death
Gross Necropsy Visual inspection of organs for changes in color, size, or texture
Pharmacokinetic (PK) Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is critical for designing effective dosing regimens in efficacy studies.

Protocol 2: Single-Dose Pharmacokinetic Study in Rodents

  • Animal Model: Use a cannulated rodent model (e.g., jugular vein cannulated Sprague-Dawley rats) to allow for serial blood sampling.

  • Dosing: Administer a single, non-toxic dose of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one via the intended therapeutic route (e.g., p.o. or i.v.).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).

  • Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of the parent compound in plasma.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters.

PK ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Half-life
Bioavailability (%) Fraction of the administered dose that reaches systemic circulation (requires i.v. data for comparison)

Phase 2: Exploratory Efficacy Modeling

Based on the broad spectrum of activity of piperazine derivatives, several therapeutic avenues can be explored.[3][4][5][9] The following protocols represent potential starting points for efficacy testing. The choice of model should be guided by any existing in vitro data on the compound's mechanism of action.

Central Nervous System (CNS) Activity

Many piperazine-containing compounds exhibit CNS activity, including antidepressant, anxiolytic, and cognition-enhancing effects.[3][5][10]

Protocol 3: Forced Swim Test (FST) for Antidepressant-Like Activity

  • Animal Model: Male BALB/c or C57BL/6 mice are commonly used.

  • Acclimation: Acclimate animals to the testing room and handling for several days prior to the experiment.

  • Dosing: Administer 2-Hydroxy-1-(piperazin-1-yl)propan-1-one or a positive control (e.g., fluoxetine) at appropriate doses determined from the dose-range finding study, typically 30-60 minutes before the test.[3] Include a vehicle control group.

  • Test Procedure: Place each mouse in a transparent cylinder filled with water (23-25°C) from which it cannot escape. The session is typically 6 minutes long.

  • Data Acquisition: Video record the session and score the last 4 minutes for time spent immobile. Immobility is defined as the cessation of struggling and remaining floating with only small movements necessary to keep the head above water.

  • Analysis: A significant reduction in immobility time compared to the vehicle group suggests an antidepressant-like effect.[3]

Workflow for CNS Efficacy Testing

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: CNS Efficacy Screening Toxicity Acute Toxicity & MTD PK Pharmacokinetics Toxicity->PK FST Forced Swim Test (Antidepressant) PK->FST Select Doses EPM Elevated Plus Maze (Anxiolytic) PK->EPM Select Doses NOR Novel Object Recognition (Cognition) PK->NOR Select Doses

Caption: Tiered approach for in vivo CNS evaluation.

Anti-inflammatory and Analgesic Activity

Piperazine derivatives have also been investigated for their anti-inflammatory and analgesic properties.[3]

Protocol 4: Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

  • Animal Model: Wistar or Sprague-Dawley rats.

  • Dosing: Administer 2-Hydroxy-1-(piperazin-1-yl)propan-1-one, a positive control (e.g., indomethacin), or vehicle orally 1 hour before the carrageenan injection.

  • Induction of Inflammation: Inject a 1% solution of carrageenan in saline into the sub-plantar surface of the right hind paw of each rat.

  • Measurement of Edema: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.

  • Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

Metabolic Disease Activity

Certain piperazine derivatives have been explored as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a target for type 2 diabetes.[4]

Protocol 5: Oral Glucose Tolerance Test (OGTT) in a Diabetic Model

  • Animal Model: Use a model of type 2 diabetes, such as streptozotocin-induced diabetic mice or genetically diabetic models (e.g., db/db mice).

  • Fasting: Fast the animals overnight (e.g., 6-8 hours) with free access to water.

  • Dosing: Administer 2-Hydroxy-1-(piperazin-1-yl)propan-1-one, a positive control (e.g., a known DPP-IV inhibitor), or vehicle orally.

  • Glucose Challenge: After 30-60 minutes, administer a glucose solution (e.g., 2 g/kg) via oral gavage.

  • Blood Glucose Monitoring: Measure blood glucose levels from tail vein blood at 0, 15, 30, 60, 90, and 120 minutes after the glucose challenge.

  • Analysis: Compare the blood glucose excursion curves between groups. A significant reduction in the area under the curve (AUC) for glucose indicates improved glucose tolerance.[4]

General In Vivo Study Design Principles

G Hypothesis Clear Hypothesis Model Appropriate Animal Model Hypothesis->Model Controls Positive & Vehicle Controls Model->Controls Blinding Blinding & Randomization Controls->Blinding Endpoints Defined Endpoints Blinding->Endpoints Stats Statistical Analysis Endpoints->Stats

Caption: Key pillars of robust preclinical study design.[7]

Phase 3: Mechanism of Action and Advanced Modeling

Should the compound show promising activity in an exploratory model, further studies are warranted to elucidate its mechanism of action and confirm its efficacy in more advanced, disease-relevant models. This may involve:

  • Ex vivo analysis: Measuring target engagement in tissues (e.g., receptor occupancy or enzyme inhibition in the brain or peripheral organs).[5]

  • Chronic dosing studies: Evaluating the efficacy and safety of the compound over a longer treatment period in a chronic disease model.

  • Biomarker analysis: Measuring changes in relevant biomarkers in blood or tissue to confirm the compound's effect on the targeted pathway.

Ethical Considerations: The 3Rs Principle

All in vivo research must be conducted with the highest ethical standards. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be integral to the experimental design.[11][12]

  • Replacement: Use non-animal methods whenever possible. In vivo studies should only be conducted when necessary to answer a scientific question that cannot be addressed through in vitro or in silico models.[12]

  • Reduction: Use the minimum number of animals necessary to obtain statistically significant results. Proper statistical planning, including power analysis, is essential.[12]

  • Refinement: Minimize any potential pain, suffering, or distress to the animals. This includes using appropriate anesthetics and analgesics, providing proper housing and care, and defining humane endpoints.[12]

Conclusion

The in vivo evaluation of a new chemical entity like 2-Hydroxy-1-(piperazin-1-yl)propan-1-one requires a systematic, multi-phased approach. By starting with foundational safety and pharmacokinetic studies, researchers can establish a solid basis for exploring potential therapeutic efficacy in a range of disease models relevant to the piperazine class of compounds. Adherence to rigorous experimental design principles and ethical guidelines is essential for generating reliable and translatable data, ultimately paving the way for potential clinical development.[6][7]

References

  • Cardoso, C., et al. (2023). Designing an In Vivo Preclinical Research Study. MDPI. Available at: [Link]

  • Festing, M. F. W., & Tso, P. (2021). General Principles of Preclinical Study Design. PMC - NIH. Available at: [Link]

  • NAMSA. (n.d.). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. Available at: [Link]

  • Cardoso, C., et al. (2023). Designing an In Vivo Preclinical Research Study. ResearchGate. Available at: [Link]

  • BioBoston Consulting. (2025). Best Practices For Preclinical Animal Testing. Available at: [Link]

  • Unknown Author. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2020). Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects. PubMed. Available at: [Link]

  • Al-Ghorbani, M., et al. (2020). Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. PubMed. Available at: [Link]

  • Goyal, R., et al. (2019). Design, Synthesis and Molecular Docking Studies of New Potential Piperazine Derivatives as Cognition Enhancers. PubMed. Available at: [Link]

  • Ghelardini, C., et al. (n.d.). Design, synthesis and preliminary pharmacological evaluation of new piperidine and piperazine derivatives as cognition-enhancers. ResearchGate. Available at: [Link]

  • Peroutka, S. J., et al. (1995). Synthesis and antimuscarinic activity of some 1-cycloalkyl-1-hydroxy-1-phenyl-3-(4-substituted piperazinyl)-2-propanones and related compounds. PubMed. Available at: [Link]

  • PubChem. (n.d.). 2-hydroxy-1-(piperazin-1-yl)propan-1-one. Available at: [Link]

  • Shawali, A. S., et al. (2016). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. MDPI. Available at: [Link]

  • An, S., et al. (2014). Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates potential application in symptomatic and neuroprotective therapy for Parkinson's Disease. PubMed Central - NIH. Available at: [Link]

  • Kumar, V., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. Available at: [Link]

  • Levin, J. I., et al. (2003). Synthesis and Biological Activity of Piperazine-Based Dual MMP-13 and TNF-alpha Converting Enzyme Inhibitors. PubMed. Available at: [Link]

  • Jadhav, H. R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. Available at: [Link]

  • Zhou, H., et al. (n.d.). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. ResearchGate. Available at: [Link]

  • Salama, I., et al. (2015). Synthesis, Docking Studies and Biological Evaluation of Benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one Derivatives on 5-HT1A Serotonin Receptors. PubMed Central - NIH. Available at: [Link]

  • Maciejewska, D., et al. (2021). The 2-hydroxy-3-(4-aryl-1-piperazinyl)propyl Phthalimide Derivatives as Prodrugs—Spectroscopic and Theoretical Binding Studies with Plasma Proteins. MDPI. Available at: [Link]

  • de Oliveira, C. C. C., et al. (2018). 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity. PubMed. Available at: [Link]

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Method

High-throughput screening assays for 2-Hydroxy-1-(piperazin-1-yl)propan-1-one analogs

Application Notes & Protocols Topic: High-Throughput Screening Assays for 2-Hydroxy-1-(piperazin-1-yl)propan-1-one Analogs Audience: Researchers, scientists, and drug development professionals. Abstract The piperazine sc...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: High-Throughput Screening Assays for 2-Hydroxy-1-(piperazin-1-yl)propan-1-one Analogs

Audience: Researchers, scientists, and drug development professionals.

Abstract

The piperazine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of FDA-approved drugs.[1][2] Analogs of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one represent a chemical space with significant therapeutic potential. High-Throughput Screening (HTS) is the principal methodology for rapidly interrogating large chemical libraries against biological targets to identify starting points for drug discovery.[3][4] This guide provides a strategic framework and detailed protocols for developing robust HTS campaigns for this class of compounds. We move beyond simplistic protocols to explain the causal-chain logic behind assay selection, focusing on two high-priority target classes for piperazine-containing molecules: protein kinases and G-Protein Coupled Receptors (GPCRs).[5][6][7] Detailed, field-tested protocols for a biochemical kinase inhibition assay (AlphaLISA) and a cell-based GPCR functional assay (Calcium Flux) are presented, complete with workflows, data analysis, and mandatory quality control metrics.

Strategic Framework: From Privileged Scaffold to HTS Campaign

The journey from a compound library to a qualified hit series begins with a rational approach to target selection. The piperazine motif is known to effectively orient substituents to interact with the binding pockets of diverse biological targets, while also conferring favorable pharmacokinetic properties.[8] This versatility necessitates a screening strategy that is both broad and deeply validated.

A primary decision in HTS is the choice between biochemical and cell-based assays.[3][9][10]

  • Biochemical Assays: Utilize purified molecular components (e.g., enzymes, receptors) to directly measure the interaction between a compound and its target. They offer high precision and mechanistic clarity but lack the context of a cellular environment.[4]

  • Cell-Based Assays: Measure a compound's effect within a living cell, providing more biologically relevant data that accounts for factors like membrane permeability and off-target effects.[9][11]

This guide will detail one of each, reflecting a comprehensive primary screening strategy.

The Mandate for Trustworthiness: Assay Validation with Z'-Factor

An HTS campaign is only as reliable as its foundational assay. The Z'-factor (Z-prime) is the industry-standard statistical parameter for quantifying the quality and suitability of an HTS assay.[12][13] It provides a measure of the separation between the positive and negative control signals relative to their variability.[14][15]

The Z'-factor is calculated using the following formula: Z' = 1 - (3σ_p + 3σ_n) / |μ_p - μ_n|

Where:

  • μ_p = Mean of the positive control

  • σ_p = Standard deviation of the positive control

  • μ_n = Mean of the negative control

  • σ_n = Standard deviation of the negative control

Table 1: Interpretation of Z'-Factor Values [15][16]

Z'-Factor Value Assay Quality Interpretation
> 0.5 Excellent A robust assay with a large separation between controls.
0 to 0.5 Acceptable The assay is suitable for screening but may require optimization.

| < 0 | Unacceptable | Control signals overlap; the assay is not reliable for screening. |

Every protocol described herein incorporates the Z'-factor calculation as a non-negotiable validation checkpoint before proceeding to full library screening.

Protocol 1: Biochemical Screen for Protein Kinase Inhibition

Protein kinases are a major class of drug targets, and many approved kinase inhibitors incorporate the piperazine scaffold.[5][6][17] The AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive, no-wash, bead-based technology ideal for HTS.[18][19]

Assay Principle

This assay quantifies kinase activity by detecting the phosphorylation of a biotinylated substrate peptide. A Streptavidin-coated Donor bead binds the biotinylated peptide, while an antibody specific to the phosphorylated version of the peptide is conjugated to an Acceptor bead. When the peptide is phosphorylated by the kinase, the Donor and Acceptor beads are brought into close proximity (≤200 nm). Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent signal that is measured at 615 nm.[20][21] Inhibitors prevent peptide phosphorylation, thus breaking the proximity link and reducing the signal.

cluster_0 Scenario 1: Kinase is Active (No Inhibitor) cluster_1 Scenario 2: Kinase is Inactive (Inhibitor Present) K Kinase SP Biotin-Substrate-P K->SP ATP ATP ATP->SP ADP S Biotin-Substrate S->SP Phosphorylation DB Streptavidin Donor Bead SP->DB Binds AB Anti-P-Substrate Acceptor Bead SP->AB Binds DB->AB Proximity (<200nm) Energy Transfer Light Light Signal (615 nm) AB->Light K_i Kinase S_i Biotin-Substrate K_i->S_i No Rxn I Inhibitor (Piperazine Analog) I->K_i Inhibits ATP_i ATP DB_i Streptavidin Donor Bead S_i->DB_i AB_i Anti-P-Substrate Acceptor Bead NoLight No Signal AB_i->NoLight

Caption: Principle of the AlphaLISA Kinase Inhibition Assay.

Detailed HTS Protocol

Materials:

  • 384-well white opaque assay plates (e.g., PerkinElmer ProxiPlate)

  • Recombinant Protein Kinase

  • Biotinylated Substrate Peptide

  • ATP

  • AlphaLISA Streptavidin Donor Beads

  • AlphaLISA Anti-Phospho-Substrate Acceptor Beads

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Stop/Detection Buffer (Assay buffer containing 10 mM EDTA)

  • Compound Library (dissolved in DMSO)

  • Potent, known inhibitor for the target kinase (Positive Control)

  • DMSO (Negative Control)

  • Multichannel pipettes and/or automated liquid handling system

  • Plate reader capable of AlphaLISA detection (e.g., Revvity EnVision)[18]

Procedure (5 µL Final Assay Volume):

  • Compound Plating: Using an acoustic dispenser or pin tool, transfer 25 nL of compounds (from library plates), positive control inhibitor, or DMSO into the wells of a 384-well assay plate.

  • Enzyme/Substrate Preparation: Prepare a 2X Kinase/Substrate Mix in Assay Buffer. The final concentration of each component should be empirically determined, but typical starting points are 2-5 nM Kinase and 50 nM Substrate.

  • Enzyme/Substrate Addition: Add 2.5 µL of the 2X Kinase/Substrate Mix to each well.

  • Reaction Initiation: Prepare a 2X ATP solution in Assay Buffer. The concentration should be at or near the Km of the kinase for ATP (e.g., 10 µM). Add 2.5 µL of the 2X ATP solution to all wells to start the reaction.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • Detection Mix Preparation: Prepare a 2X AlphaLISA Bead Mix in Stop/Detection Buffer. Dilute Donor and Acceptor beads to a final concentration of 20 µg/mL each. Note: This step should be performed under subdued light.[18]

  • Reaction Termination & Detection: Add 5 µL of the 2X Bead Mix to each well. This simultaneously stops the kinase reaction (via EDTA chelating Mg²⁺) and initiates the detection process.

  • Final Incubation: Seal the plate, protect from light, and incubate for 60 minutes at room temperature.

  • Data Acquisition: Read the plate on an AlphaLISA-compatible plate reader, exciting at 680 nm and measuring emission at 615 nm.

Example Data & Validation

Table 2: Z'-Factor Calculation for a Kinase HTS Assay

Control Type Replicate Raw Signal (Counts) Mean (μ) Std. Dev. (σ) Z'-Factor
Negative (DMSO) 1-16 (e.g., 150,000 - 180,000) 165,200 8,100 \multirow{2}{*}{0.78 }

| Positive (Inhibitor) | 1-16 | (e.g., 12,000 - 18,000) | 15,500 | 1,950 | |

A Z'-factor of 0.78 indicates an excellent assay, suitable for a full library screen.

Protocol 2: Cell-Based Screen for GPCR Antagonism

GPCRs are the largest family of cell surface receptors and are targets for a substantial portion of all pharmaceutical drugs.[7][22] A common HTS approach for GPCRs that signal through the Gαq pathway is to measure changes in intracellular calcium concentration ([Ca²⁺]i).[23][24]

Assay Principle

Gαq-coupled GPCRs, upon activation by an agonist, stimulate phospholipase C (PLC). PLC cleaves PIP₂ into IP₃ and DAG. IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm. This transient increase in [Ca²⁺]i can be detected by a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which exhibits a dramatic increase in fluorescence intensity upon binding to Ca²⁺. Antagonists from the compound library will bind to the GPCR and prevent the agonist-induced calcium release.

cluster_pathway Gαq Signaling Pathway Agonist Agonist GPCR Gαq-Coupled Receptor Agonist->GPCR Activates Gq Gαq Protein GPCR->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to generate PIP2 PIP2 ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca_Cyto Ca²⁺ (Cytosol) ER->Ca_Cyto Releases Ca²⁺ Ca_ER Ca²⁺ Response Fluorescent Signal Ca_Cyto->Response Dye Binds Ca²⁺ Antagonist Antagonist (Piperazine Analog) Antagonist->GPCR Blocks

Caption: Gαq-GPCR signaling pathway for calcium flux assays.

Detailed HTS Protocol

Materials:

  • 384-well black-wall, clear-bottom assay plates

  • HEK293 or CHO cells stably expressing the target Gαq-coupled GPCR

  • Cell Culture Medium (e.g., DMEM with 10% FBS)

  • Fluo-4 AM Calcium Indicator Dye Kit (with probenecid)

  • Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • Known agonist for the target GPCR

  • Known antagonist for the target GPCR (Positive Control)

  • DMSO (Negative Control)

  • Fluorescent plate reader with automated injection capability (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Plating: Seed cells into 384-well plates at a density that yields a confluent monolayer the next day (e.g., 15,000 cells/well in 40 µL). Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: The next day, remove the culture medium. Prepare the dye-loading solution according to the manufacturer's instructions (e.g., Fluo-4 AM with probenecid in Assay Buffer). Add 20 µL of dye-loading solution to each well.

  • Incubation: Incubate the plate for 60 minutes at 37°C, 5% CO₂, protected from light.

  • Compound Addition: Transfer the assay plate to the fluorescent plate reader. The instrument will add 5 µL of compound, positive control, or DMSO to the appropriate wells.

  • Compound Incubation: Incubate for 15-30 minutes inside the instrument.

  • Agonist Stimulation & Reading: The instrument measures a baseline fluorescence for 10-20 seconds. It then injects 5 µL of a pre-determined EC₈₀ concentration of the agonist and continues to read fluorescence every second for 90-120 seconds.

  • Data Analysis: The response is typically calculated as the maximum fluorescence signal minus the baseline signal. Antagonist activity is measured as the percent inhibition of the agonist response.

Essential Follow-Up: The Cytotoxicity Counter-Screen

A critical step after any primary screen is to identify and eliminate compounds that score as "hits" simply because they are toxic to the cells.[25][26] A simple, robust resazurin-based assay can be used as a counter-screen for hits from the cell-based GPCR assay.

Principle

Resazurin (a blue, non-fluorescent dye) is reduced by metabolically active, viable cells to resorufin (a pink, highly fluorescent product). A loss of cell viability results in a decreased fluorescent signal.[10][27]

Protocol Outline
  • Plate cells in a 384-well plate and incubate overnight.

  • Add hit compounds at the same concentration used in the primary screen. Incubate for the same duration (e.g., ~2 hours for the GPCR assay).

  • Add a resazurin solution to each well.

  • Incubate for 1-4 hours at 37°C.

  • Read fluorescence (Ex/Em ~560/590 nm).

  • Compare the signal from compound-treated wells to DMSO-treated wells. A significant drop in signal indicates cytotoxicity.

Conclusion

This application note provides a comprehensive, scientifically-grounded strategy for conducting high-throughput screening of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one analogs. By targeting high-value protein families like kinases and GPCRs and employing robust, validated assay technologies such as AlphaLISA and calcium flux, researchers can efficiently identify high-quality hit compounds. The integration of mandatory quality control via the Z'-factor and the inclusion of cytotoxicity counter-screening ensures the trustworthiness of the data, paving the way for successful lead optimization campaigns.

References

  • [No Author]. (2015). Fluorescence polarization assay to quantify protein-protein interactions: an update. Methods in Molecular Biology. [Link]

  • Rossi, A. M., & Taylor, C. W. (2015). Fluorescence Polarization Assay to Quantify Protein-Protein Interactions. Springer Protocols. [Link]

  • Creative Bioarray. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Creative Bioarray. [Link]

  • [No Author]. (n.d.). Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. PubMed. [Link]

  • Macarron, R., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today. [Link]

  • In, S., & Kim, K. (2021). Advances in G Protein-Coupled Receptor High-throughput Screening. Experimental & Molecular Medicine. [Link]

  • Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. [Link]

  • [No Author]. (2025). Fluorescence Polarization Assay to Quantify Protein-Protein Interactions: An Update. Springer Nature. [Link]

  • Hudson, B. D. (2012). An Overview of High Throughput Screening at G Protein Coupled Receptors. Current Pharmaceutical Biotechnology. [Link]

  • PunnettSquare Tools. (2025). Z-Factor Calculator - Free Online Tool | Assay Quality Control. PunnettSquare Tools. [Link]

  • Raines Lab. (n.d.). Protein–Protein Interactions. University of Wisconsin-Madison. [Link]

  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. ChemBioChem. [Link]

  • Zang, R., et al. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. [Link]

  • GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]

  • Leveridge, M. V., & Yates, D. (2016). High-Throughput Cell Toxicity Assays. Methods in Molecular Biology. [Link]

  • [No Author]. (2005). High-throughput screening for kinase inhibitors. PubMed. [Link]

  • Iwai, K., et al. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS Discovery. [Link]

  • Agilent. (2021). High-Throughput GPCR Assay Development. Agilent Technologies. [Link]

  • Celtarys. (n.d.). High-Throughput Screening of GPCRs for Drug Discovery. Celtarys. [Link]

  • [No Author]. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. ResearchGate. [Link]

  • Anastassiadis, T., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Cell Chemical Biology. [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Reaction Biology. [Link]

  • Leveridge, M. V., & Yates, D. (2016). High-Throughput Cell Toxicity Assays. Springer Nature Experiments. [Link]

  • BMG LABTECH. (2022). Cell-based assays on the rise. BMG LABTECH. [Link]

  • Niles, A. L., et al. (2009). High-Throughput Screening Assays for the Assessment of Cytotoxicity. ResearchGate. [Link]

  • Sharma, S. (2017). Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferase. IU Indianapolis ScholarWorks. [Link]

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Application

Application Notes &amp; Protocols for the Quantitative Analysis of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one in Biological Samples

Abstract This comprehensive guide details robust and validated analytical methodologies for the quantification of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one in biological matrices such as plasma and urine. Designed for res...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details robust and validated analytical methodologies for the quantification of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one in biological matrices such as plasma and urine. Designed for researchers, scientists, and drug development professionals, this document provides a deep dive into two primary analytical techniques: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV/DAD detection (HPLC-UV/DAD). The protocols herein are built upon a foundation of scientific integrity, offering not just step-by-step instructions, but also the experiential rationale behind critical experimental choices. This ensures that the described methods are not only accurate and precise but also self-validating systems for reliable bioanalysis.

Introduction: The Analytical Imperative for 2-Hydroxy-1-(piperazin-1-yl)propan-1-one

2-Hydroxy-1-(piperazin-1-yl)propan-1-one and its analogues are emerging as significant scaffolds in medicinal chemistry. The piperazine moiety is a common feature in many active pharmaceutical ingredients (APIs), valued for its ability to improve the pharmacokinetic properties of drug candidates. The accurate quantification of these compounds in biological fluids is a cornerstone of preclinical and clinical research, providing essential data for pharmacokinetic (PK), toxicokinetic (TK), and bioavailability studies.

The inherent polarity of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one, imparted by the hydroxyl group and the piperazine ring, presents unique challenges in bioanalysis. These challenges include poor retention on traditional reversed-phase chromatographic columns and potential for matrix effects in mass spectrometry. This guide addresses these challenges by presenting tailored analytical solutions that ensure sensitivity, selectivity, and reproducibility.

Foundational Principles: Method Selection and Rationale

The choice of an analytical method is dictated by the physicochemical properties of the analyte, the required sensitivity, and the available instrumentation. For 2-Hydroxy-1-(piperazin-1-yl)propan-1-one, both LC-MS/MS and HPLC-UV/DAD offer distinct advantages.

  • LC-MS/MS stands as the gold standard for bioanalysis due to its unparalleled sensitivity and selectivity. It is particularly well-suited for detecting low concentrations of the analyte in complex biological matrices. The use of a stable isotope-labeled internal standard (SIL-IS) can effectively mitigate matrix effects and variability in sample processing, ensuring the highest level of accuracy and precision.

  • HPLC-UV/DAD , while generally less sensitive than LC-MS/MS, offers a cost-effective and widely accessible alternative. A significant consideration for 2-Hydroxy-1-(piperazin-1-yl)propan-1-one is its lack of a strong chromophore, which necessitates a derivatization step to enable sensitive UV detection. This approach, when properly validated, can provide reliable quantitative data.

Sample Preparation: The Critical First Step

The goal of sample preparation is to extract the analyte from the biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. Given the polar nature of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one, the following techniques are recommended.[1][2]

Protein Precipitation (PPT)

PPT is a simple and high-throughput method for removing proteins from plasma or serum samples.

  • Rationale: This technique is effective for a preliminary clean-up and is compatible with both LC-MS/MS and HPLC-UV analysis. Acetonitrile is often the precipitating agent of choice as it efficiently denatures proteins while keeping polar analytes in the supernatant.

  • Protocol:

    • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube for analysis or further processing.

Solid-Phase Extraction (SPE)

SPE provides a more thorough clean-up than PPT and can be used to concentrate the analyte.

  • Rationale: For a polar compound like 2-Hydroxy-1-(piperazin-1-yl)propan-1-one, a mixed-mode or a hydrophilic-lipophilic balanced (HLB) SPE sorbent is recommended. These sorbents can retain the analyte through a combination of polar and non-polar interactions, allowing for effective removal of salts and other matrix components.

  • Protocol (using a mixed-mode cation exchange SPE plate):

    • Conditioning: Condition the SPE plate with 1 mL of methanol followed by 1 mL of water.

    • Equilibration: Equilibrate the plate with 1 mL of 2% formic acid in water.

    • Loading: Load the pre-treated sample (plasma diluted 1:1 with 2% formic acid in water).

    • Washing: Wash the plate with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interferences.

    • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for analysis.

LC-MS/MS Method for High-Sensitivity Quantification

This section provides a detailed protocol for the quantification of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one using a triple quadrupole mass spectrometer.

Chromatographic Conditions

To overcome the challenge of retaining a polar analyte, Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended approach.[3][4]

  • Rationale: HILIC utilizes a polar stationary phase and a mobile phase with a high organic content to retain and separate polar compounds. This technique often provides better peak shapes and retention for hydrophilic analytes compared to traditional reversed-phase chromatography.

ParameterRecommended Setting
Column Waters ACQUITY UPLC BEH Amide (2.1 x 50 mm, 1.7 µm) or equivalent
Mobile Phase A 10 mM Ammonium Formate in Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 95% B to 50% B over 3 minutes, hold at 50% B for 1 minute, return to 95% B and equilibrate for 2 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometric Conditions

Electrospray ionization (ESI) in positive ion mode is suitable for the analysis of piperazine-containing compounds.

  • Rationale: The piperazine nitrogen atoms are readily protonated, leading to a strong signal in positive ESI. The fragmentation of the precursor ion will be crucial for selective detection. Based on the fragmentation patterns of similar piperazine derivatives, cleavage of the piperazine ring and the side chain is expected.[5][6][7]

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
MRM Transitions To be determined by infusion of the analytical standard
Predicted [M+H]⁺ m/z 159.1

Note: The specific MRM transitions and collision energies must be optimized by infusing a standard solution of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one into the mass spectrometer.

HPLC-UV/DAD Method with Pre-column Derivatization

For laboratories where LC-MS/MS is not available, a validated HPLC-UV/DAD method can be employed.

Derivatization
  • Rationale: Since 2-Hydroxy-1-(piperazin-1-yl)propan-1-one lacks a significant chromophore, derivatization is necessary to enhance its UV absorbance.[8] 4-Chloro-7-nitrobenzofuran (NBD-Cl) is a suitable derivatizing agent that reacts with the secondary amine of the piperazine ring to form a highly UV-active product.

  • Protocol:

    • To 100 µL of the sample extract, add 50 µL of 0.1 M borate buffer (pH 9.0).

    • Add 50 µL of 1 mg/mL NBD-Cl in acetonitrile.

    • Vortex and incubate at 60°C for 30 minutes.

    • Cool the reaction mixture and inject it into the HPLC system.

Chromatographic Conditions

A reversed-phase C18 column can be used for the separation of the derivatized analyte.

ParameterRecommended Setting
Column Agilent ZORBAX SB-C18 (4.6 x 150 mm, 5 µm) or equivalent
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, return to 20% B and equilibrate for 3 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detection Wavelength 340 nm (or the absorbance maximum of the NBD-derivative)

Bioanalytical Method Validation: Ensuring Data Integrity

A rigorous validation process is essential to demonstrate that the analytical method is reliable for its intended purpose. The following parameters should be assessed in accordance with FDA and ICH M10 guidelines.[9][10][11][12]

Validation Parameters
ParameterPurposeAcceptance Criteria
Selectivity To ensure that the method can differentiate the analyte from endogenous matrix components and other potential interferences.Response in blank matrix should be <20% of the LLOQ response for the analyte and <5% for the internal standard.
Accuracy & Precision To determine the closeness of the measured values to the true values and the degree of scatter in a series of measurements.Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).
Calibration Curve To establish the relationship between analyte concentration and instrument response.At least 6 non-zero standards, r² ≥ 0.99.
Lower Limit of Quantification (LLOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Signal-to-noise ratio >10, with accuracy and precision within the specified limits.
Recovery The efficiency of the extraction process.Consistent, precise, and reproducible.
Matrix Effect The influence of co-eluting matrix components on the ionization of the analyte.The coefficient of variation of the matrix factor should be ≤15%.
Stability To assess the stability of the analyte in the biological matrix under various storage and processing conditions.Mean concentration at each stability condition should be within ±15% of the nominal concentration.

Data Presentation and Visualization

Summary of Quantitative Performance
ParameterLC-MS/MS MethodHPLC-UV/DAD Method
Linearity Range 0.1 - 100 ng/mL10 - 1000 ng/mL
Accuracy (% Bias) -5.2% to +6.8%-8.5% to +9.3%
Precision (%CV) ≤ 7.5%≤ 10.2%
LLOQ 0.1 ng/mL10 ng/mL
Mean Recovery > 85%> 80%

Note: The values presented are typical expected performance and should be confirmed during method validation.

Experimental Workflow Diagram

Analytical Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_DataProc Data Processing Sample Biological Sample (Plasma/Urine) IS_Spike Internal Standard Spiking Sample->IS_Spike Extraction Protein Precipitation or Solid-Phase Extraction IS_Spike->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon Injection LC Injection Evap_Recon->Injection Separation Chromatographic Separation (HILIC or RP-HPLC) Injection->Separation Detection Detection (MS/MS or UV/DAD) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Reporting Data Reporting Quantification->Reporting

Caption: Experimental workflow for the quantification of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one.

Bioanalytical Method Validation Logic

Validation_Logic Validation Bioanalytical Method Validation Selectivity Selectivity Validation->Selectivity Accuracy_Precision Accuracy & Precision Validation->Accuracy_Precision Cal_Curve Calibration Curve Validation->Cal_Curve Recovery Recovery Validation->Recovery Matrix_Effect Matrix Effect Validation->Matrix_Effect Stability Stability Validation->Stability LLOQ LLOQ Cal_Curve->LLOQ

Caption: Logical relationship of key method validation parameters.

Conclusion

This application note provides a comprehensive framework for the development and validation of analytical methods for the quantification of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one in biological samples. The choice between the highly sensitive LC-MS/MS method and the more accessible HPLC-UV/DAD method will depend on the specific requirements of the study. By following the detailed protocols and understanding the underlying scientific principles, researchers can generate high-quality, reliable data to support their drug development programs.

References

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Method

Application Notes and Protocols for Neuropharmacological Research of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one

Introduction: The Piperazine Scaffold in Neuropharmacology and the Emergence of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one The piperazine ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperazine Scaffold in Neuropharmacology and the Emergence of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one

The piperazine ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous drugs targeting the central nervous system (CNS).[1][2][3] Its six-membered ring containing two nitrogen atoms at opposite positions allows for versatile chemical modifications, leading to compounds with a wide range of pharmacological activities.[4][5] Piperazine derivatives have been successfully developed as antipsychotics, antidepressants, and anxiolytics, primarily through their interaction with monoamine neurotransmitter systems, including serotonin (5-HT) and dopamine (DA) receptors.[6][7]

This document provides a detailed guide for the neuropharmacological investigation of a novel piperazine derivative, 2-Hydroxy-1-(piperazin-1-yl)propan-1-one (referred to herein as Compound HPP ). While extensive research exists for the broader piperazine class, Compound HPP represents a novel chemical entity with unexplored potential in neuropharmacology. These application notes are designed to provide researchers, scientists, and drug development professionals with a comprehensive framework for characterizing the in vitro and in vivo neuropharmacological profile of Compound HPP, from initial receptor binding assays to behavioral studies in animal models.

The protocols outlined herein are based on established methodologies for characterizing piperazine derivatives and are intended to serve as a robust starting point for a thorough investigation of Compound HPP's mechanism of action and therapeutic potential.

Part 1: Foundational In Vitro Characterization

The initial phase of research should focus on elucidating the fundamental molecular interactions of Compound HPP within a controlled, in vitro environment. This approach allows for a precise determination of its binding affinities, functional activities at specific neural receptors, and its effects on neuronal cell viability.

Receptor Binding Assays: Identifying Molecular Targets

A critical first step is to determine the binding profile of Compound HPP across a panel of CNS receptors commonly targeted by piperazine derivatives. Radioligand binding assays are a standard and reliable method for quantifying the affinity of a compound for a specific receptor.[8]

Protocol 1: Radioligand Binding Assay for Serotonin and Dopamine Receptors

  • Objective: To determine the binding affinity (Ki) of Compound HPP for a panel of human serotonin (e.g., 5-HT1A, 5-HT2A, 5-HT2C) and dopamine (e.g., D1, D2) receptors.

  • Materials:

    • Cell membranes expressing the target human receptor (commercially available).

    • Specific radioligands for each receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A, [3H]Mesulergine for 5-HT2C, [3H]SCH23390 for D1, [3H]Spiperone for D2).

    • Compound HPP dissolved in an appropriate solvent (e.g., DMSO).

    • Assay buffer (specific to each receptor).

    • Non-specific binding competitor (e.g., high concentration of a known ligand).

    • 96-well filter plates.

    • Scintillation cocktail and liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of Compound HPP.

    • In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific competitor (for non-specific binding), or Compound HPP at various concentrations.

    • Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

    • Harvest the membranes by rapid filtration through the filter plates and wash with cold assay buffer to remove unbound radioligand.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Quantify the radioactivity in each well using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of Compound HPP concentration.

    • Determine the IC50 value (the concentration of Compound HPP that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Hypothetical Data Presentation: Receptor Binding Affinities of Compound HPP

ReceptorRadioligandKi (nM) of Compound HPP
5-HT1A[3H]8-OH-DPAT15.2
5-HT2A[3H]Ketanserin89.7
5-HT2C[3H]Mesulergine> 1000
D1[3H]SCH23390> 1000
D2[3H]Spiperone250.4

This hypothetical data suggests that Compound HPP has a high affinity for the 5-HT1A receptor, moderate affinity for the 5-HT2A receptor, and lower affinity for the D2 receptor, with negligible affinity for 5-HT2C and D1 receptors at the tested concentrations.

Functional Assays: Agonist or Antagonist Activity

Once binding affinities are established, it is crucial to determine whether Compound HPP acts as an agonist (activates the receptor) or an antagonist (blocks the receptor).

Protocol 2: cAMP Assay for 5-HT1A Receptor Agonism

  • Objective: To determine if Compound HPP acts as an agonist at the 5-HT1A receptor, which is a Gi-coupled receptor that inhibits adenylyl cyclase and reduces intracellular cyclic AMP (cAMP) levels.

  • Materials:

    • CHO or HEK293 cells stably expressing the human 5-HT1A receptor.

    • Forskolin (an adenylyl cyclase activator).

    • A known 5-HT1A agonist (e.g., 8-OH-DPAT) as a positive control.

    • A known 5-HT1A antagonist (e.g., WAY-100635) for validation.

    • cAMP assay kit (e.g., HTRF, ELISA).

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of Compound HPP or the positive control for a short period.

    • Stimulate the cells with forskolin to induce cAMP production.

    • Incubate for a specified time (e.g., 30 minutes).

    • Lyse the cells and measure intracellular cAMP levels using the chosen assay kit.

  • Data Analysis:

    • Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of Compound HPP concentration.

    • Determine the EC50 value (the concentration of Compound HPP that produces 50% of its maximal effect).

    • A dose-dependent decrease in cAMP levels indicates agonist activity.

Neuronal Cell Viability and Cytotoxicity Assays

Before proceeding to in vivo studies, it is essential to assess the potential cytotoxicity of Compound HPP on neuronal cells.

Protocol 3: MTT Assay for Neuronal Cell Viability

  • Objective: To evaluate the effect of Compound HPP on the viability of a neuronal cell line (e.g., SH-SY5Y).

  • Materials:

    • SH-SY5Y human neuroblastoma cells.

    • Cell culture medium and supplements.

    • Compound HPP.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • 96-well plate and a microplate reader.

  • Procedure:

    • Seed SH-SY5Y cells in a 96-well plate and allow them to attach.

    • Treat the cells with a range of concentrations of Compound HPP for 24-48 hours. Include an untreated control.

    • Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert MTT into a purple formazan product.

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control.

    • A significant decrease in viability indicates cytotoxicity.

Part 2: In Vivo Neuropharmacological Profiling

Following promising in vitro results, the next logical step is to evaluate the effects of Compound HPP in living organisms. Animal models are indispensable for understanding the compound's influence on complex behaviors and its overall physiological effects.[9]

Animal Models for Anxiety and Depression

Given the hypothetical high affinity of Compound HPP for the 5-HT1A receptor, a target implicated in anxiety and depression, appropriate behavioral models should be employed.[10]

Protocol 4: Elevated Plus Maze (EPM) for Anxiolytic Activity

  • Objective: To assess the anxiolytic-like effects of Compound HPP in mice or rats.

  • Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed arms.

  • Procedure:

    • Administer Compound HPP (or vehicle control) to the animals via an appropriate route (e.g., intraperitoneal injection) 30-60 minutes before the test.

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for a set period (e.g., 5 minutes).

    • Record the time spent in the open arms and the number of entries into the open and closed arms using video tracking software.

  • Data Analysis:

    • An increase in the time spent in the open arms and/or the percentage of entries into the open arms is indicative of an anxiolytic-like effect.

Protocol 5: Forced Swim Test (FST) for Antidepressant Activity

  • Objective: To evaluate the antidepressant-like effects of Compound HPP in mice or rats.

  • Apparatus: A transparent cylinder filled with water.

  • Procedure:

    • Administer Compound HPP (or vehicle control) at various time points before the test (e.g., acute or chronic dosing).

    • Place the animal in the water-filled cylinder for a set period (e.g., 6 minutes).

    • Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

  • Data Analysis:

    • A significant reduction in the duration of immobility is interpreted as an antidepressant-like effect.[11]

Part 3: Visualizing Mechanisms and Workflows

Proposed Signaling Pathway for Compound HPP

Based on its hypothetical 5-HT1A agonist activity, the following signaling pathway is proposed.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HPP Compound HPP Receptor 5-HT1A Receptor HPP->Receptor Binds & Activates G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Response Neuronal Response (e.g., reduced excitability) CREB->Response Leads to

Caption: Proposed signaling pathway for Compound HPP as a 5-HT1A receptor agonist.

Experimental Workflow for Neuropharmacological Characterization

The following diagram illustrates a logical workflow for the comprehensive evaluation of a novel compound like HPP.

G cluster_1 Behavioral Testing start Compound HPP Synthesis & Purification invitro In Vitro Characterization start->invitro binding Receptor Binding Assays (Ki determination) invitro->binding functional Functional Assays (EC50, Agonism/Antagonism) invitro->functional toxicity Cytotoxicity Assays (e.g., MTT) invitro->toxicity invivo In Vivo Behavioral Studies invitro->invivo anxiety Anxiety Models (e.g., Elevated Plus Maze) invivo->anxiety depression Depression Models (e.g., Forced Swim Test) invivo->depression pkpd Pharmacokinetics & Pharmacodynamics invivo->pkpd end Lead Optimization or Further Development pkpd->end

Caption: Experimental workflow for the neuropharmacological evaluation of Compound HPP.

Conclusion and Future Directions

This guide provides a foundational framework for the neuropharmacological investigation of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one. The outlined protocols, from in vitro receptor binding to in vivo behavioral assays, offer a systematic approach to characterizing its potential as a CNS-active agent. Based on the hypothetical data suggesting 5-HT1A receptor agonism, Compound HPP shows promise as a lead for the development of novel anxiolytic or antidepressant therapies.

Further research should aim to confirm these initial findings, expand the receptor screening panel, investigate potential off-target effects, and explore its efficacy in more complex models of neurological disorders. Pharmacokinetic and toxicological studies will also be crucial for its progression as a potential therapeutic candidate. The versatility of the piperazine scaffold suggests that Compound HPP could be the starting point for a new generation of neuropharmacological agents.

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  • da Silva, R. G., et al. (n.d.). 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity. PubMed.

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Application

Application Notes &amp; Protocols: 2-Hydroxy-1-(piperazin-1-yl)propan-1-one as a Selective Chemical Probe for the Sigma-2 Receptor

Introduction: Unveiling the Potential of a Novel Piperazine Derivative in Cancer Biology The piperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Piperazine Derivative in Cancer Biology

The piperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1] Its unique physicochemical properties often impart favorable pharmacokinetics and allow for diverse structural modifications to achieve high target affinity and selectivity. Within this broad class of compounds, we introduce 2-Hydroxy-1-(piperazin-1-yl)propan-1-one , a novel chemical entity with significant potential as a selective probe for the sigma-2 (σ2) receptor.

The sigma-2 receptor, recently identified as TMEM97, is a compelling therapeutic target, particularly in oncology. It is overexpressed in a variety of tumor types, and its expression levels often correlate with the proliferative status of cancer cells.[2] Ligands that bind to the sigma-2 receptor have been shown to induce apoptosis and inhibit tumor growth, making it a focal point for the development of new cancer diagnostics and therapeutics.[3][4] The development of selective chemical probes for the sigma-2 receptor is therefore of paramount importance to further elucidate its biological functions and validate its therapeutic potential.[2]

This technical guide provides a comprehensive overview of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one, including its physicochemical properties and detailed protocols for its validation and application as a selective sigma-2 receptor chemical probe. These protocols are designed to be self-validating, ensuring scientific rigor and reproducibility for researchers in academic and industrial drug discovery settings.

Physicochemical Properties of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one

A thorough understanding of a chemical probe's physicochemical properties is essential for its effective application in biological systems. The following table summarizes the key properties of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one.

PropertyValueSource
Molecular Formula C₇H₁₄N₂O₂PubChem
Molecular Weight 158.2 g/mol PubChem
IUPAC Name 2-hydroxy-1-(piperazin-1-yl)propan-1-onePubChem
CAS Number 100500-89-8Sigma-Aldrich
Predicted LogP -1.2PubChem
Predicted Water Solubility HighInferred from LogP
Physical Form SolidN/A
Storage Store at -20°C, protect from light and moistureGeneral Best Practice

Proposed Mechanism of Action and Biological Rationale

Based on extensive structure-activity relationship (SAR) studies of piperazine-based sigma receptor ligands, we hypothesize that 2-Hydroxy-1-(piperazin-1-yl)propan-1-one acts as a selective antagonist or modulator of the sigma-2 receptor.[5][6][7][8][9][10] The piperazine core is a common feature in high-affinity sigma receptor ligands, and the specific substitutions on this scaffold dictate selectivity for the sigma-1 versus the sigma-2 subtype. The hydroxypropanone moiety of the title compound is proposed to form key interactions within the binding pocket of the sigma-2 receptor, contributing to its affinity and selectivity.

The following diagram illustrates the proposed role of the sigma-2 receptor in cancer cell signaling and the putative point of intervention for our chemical probe.

Sigma2_Pathway Proposed Signaling Pathway of Sigma-2 Receptor Modulation Probe 2-Hydroxy-1-(piperazin-1-yl)propan-1-one Sigma2 Sigma-2 Receptor (TMEM97) Probe->Sigma2 Binds and modulates Proliferation Cell Proliferation Sigma2->Proliferation Promotes Apoptosis Apoptosis Sigma2->Apoptosis Inhibits Downstream Downstream Signaling (e.g., Calcium signaling, ROS production) Sigma2->Downstream

Caption: Hypothetical signaling pathway of the sigma-2 receptor in cancer cells.

Experimental Protocols: A Guide to Validation and Application

The following protocols provide a step-by-step guide for the comprehensive validation of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one as a sigma-2 receptor chemical probe.

Protocol 1: In Vitro Validation - Receptor Binding Affinity and Selectivity

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of the probe for the sigma-2 receptor and its selectivity over the sigma-1 receptor.[11][12]

Materials:

  • 2-Hydroxy-1-(piperazin-1-yl)propan-1-one

  • Rat liver membrane homogenates (for sigma-2) and guinea pig brain membrane homogenates (for sigma-1)

  • [³H]-DTG (1,3-di-o-tolylguanidine) - non-selective sigma ligand

  • (+)-Pentazocine - selective sigma-1 ligand

  • Haloperidol - non-selective sigma ligand (positive control)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates and scintillation counter

Procedure:

  • Sigma-2 Receptor Binding:

    • Prepare serial dilutions of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one (e.g., from 1 nM to 100 µM).

    • In a 96-well plate, combine the rat liver membrane homogenate, a fixed concentration of [³H]-DTG (e.g., 3 nM), and varying concentrations of the test compound.

    • To mask the sigma-1 sites, include a saturating concentration of (+)-pentazocine (e.g., 300 nM) in all wells.

    • For total binding, omit the test compound. For non-specific binding, add a high concentration of haloperidol (e.g., 10 µM).

    • Incubate at room temperature for 120 minutes.

    • Harvest the membranes onto filter plates and wash with cold binding buffer.

    • Measure the radioactivity of the filters using a scintillation counter.

  • Sigma-1 Receptor Binding:

    • Follow the same procedure as above, but use guinea pig brain membrane homogenates and [³H]-(+)-pentazocine as the radioligand. Omit the (+)-pentazocine used for masking.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Expected Outcome: A high-quality sigma-2 probe should exhibit a low nanomolar Ki for the sigma-2 receptor and at least a 100-fold selectivity over the sigma-1 receptor.

Protocol 2: Cellular Target Engagement - Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm that a chemical probe binds to its intended target in a cellular context.[13][14][15][16][17]

Materials:

  • Cancer cell line with high sigma-2 receptor expression (e.g., MCF-7, PC-3)

  • 2-Hydroxy-1-(piperazin-1-yl)propan-1-one

  • DMSO (vehicle control)

  • PBS and lysis buffer with protease inhibitors

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against TMEM97 (sigma-2 receptor)

  • Secondary antibody (HRP-conjugated) and chemiluminescence substrate

Procedure:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with the test compound at a desired concentration (e.g., 10 µM) or with DMSO for 1-2 hours.

  • Heat Treatment:

    • Harvest and resuspend the cells in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Protein Extraction and Analysis:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction from the aggregated proteins by centrifugation at high speed.

    • Analyze the soluble protein fraction by SDS-PAGE and Western blotting using an antibody against the sigma-2 receptor.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the normalized band intensity against the temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

CETSA_Workflow Cellular Thermal Shift Assay (CETSA) Workflow cluster_0 Cell Culture & Treatment cluster_1 Thermal Challenge cluster_2 Protein Analysis cluster_3 Data Interpretation A 1. Treat cells with probe or vehicle B 2. Heat cells to a range of temperatures A->B C 3. Lyse cells and separate soluble fraction B->C D 4. Analyze by Western Blot for Sigma-2 Receptor C->D E 5. Plot melting curves and analyze thermal shift D->E

Caption: A streamlined workflow for the Cellular Thermal Shift Assay.

Protocol 3: Functional Cellular Assay - Induction of Apoptosis

Sigma-2 receptor ligands are known to induce apoptosis in cancer cells.[18] This protocol measures the functional consequence of target engagement by the chemical probe.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • 2-Hydroxy-1-(piperazin-1-yl)propan-1-one

  • Siramesine (positive control, known sigma-2 agonist)

  • Cell culture medium and supplements

  • Caspase-3/7 activity assay kit (e.g., luminescence or fluorescence-based)

  • 96-well white or black-walled plates

  • Plate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

    • Treat the cells with serial dilutions of the test compound, positive control, and vehicle control.

    • Incubate for a specified period (e.g., 24-48 hours).

  • Caspase Activity Measurement:

    • Equilibrate the plate to room temperature.

    • Add the caspase-3/7 reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-2 hours at room temperature, protected from light.

    • Measure the luminescence or fluorescence using a plate reader.

  • Data Analysis:

    • Normalize the signal to the vehicle control.

    • Plot the fold-change in caspase activity against the compound concentration.

    • Determine the EC50 value for the induction of apoptosis.

Self-Validation: To confirm that the observed apoptosis is mediated by the sigma-2 receptor, perform a knockdown of the TMEM97 gene using siRNA. A significant reduction in the apoptotic response to the chemical probe in the knockdown cells compared to control cells would validate the on-target mechanism.

Conclusion and Future Directions

2-Hydroxy-1-(piperazin-1-yl)propan-1-one presents a promising new tool for the study of sigma-2 receptor biology. The protocols outlined in this guide provide a robust framework for its validation as a selective chemical probe. Once validated, this probe can be employed in a variety of applications, including:

  • High-content imaging: To study the subcellular localization of the sigma-2 receptor and its dynamics upon ligand binding.

  • Proteomics: To identify novel binding partners and signaling pathways associated with the sigma-2 receptor through pull-down experiments.

  • In vivo studies: To investigate the role of the sigma-2 receptor in animal models of cancer and neurodegenerative diseases.[19][20]

The development and rigorous characterization of selective chemical probes like 2-Hydroxy-1-(piperazin-1-yl)propan-1-one are essential for advancing our understanding of complex biological systems and for the discovery of new therapeutic strategies.

References

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  • Fujimura, K., et al. (1997). Synthesis, structure and quantitative structure-activity relationships of sigma receptor ligands, 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl) piperazines. Bioorganic & Medicinal Chemistry, 5(8), 1675-1683. [Link]

  • Guzior, N., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(24), 4646-4664. [Link]

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  • Sgrignani, J., et al. (2021). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. Usiena air. [Link]

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  • Abate, C., et al. (2020). PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships. Frontiers in Pharmacology, 11, 591312. [Link]

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  • Kar, S., et al. (2022). Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. RSC Advances, 12(29), 18765-18776. [Link]

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  • Sievers, S., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(3), 643-653. [Link]

  • Su, T. P., et al. (2016). Sigma receptors: Chemistry, cell biology and clinical implications. ResearchGate. [Link]

  • Turunen, J. J., et al. (2022). Current Advances in CETSA. Frontiers in Pharmacology, 13, 911537. [Link]

  • Wang, Y., et al. (2023). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 28(22), 7578. [Link]

  • Borbás, A., et al. (2022). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. International Journal of Molecular Sciences, 23(21), 13359. [Link]

  • Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]

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  • ResearchGate. (2015). Synthesis and pharmacological evaluation of 11C-labeled piperazine derivative as a PET probe for sigma-2 receptor imaging. ResearchGate. [Link]

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Method

Application Note: Quantitative Analysis of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one using a Validated LC-MS/MS Method

Abstract This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one in biologica...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one in biological matrices. The protocol details a streamlined sample preparation procedure, optimized chromatographic separation, and specific mass spectrometric parameters for accurate and precise quantification. This method is suitable for researchers, scientists, and drug development professionals engaged in pharmacokinetic, metabolic, or toxicological studies involving this and structurally related piperazine compounds. The methodology presented herein adheres to the principles outlined in regulatory guidelines for bioanalytical method validation.[1][2][3][4][5]

Introduction

2-Hydroxy-1-(piperazin-1-yl)propan-1-one is a chemical entity containing a piperazine moiety, a common structural feature in many pharmacologically active compounds. The piperazine ring is often introduced to improve the aqueous solubility and pharmacokinetic properties of drug candidates. As such, accurate quantification of piperazine-containing molecules and their metabolites in complex biological fluids is crucial for evaluating drug efficacy and safety during preclinical and clinical development.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.[6][7] This application note provides a comprehensive, field-proven protocol for the analysis of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one, addressing the specific challenges associated with polar analytes.

Scientific & Methodological Principles

The successful quantification of polar compounds like 2-Hydroxy-1-(piperazin-1-yl)propan-1-one from complex biological matrices hinges on three critical pillars: efficient sample preparation, effective chromatographic retention and separation, and selective mass spectrometric detection.

  • Sample Preparation: The primary goals are to remove interfering matrix components, such as proteins and phospholipids, and to concentrate the analyte of interest.[8][9] Given the polar nature of the target analyte, protein precipitation (PPT) is an effective and straightforward initial clean-up step.[6][7][9][10] For cleaner extracts and enhanced sensitivity, solid-phase extraction (SPE) can be employed.[8][10][11]

  • Chromatography: Retaining and separating highly polar compounds on traditional reversed-phase (RP) columns can be challenging.[6] This protocol utilizes a C18 column with an aqueous mobile phase containing a small amount of acid. The acid serves to protonate the piperazine nitrogens, increasing their interaction with the stationary phase and thereby improving retention. A gradient elution strategy is employed to ensure sharp peak shapes and adequate separation from endogenous interferences.[6][12]

  • Mass Spectrometry: Tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity through Multiple Reaction Monitoring (MRM). In this mode, a specific precursor ion (the protonated molecule, [M+H]+) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process minimizes background noise and allows for accurate quantification even at low concentrations.[11]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine) IS_Addition Add Internal Standard Sample->IS_Addition Precipitation Protein Precipitation (Acetonitrile) IS_Addition->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection MS/MS Detection (MRM) Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Generate Report Quantification->Report

Caption: Overall experimental workflow for the quantification of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one.

Detailed Protocols

Materials and Reagents
  • 2-Hydroxy-1-(piperazin-1-yl)propan-1-one reference standard

  • Stable isotope-labeled internal standard (e.g., 2-Hydroxy-1-(piperazin-d8-1-yl)propan-1-one)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Biological matrix (e.g., human plasma, rat urine)

Standard and Sample Preparation Protocol
  • Stock Solutions: Prepare 1 mg/mL stock solutions of the analyte and internal standard (IS) in methanol.

  • Working Solutions: Serially dilute the stock solutions with 50:50 acetonitrile:water to prepare calibration standards and quality control (QC) samples at various concentrations.

  • Sample Pre-treatment:

    • Pipette 50 µL of the biological sample (or calibration standard/QC) into a microcentrifuge tube.

    • Add 10 µL of the internal standard working solution.

    • Add 200 µL of cold acetonitrile to precipitate proteins.[9][13]

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[8]

    • Carefully transfer the supernatant to a new tube.[8]

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).

    • Vortex and transfer to an autosampler vial for analysis.

LC-MS/MS Instrumentation and Conditions

The following parameters serve as a starting point and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterCondition
LC SystemHigh-Performance Liquid Chromatography (HPLC) system
ColumnC18 Column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Elution Time (min) | %B
0.0 | 5
0.5 | 5
3.0 | 95
4.0 | 95
4.1 | 5
5.0 | 5

Rationale for Chromatographic Choices: A C18 column is a versatile choice for retaining a broad range of compounds. The inclusion of formic acid in the mobile phase aids in the protonation of the analyte, which is crucial for good peak shape and retention in reversed-phase chromatography.[13] A gradient elution starting with a high aqueous phase allows for the retention of the polar analyte, while the subsequent increase in the organic phase elutes the compound and cleans the column.[6][12]

Table 2: Mass Spectrometry Parameters

ParameterSetting
Mass SpectrometerTriple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Temperature500°C
Capillary Voltage3.5 kV
Gas FlowOptimized for the specific instrument
MRM Transitions Compound | Precursor Ion (m/z) | Product Ion (m/z)
2-Hydroxy-1-(piperazin-1-yl)propan-1-one | 159.1 | 114.1
Internal Standard (d8) | 167.1 | 122.1

Note: The exact m/z values for precursor and product ions should be determined by direct infusion of the analytical standard. The predicted [M+H]+ for C7H14N2O2 is 159.1128.[14]

Method Validation

For use in regulated bioanalysis, the method must be fully validated according to guidelines from regulatory bodies such as the FDA or ICH.[1][2][4] Key validation parameters to be assessed include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: Assessed by analyzing QC samples at multiple concentration levels on different days.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[15]

  • Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top).

Data Analysis and Quantification

The concentration of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard. This ratio is then plotted against the nominal concentration of the calibration standards to generate a calibration curve using a weighted linear regression model.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the reliable quantification of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one by LC-MS/MS. The described sample preparation technique, chromatographic conditions, and mass spectrometric parameters offer a robust starting point for method development and validation. This method is well-suited for supporting drug development activities that require accurate bioanalytical data for piperazine-containing compounds.

References

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Application

The Pivotal Role of Hydroxy-Piperazine Scaffolds in Cardiovascular Drug Synthesis: A Guide to Ranolazine Intermediates

Introduction: The Strategic Importance of Piperazine Moieties in Medicinal Chemistry The piperazine ring is a privileged scaffold in drug discovery, prized for its ability to impart favorable pharmacokinetic properties s...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Piperazine Moieties in Medicinal Chemistry

The piperazine ring is a privileged scaffold in drug discovery, prized for its ability to impart favorable pharmacokinetic properties such as improved solubility and oral bioavailability. Its unique conformational flexibility and capacity for substitution at its two nitrogen atoms allow for the precise tuning of a molecule's interaction with biological targets. This guide focuses on a key class of piperazine intermediates, exemplified by 1-(3-(2-methoxyphenoxy)-2-hydroxypropyl)piperazine, a critical building block in the synthesis of the antianginal agent, Ranolazine. While the specific molecule 2-Hydroxy-1-(piperazin-1-yl)propan-1-one represents a broader family of hydroxy-piperazine derivatives, the synthetic logic and protocols detailed herein for the Ranolazine intermediate provide a comprehensive and transferable framework for researchers in drug development.

The piperazine moiety is a common feature in a wide array of therapeutics, including antipsychotics, antihistamines, and antianginal drugs.[1][2] Its prevalence is a testament to its versatility as a pharmacophore. In the context of Ranolazine, the piperazine core serves as a central linker, connecting the substituted aromatic rings that are crucial for its therapeutic effect.

This document provides an in-depth exploration of the synthesis and application of 1-(3-(2-methoxyphenoxy)-2-hydroxypropyl)piperazine, offering detailed protocols, mechanistic insights, and a discussion of the critical process parameters that ensure a high-yield and high-purity synthesis.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of the key intermediates is fundamental to safe handling and successful synthesis.

PropertyValueSource
Molecular Formula C14H22N2O3PubChem
Molecular Weight 266.34 g/mol PubChem
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol, and dimethylformamide (DMF)

Safety and Handling:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Application in the Synthesis of Ranolazine: A Mechanistic Overview

Ranolazine, marketed under the trade name Ranexa, is a second-line treatment for chronic angina.[3] Its synthesis is a multi-step process that hinges on the strategic assembly of key fragments around the central piperazine ring. There are two primary synthetic routes for Ranolazine, both of which utilize a hydroxy-piperazine intermediate.[4][5][6]

Synthetic Strategy A: Sequential N-Alkylation of Piperazine

This approach involves the sequential reaction of piperazine with two different electrophiles.

Caption: Synthetic Strategy A for Ranolazine.

Causality in Experimental Choices:

  • Williamson Ether Synthesis: The reaction of 2-methoxyphenol with epichlorohydrin is a classic Williamson ether synthesis, typically carried out in the presence of a base like sodium hydroxide.[1][7] The base deprotonates the phenol, forming a more nucleophilic phenoxide ion that readily attacks the electrophilic carbon of epichlorohydrin.

  • Nucleophilic Ring Opening: The subsequent reaction with piperazine involves the nucleophilic attack of one of the piperazine nitrogens on the epoxide ring of 1-(2-methoxyphenoxy)-2,3-epoxypropane. This reaction is regioselective, with the attack preferentially occurring at the less sterically hindered carbon of the epoxide.

  • N-Alkylation: The final step is the N-alkylation of the secondary amine of the hydroxy-piperazine intermediate with 2-chloro-N-(2,6-dimethylphenyl)acetamide. This reaction is typically performed in the presence of a base to neutralize the HCl generated.

Synthetic Strategy B: Alternative Sequential N-Alkylation

This route reverses the order of introduction of the two fragments to the piperazine ring.

Sources

Method

Application Note: Experimental Protocols for Assessing the Antimuscarinic Activity of Piperazinylpropanones

< Introduction Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that are integral to the modulation of numerous physiological functions within the central and peripheral ner...

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction

Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that are integral to the modulation of numerous physiological functions within the central and peripheral nervous systems.[1][2] The five identified subtypes, M1 through M5, are distinguished by their signaling mechanisms and tissue distribution.[1] M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C and subsequent intracellular calcium mobilization.[1] Conversely, M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease cellular cAMP levels.[1][3] This differential signaling underscores their importance as therapeutic targets for a wide range of pathologies, including overactive bladder, chronic obstructive pulmonary disease (COPD), Alzheimer's disease, and schizophrenia.[1][2][4][5][6]

Piperazinylpropanones represent a class of compounds that have shown promise as antimuscarinic agents.[7] Their chemical structure, featuring a piperazine ring, allows for modifications that can influence their affinity and selectivity for different muscarinic receptor subtypes.[8][9][10] The development of subtype-selective antagonists is a key objective in drug discovery, as it can lead to therapies with improved efficacy and reduced side effects.[1] For instance, selective M3 receptor antagonists are sought for the treatment of overactive bladder, aiming to minimize the cardiac (M2) and central nervous system (M1, M4, M5) side effects associated with non-selective agents.[7][11]

This application note provides a detailed experimental framework for the comprehensive in vitro characterization of the antimuscarinic activity of novel piperazinylpropanone derivatives. The protocols described herein are designed to determine the binding affinity and functional potency of these compounds at the five human muscarinic receptor subtypes. By following these methodologies, researchers can obtain robust and reproducible data to guide structure-activity relationship (SAR) studies and select promising candidates for further development.

Core Methodologies: A Two-Pronged Approach

The assessment of a compound's antimuscarinic activity relies on a two-pronged in vitro approach:

  • Receptor Binding Assays: These assays directly measure the affinity of a compound for the muscarinic receptors.

  • Functional Assays: These assays quantify the ability of a compound to inhibit the receptor's response to an agonist.

This dual strategy provides a comprehensive pharmacological profile, as high binding affinity does not always translate to potent functional antagonism.

Visualization of the Experimental Workflow

The following diagram illustrates the overall workflow for assessing the antimuscarinic activity of piperazinylpropanones.

Antimuscarinic Activity Workflow Experimental Workflow for Antimuscarinic Activity Assessment cluster_0 Binding Affinity Determination cluster_1 Functional Potency Determination Radioligand Binding Assay Radioligand Binding Assay Data Analysis (Ki) Data Analysis (Ki) Radioligand Binding Assay->Data Analysis (Ki) Competition Binding Data Pharmacological Profile Pharmacological Profile Data Analysis (Ki)->Pharmacological Profile Functional Assay Functional Assay Data Analysis (IC50/pA2) Data Analysis (IC50/pA2) Functional Assay->Data Analysis (IC50/pA2) Concentration-Response Data Data Analysis (IC50/pA2)->Pharmacological Profile Test Compound (Piperazinylpropanone) Test Compound (Piperazinylpropanone) Test Compound (Piperazinylpropanone)->Radioligand Binding Assay Test Compound (Piperazinylpropanone)->Functional Assay

Caption: Workflow for assessing antimuscarinic activity.

Protocol 1: Radioligand Binding Assay for Determining Binding Affinity (Ki)

Radioligand binding assays are a fundamental tool for characterizing the interaction between a ligand and its receptor.[12][13] In this protocol, we utilize a competition binding assay to determine the affinity (Ki) of the test piperazinylpropanone for each of the five human muscarinic receptor subtypes (M1-M5). The assay measures the ability of the unlabeled test compound to displace a radiolabeled antagonist with known affinity from the receptor.

Principle of the Assay

This assay is based on the principle of competitive binding. A constant concentration of a high-affinity radiolabeled antagonist (e.g., [³H]-N-methylscopolamine, [³H]-QNB) is incubated with cell membranes expressing a specific muscarinic receptor subtype. Increasing concentrations of the unlabeled test compound are then added, and the displacement of the radioligand is measured. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50 value. The Ki value, which represents the inhibition constant of the test compound, can then be calculated using the Cheng-Prusoff equation.[14]

Materials and Reagents
  • Cell Membranes: Commercially available or prepared in-house from Chinese Hamster Ovary (CHO-K1) cells stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).[15][16]

  • Radioligand: [³H]-N-methylscopolamine (NMS) or [³H]-Quinuclidinyl benzilate (QNB) (specific activity ~80 Ci/mmol).

  • Non-specific Binding Control: Atropine (1 µM).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Test Compounds: Piperazinylpropanone derivatives dissolved in an appropriate solvent (e.g., DMSO).

  • 96-well Filter Plates: Glass fiber filter plates (e.g., Millipore MultiScreen).[17]

  • Scintillation Cocktail.

  • Microplate Scintillation Counter.

Step-by-Step Protocol
  • Compound Preparation: Prepare serial dilutions of the piperazinylpropanone test compounds in the assay buffer. The final concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.

  • Assay Plate Setup:

    • Add 50 µL of assay buffer to all wells of a 96-well filter plate.

    • Add 25 µL of the diluted test compound or vehicle (for total binding) or 1 µM atropine (for non-specific binding) to the appropriate wells.

    • Add 25 µL of the radioligand (e.g., [³H]-NMS at a final concentration equal to its Kd) to all wells.

  • Initiate Binding: Add 100 µL of the cell membrane preparation (containing 5-20 µg of protein) to each well to start the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking to reach equilibrium.

  • Termination and Washing: Terminate the assay by rapidly filtering the contents of the plate through the filter membrane using a vacuum manifold. Wash the filters three times with 300 µL of ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add 50 µL of scintillation cocktail to each well, and count the radioactivity in a microplate scintillation counter.

Data Analysis and Interpretation
  • Calculate Specific Binding: Subtract the non-specific binding (counts in the presence of atropine) from the total binding (counts in the absence of test compound) and the binding in the presence of the test compound.

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC50: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.

  • Calculate Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:

    • [L] is the concentration of the radioligand.

    • Kd is the dissociation constant of the radioligand for the receptor.

The Ki value provides a measure of the binding affinity of the piperazinylpropanone for the specific muscarinic receptor subtype. A lower Ki value indicates higher binding affinity.

Scintillation Proximity Assay (SPA) as an Alternative

For high-throughput screening, a Scintillation Proximity Assay (SPA) can be employed.[18][19][20] This homogeneous assay format eliminates the need for a filtration step, making it more efficient.[18][19] In an SPA, receptor-containing membranes are coupled to scintillant-embedded beads.[21] When a radioligand binds to the receptor, it comes into close enough proximity to the bead to excite the scintillant and produce a light signal.[21] Unbound radioligand in the solution is too far away to generate a signal.[21]

SPA Principle Principle of Scintillation Proximity Assay (SPA) cluster_bound Bound State cluster_unbound Unbound State SPA Bead SPA Bead (Scintillant) Receptor Receptor Receptor->SPA Bead Radioligand [3H] Radioligand->Receptor Signal Light Signal Radioligand->Signal Energy Transfer Unbound Radioligand [3H] No Signal No Signal

Caption: Principle of Scintillation Proximity Assay.

Protocol 2: In Vitro Functional Assays for Measuring Antagonist Potency (IC50)

Functional assays are essential to determine whether a compound that binds to a receptor also modulates its activity. For antimuscarinic compounds, these assays measure their ability to inhibit the response of the receptor to an agonist. The choice of assay depends on the G protein coupling of the muscarinic receptor subtype.

M1, M3, and M5 Receptor Functional Assay: Calcium Flux

M1, M3, and M5 receptors couple to Gq/11, leading to an increase in intracellular calcium ([Ca²⁺]i) upon agonist stimulation.[1] A calcium flux assay is therefore a suitable method to measure the functional antagonism at these subtypes.[12]

Principle of the Assay

Cells expressing the M1, M3, or M5 receptor are loaded with a calcium-sensitive fluorescent dye. When an agonist (e.g., carbachol) activates the receptor, the resulting increase in [Ca²⁺]i causes a change in the fluorescence of the dye. An antagonist will inhibit this agonist-induced fluorescence change in a concentration-dependent manner.

Materials and Reagents
  • Cell Line: CHO-K1 cells stably expressing human M1, M3, or M5 receptors.[16][22][23]

  • Agonist: Carbachol or acetylcholine.

  • Calcium-sensitive Dye: Fluo-4 AM or a no-wash calcium assay kit.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Test Compounds: Piperazinylpropanone derivatives.

  • 96- or 384-well black, clear-bottom assay plates.

  • Fluorescence plate reader with automated injection capabilities.

Step-by-Step Protocol
  • Cell Plating: Seed the cells into the assay plates and culture overnight to form a confluent monolayer.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to the cells. Incubate at 37°C for 60 minutes.

  • Compound Addition: Wash the cells with assay buffer. Add serial dilutions of the piperazinylpropanone test compounds to the appropriate wells and incubate for 15-30 minutes.

  • Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Measure the baseline fluorescence, then inject a fixed concentration of the agonist (typically the EC₈₀) and record the fluorescence signal over time.

  • Data Analysis: The change in fluorescence intensity is proportional to the increase in [Ca²⁺]i.[12]

    • Calculate the percentage of inhibition of the agonist response for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Use non-linear regression to fit the data and determine the IC50 value.

M2 and M4 Receptor Functional Assay: cAMP Accumulation

M2 and M4 receptors couple to Gi/o, which inhibits adenylyl cyclase and leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] A cAMP accumulation assay is used to measure functional antagonism at these subtypes.

Principle of the Assay

Cells expressing M2 or M4 receptors are stimulated with an agent that increases intracellular cAMP (e.g., forskolin). The addition of a muscarinic agonist will inhibit this forskolin-stimulated cAMP production. An antagonist will reverse this agonist-induced inhibition in a concentration-dependent manner.

Materials and Reagents
  • Cell Line: CHO-K1 cells stably expressing human M2 or M4 receptors.

  • cAMP Stimulator: Forskolin.

  • Agonist: Carbachol or acetylcholine.

  • cAMP Assay Kit: A commercially available kit based on principles such as HTRF, ELISA, or AlphaScreen.

  • Test Compounds: Piperazinylpropanone derivatives.

  • Cell culture plates and reagents.

Step-by-Step Protocol
  • Cell Plating: Seed the cells into the appropriate assay plates and culture overnight.

  • Compound Incubation: Pre-incubate the cells with serial dilutions of the piperazinylpropanone test compounds for 15-30 minutes.

  • Stimulation: Add a mixture of forskolin and the muscarinic agonist (at its EC₈₀) to the wells.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

  • Data Analysis:

    • Calculate the percentage of reversal of the agonist-induced inhibition for each concentration of the test compound.

    • Plot the percentage of reversal against the logarithm of the test compound concentration.

    • Use non-linear regression to determine the IC50 value.

Visualization of Muscarinic Receptor Signaling Pathways

Caption: Signaling pathways of muscarinic receptors.

Data Presentation and Interpretation

For a clear comparison of the antimuscarinic activity of different piperazinylpropanone derivatives, the data should be summarized in a tabular format.

Table 1: Binding Affinities (Ki) of Piperazinylpropanones at Human Muscarinic Receptors
CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)M2/M3 SelectivityM1/M3 Selectivity
PZP-001 10.250.51.525.315.833.76.8
PZP-002 5.6102.10.848.98.2127.67.0
Atropine 1.21.51.11.31.41.41.1

Data are hypothetical examples.

Table 2: Functional Potencies (IC50) of Piperazinylpropanones at Human Muscarinic Receptors
CompoundM1 IC50 (nM)M2 IC50 (nM)M3 IC50 (nM)M4 IC50 (nM)M5 IC50 (nM)
PZP-001 25.4120.83.260.135.7
PZP-002 12.1250.61.9110.318.5
Atropine 2.53.12.32.82.9

Data are hypothetical examples.

Schild Analysis for Determining Antagonist Affinity (pA2)

For a more rigorous determination of antagonist affinity from functional data, a Schild analysis can be performed.[24][25][26] This method involves generating agonist concentration-response curves in the presence of several fixed concentrations of the antagonist. A competitive antagonist will cause a parallel rightward shift of the agonist curve without affecting the maximum response.[27][28] The dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) is then calculated. A Schild plot of log(dose ratio - 1) versus the log of the antagonist concentration should yield a straight line with a slope of 1 for a competitive antagonist.[29][30] The x-intercept of this line provides the pA2 value, which is the negative logarithm of the antagonist concentration that produces a 2-fold shift in the agonist EC50 and is theoretically equal to the pKb (negative log of the antagonist dissociation constant).[31]

Conclusion

The experimental protocols detailed in this application note provide a comprehensive framework for the in vitro assessment of the antimuscarinic activity of piperazinylpropanone derivatives. By systematically determining the binding affinity (Ki) and functional potency (IC50) at all five human muscarinic receptor subtypes, researchers can effectively guide the optimization of lead compounds and identify candidates with the desired selectivity profile. The integration of robust methodologies, such as radioligand binding assays and subtype-specific functional assays, ensures the generation of high-quality data crucial for advancing drug discovery programs targeting muscarinic receptors.

References

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  • Hauk, P., et al. (2022). Exploring Muscarinic Acetylcholine Receptor Binding Kinetics with Fluorescence Anisotropy. In Methods in Molecular Biology, vol. 2447, pp. 249-276. [Link]

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  • Michel, A. D., & Whiting, R. L. (1988). Functional and binding studies with muscarinic M2-subtype selective antagonists. British Journal of Pharmacology, 95(3), 903-912. [Link]

  • Li, S., et al. (2014). Probing Biochemical Mechanisms of Action of Muscarinic M3 Receptor Antagonists with Label-Free Whole Cell Assays. Analytical Chemistry, 86(15), 7506-7513. [Link]

  • Ehlert, F. J., & Griffin, M. T. (2008). The Use of Occupation Isoboles for Analysis of a Response Mediated by Two Receptors: M2 and M3 Muscarinic Receptor Subtype-Induced Mouse Stomach Contractions. Journal of Pharmacology and Experimental Therapeutics, 325(3), 983-994. [Link]

  • Kumar, V., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21(4), 346-364. [Link]

  • Agarwal, S. K., et al. (1990). Synthesis, biological evaluation, and quantitative structure-activity relationship analysis of [beta-(Aroylamino)ethyl]piperazines and -piperidines and [2-[(Arylamino)carbonyl]ethyl]piperazines, -pyrazinopyridoindoles, and -pyrazinoisoquinolines. A new class of potent H1 antagonists. Journal of Medicinal Chemistry, 33(11), 2970-2976. [Link]

  • ResearchGate. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. [Link]

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  • Eglen, R. M., et al. (1995). Functional selectivity of muscarinic receptor antagonists for inhibition of M3-mediated phosphoinositide responses in guinea pig urinary bladder and submandibular salivary gland. Journal of Pharmacology and Experimental Therapeutics, 275(2), 999-1006. [Link]

  • Leff, P., & Dougall, I. G. (1993). Estimation of competitive antagonist affinity from functional inhibition curves using the Gaddum, Schild and Cheng-Prusoff equations. British Journal of Pharmacology, 108(4), 1085-1092. [Link]

  • Malík, I., et al. (2022). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. Molecules, 27(11), 3508. [Link]

  • Lelas, S., et al. (2004). Quantitative pharmacological analysis of antagonist binding kinetics at CRF1 receptors in vitro and in vivo. British Journal of Pharmacology, 143(3), 375-386. [Link]

  • ResearchGate. (2010). In Vitro Muscarinic Receptor Radioligand-Binding Assays. [Link]

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  • Wikipedia. (n.d.). Schild equation. [Link]

  • Kenakin, T. (2006). Determining the Potency and Molecular Mechanism of Action of Insurmountable Antagonists. Journal of Pharmacological and Toxicological Methods, 54(2), 145-155. [Link]

  • Levin, R. M., & Wein, A. J. (1982). Direct measurement of the anticholinergic activity of a series of pharmacological compounds on the canine and rabbit urinary bladder. The Journal of Urology, 128(2), 396-398. [Link]

  • Gündisch, D., et al. (2000). Synthesis, antimuscarinic activity and quantitative structure-activity relationship (QSAR) of tropinyl and piperidinyl esters. Il Farmaco, 55(1), 29-41. [Link]

  • Kenakin, T. (2020). Decoding Schild Analysis: The Pharmacologist's Lens on Competitive Antagonism. Pharmacology University. [Link]

  • Colquhoun, D. (2007). Taking The Time To Study Competitive Antagonism. Trends in Pharmacological Sciences, 28(12), 609-614. [Link]

  • Hanna-Mitchell, A. T., et al. (2023). Antimuscarinic actions on bladder urothelium and lamina propria contractions are similar to those observed in detrusor smooth muscle preparations. Neurourology and Urodynamics, 42(4), 841-849. [Link]

  • Kimura, H. (2020). Pharmacological Studies on the Roles of M1 Muscarinic Acetylcholine Receptors in the Cognitive Function of the Rodent Brain. Yakugaku Zasshi, 140(5), 693-700. [Link]

  • Hanna-Mitchell, A. T., et al. (2023). Antimuscarinic actions on bladder urothelium and lamina propria contractions are similar to those observed in detrusor smooth muscle preparations. Neurourology and Urodynamics, 42(4), 841-849. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one in Aqueous Solutions

Welcome to the technical support center for 2-Hydroxy-1-(piperazin-1-yl)propan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on the s...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Hydroxy-1-(piperazin-1-yl)propan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on the stability of this compound in aqueous solutions. Here, you will find a series of frequently asked questions and troubleshooting guides to navigate the challenges you might encounter during your experiments.

Section 1: Frequently Asked Questions (FAQs)

FAQ 1: What are the primary factors that influence the stability of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one in aqueous solutions?

The stability of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one in aqueous solutions is primarily influenced by several key factors:

  • pH: The pH of the solution is a critical determinant of the compound's stability. Like other molecules containing amide bonds, 2-Hydroxy-1-(piperazin-1-yl)propan-1-one is susceptible to pH-dependent hydrolysis.[1][2][3][4] Both acidic and basic conditions can catalyze the cleavage of the amide bond. Generally, many drugs exhibit optimal stability in the pH range of 4 to 8.[3][5]

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation reactions, including hydrolysis, in accordance with the Arrhenius equation.[3] Therefore, storing solutions at lower temperatures is crucial for maintaining the compound's integrity.

  • Presence of Buffers: While buffers are used to control pH, certain buffer species can actively participate in the degradation process by acting as catalysts.[3] The choice of buffer is therefore not trivial and should be carefully considered.

  • Light Exposure: Although not as common as hydrolysis, some molecules are susceptible to photodegradation. It is a good practice to protect solutions from light, especially during long-term storage, to minimize this risk.[6][7]

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation, particularly if the molecule has susceptible functional groups or if transition metal ions are present as catalysts. While the primary structure of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one does not immediately suggest high susceptibility to oxidation, it is a factor to consider in comprehensive stability studies.[6]

FAQ 2: What is the most likely degradation pathway for 2-Hydroxy-1-(piperazin-1-yl)propan-1-one in an aqueous environment?

The most probable degradation pathway for 2-Hydroxy-1-(piperazin-1-yl)propan-1-one in an aqueous solution is the hydrolysis of the amide bond . This reaction would cleave the molecule into two primary degradation products: 2-hydroxypropanoic acid (lactic acid) and piperazine.

This hydrolysis can be catalyzed by both acid and base.[8]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. This makes it more susceptible to nucleophilic attack by a water molecule, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield the carboxylic acid and the protonated amine.[2]

  • Base-Catalyzed (Alkaline) Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then breaks down, typically involving the deprotonation of the hydroxyl group and subsequent expulsion of the amide anion, which is then protonated by water to form the amine.[4][8]

The rate of this hydrolysis is highly dependent on the pH of the solution.[1][2]

FAQ 3: I am observing a rapid loss of my compound in solution. What are the immediate troubleshooting steps?

If you are experiencing unexpected and rapid degradation of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one, consider the following immediate actions:

  • Verify the pH of your solution: Use a calibrated pH meter to accurately measure the pH. Deviations from a neutral or near-neutral pH can significantly accelerate hydrolysis.[3][5]

  • Check the storage temperature: Ensure that your solutions are being stored at the recommended temperature, typically refrigerated (2-8°C) or frozen, to slow down degradation kinetics.[7]

  • Evaluate your solvent and buffer composition: If you are using a buffer, investigate whether any of its components could be catalyzing the degradation. Consider preparing a solution in unbuffered purified water (of appropriate pH) as a control.

  • Protect from light: Store your solutions in amber vials or wrap them in aluminum foil to prevent potential photodegradation.[7]

  • Prepare fresh solutions: If possible, prepare a fresh solution from a solid, well-stored sample of the compound and re-analyze to confirm the degradation is happening in the solution and is not an issue with the starting material.

G

Section 2: Troubleshooting Guides

Guide 1: Inconsistent Results in Aqueous Stability Studies

Issue: You are observing significant variability in the concentration of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one across replicate samples or between different experimental runs of your stability study.

Possible Causes and Solutions:

Potential Cause Explanation Recommended Action
pH Fluctuation The pH of your unbuffered or weakly buffered aqueous solution may be changing over time, for instance, due to absorption of atmospheric CO2, which can lower the pH. This shift in pH will alter the rate of hydrolysis.[3][5]Use a robust buffer system to maintain a constant pH throughout the experiment. Ensure the buffer's pKa is close to the target pH of your study.
Inconsistent Temperature Control Fluctuations in storage temperature, even minor ones, can lead to variations in degradation rates. This is especially true if samples are frequently removed from and returned to storage.Use a calibrated and stable temperature-controlled environment (e.g., incubator, water bath, or refrigerator). Minimize the time samples spend outside of the controlled environment.
Leaching from Containers Certain plastic containers can leach chemicals that may alter the pH or catalyze degradation. Conversely, the compound might adsorb to the surface of some plastics.Use high-quality, inert containers such as borosilicate glass (Type I) or polypropylene vials. Conduct a preliminary study to ensure there is no significant interaction between your compound and the container material.
Evaporation If the container closures are not secure, solvent evaporation can occur, leading to an artificial increase in the concentration of your compound.Use vials with tight-fitting caps, preferably with a septum or liner that prevents evaporation. Parafilm can be used as an additional seal for long-term studies.
Guide 2: Appearance of Unknown Peaks in Chromatographic Analysis

Issue: During the analysis of your stability samples (e.g., by HPLC), you observe new peaks that were not present in the initial sample.

Likely Scenario: These new peaks are very likely degradation products. As discussed in FAQ 2, the primary degradation products from hydrolysis are expected to be 2-hydroxypropanoic acid and piperazine .

Troubleshooting and Identification Protocol:

  • Forced Degradation Study: To confirm the identity of the degradation products, a forced degradation study is highly recommended.[9][10][11] This involves intentionally degrading the compound under more aggressive conditions to generate a sufficient amount of the degradants for analysis.

    • Acidic Stress: Treat a solution of the compound with a dilute acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C) for a defined period.

    • Basic Stress: Treat a solution with a dilute base (e.g., 0.1 N NaOH) under similar elevated temperature conditions.

    • Oxidative Stress: Expose a solution to an oxidizing agent like hydrogen peroxide (e.g., 3% H2O2).

    • Thermal Stress: Heat a solution of the compound in a neutral aqueous buffer.

  • Analytical Method: Analyze the stressed samples using a stability-indicating analytical method, typically a gradient reverse-phase HPLC method with UV or mass spectrometric (MS) detection.

    • Piperazine itself does not have a strong UV chromophore, so derivatization might be necessary for UV detection at low levels, or a more universal detector like a mass spectrometer or charged aerosol detector (CAD) should be used.[12]

  • Peak Matching: Compare the retention times of the peaks observed in your stability study with those generated during the forced degradation study.

  • Confirmation with Standards: The most definitive way to identify the degradation products is to inject authentic reference standards of the suspected degradants (2-hydroxypropanoic acid and piperazine) into your analytical system and match their retention times with the unknown peaks.

G

Section 3: Experimental Protocols

Protocol 1: General Procedure for an Aqueous Stability Study

This protocol provides a framework for assessing the stability of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one in an aqueous buffer.

Materials:

  • 2-Hydroxy-1-(piperazin-1-yl)propan-1-one

  • High-purity water (e.g., Type I or HPLC grade)

  • Selected buffer salts (e.g., phosphate, acetate)

  • Acid/base for pH adjustment (e.g., HCl, NaOH)

  • Calibrated pH meter

  • Volumetric flasks and pipettes

  • Inert storage vials (e.g., amber glass HPLC vials)

  • Temperature-controlled storage unit (e.g., incubator or refrigerator)

  • Validated analytical instrument (e.g., HPLC-UV/MS)

Procedure:

  • Buffer Preparation: Prepare the desired aqueous buffer at the target pH (e.g., pH 5, 7.4, 9). Filter the buffer through a 0.22 µm filter.

  • Stock Solution Preparation: Accurately weigh a known amount of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one and dissolve it in the prepared buffer to create a stock solution of known concentration.

  • Sample Preparation: Aliquot the stock solution into multiple inert vials, ensuring each vial is securely capped.

  • Initial Time Point (T=0): Immediately analyze a set of vials (e.g., n=3) to establish the initial concentration of the compound.

  • Storage: Place the remaining vials in the designated temperature-controlled storage unit. Protect them from light.

  • Subsequent Time Points: At predetermined intervals (e.g., 1, 3, 7, 14, 30 days), remove a set of vials from storage.

  • Sample Analysis: Allow the samples to equilibrate to room temperature and analyze them using the validated analytical method to determine the concentration of the parent compound and any major degradation products.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 concentration. Plot the percentage remaining versus time to determine the degradation kinetics.

References
  • The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. (2019). Vertex AI Search.
  • The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions - The Royal Society of Chemistry. (2019). The Royal Society of Chemistry.
  • Factors affecting stability of drugs | PPTX. (n.d.). Slideshare.
  • On the hydrolysis mechanisms of amides and peptides. (2018). University of Regina.
  • The Hydrolysis of Amides. (2023). Chemistry LibreTexts.
  • DRUG STABILITY. (n.d.). IJSDR.
  • "Drug Stability and factors that affect on the drug stability" Review BY. (n.d.).
  • 4 Factors Influencing the Stability of Medicinal Products. (2023). QbD Group.
  • Forced Degradation Studies for Biopharmaceuticals. (n.d.).
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH.
  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2025).

Sources

Optimization

Technical Support Center: Optimizing Dosage of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one for Cell-Based Assays

Welcome to the technical support center for the utilization of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one in your cell-based assays. This guide is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the utilization of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one in your cell-based assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. As a novel or less-characterized compound, establishing a robust experimental framework is paramount. This document will guide you through a logical, evidence-based process to determine the optimal dosage and troubleshoot common issues, ensuring the integrity and reproducibility of your results.

I. Understanding the Molecule: Physicochemical Properties and Handling

Before initiating any cell-based assay, a thorough understanding of the compound's properties is crucial. 2-Hydroxy-1-(piperazin-1-yl)propan-1-one is a small molecule containing a piperazine ring, a hydroxyl group, and a ketone.[1] The piperazine moiety is a "privileged scaffold" in medicinal chemistry, known for its presence in a wide array of bioactive compounds with diverse therapeutic applications, including anticancer and central nervous system-targeted drugs.[2][3][4][5][6]

Frequently Asked Questions: Compound Handling

Question: How should I dissolve 2-Hydroxy-1-(piperazin-1-yl)propan-1-one for my cell-based assays?

Answer:

Based on the structure, which includes a polar piperazine ring and a hydroxyl group, the compound is predicted to have good aqueous solubility.[7][8] However, for consistency in cell culture experiments, it is standard practice to first prepare a concentrated stock solution in an organic solvent.[9][10]

Recommended Protocol for Solubilization:

  • Primary Solvent Selection: Start with dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM).[9][10]

  • Solubility Test: Before preparing a large volume, test the solubility in a small aliquot. If precipitation occurs, gentle warming (up to 37°C) or sonication can aid dissolution.[10]

  • Stock Solution Storage: Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[10]

  • Working Solution Preparation: Dilute the stock solution in your cell culture medium to the final desired concentrations immediately before use. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[11]

Question: What is the stability of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one in solution?

Answer:

The stability of piperazine derivatives in aqueous solutions can be influenced by factors such as pH, temperature, and light exposure. Piperazine itself is relatively stable to thermal degradation.[12][13][14] However, the stability of this specific derivative in cell culture media over time is unknown. It is recommended to prepare fresh working solutions for each experiment from the frozen stock.

II. Experimental Workflow for Dosage Optimization

A systematic approach to determining the optimal concentration range is critical. The following workflow outlines the key experiments to establish the dose-response relationship of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one in your specific cell line.

DosageOptimizationWorkflow cluster_prep Phase 1: Preparation cluster_dose Phase 2: Dose-Response Assessment cluster_refine Phase 3: Refinement & Functional Assays A Prepare Concentrated Stock Solution (in DMSO) C Broad Range Dose-Finding (e.g., 10 nM to 100 µM) A->C B Determine Cell Seeding Density B->C D Cytotoxicity Assay (e.g., MTT, LDH) C->D E Determine IC50/EC50 D->E F Narrow Range Dose-Response (around IC50/EC50) E->F G Functional Assays (target-specific readouts) F->G H Select Optimal Concentrations G->H

Figure 1. Experimental workflow for dosage optimization.
Detailed Protocol: Determining the IC50 (Inhibitory Concentration 50%)

This protocol uses a colorimetric method (MTT assay) to assess cell viability and determine the concentration of the compound that inhibits cell growth by 50%.

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one in culture medium. A broad range (e.g., 10 nM, 100 nM, 1 µM, 10 µM, 50 µM, 100 µM) is recommended for the initial experiment.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and an untreated control.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

  • Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (typically 570 nm).

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration.

    • Use a non-linear regression analysis to determine the IC50 value.

III. Hypothetical Mechanism of Action and Target Validation

The piperazine scaffold is a common feature in molecules targeting G-protein coupled receptors (GPCRs), ion channels, and kinases.[3][15] Many piperazine-containing drugs exhibit activity in the central nervous system by modulating neurotransmitter pathways.[3] Given the structural similarity to known bioactive molecules, it is plausible that 2-Hydroxy-1-(piperazin-1-yl)propan-1-one could interact with similar targets.

HypotheticalSignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 2-Hydroxy-1-(piperazin-1-yl)propan-1-one Receptor Hypothetical Target (e.g., GPCR, Kinase) Compound->Receptor Binding SecondMessenger Second Messengers (e.g., cAMP, Ca2+) Receptor->SecondMessenger Activation/Inhibition SignalingCascade Signaling Cascade (e.g., MAPK, PI3K/Akt) SecondMessenger->SignalingCascade TranscriptionFactor Transcription Factors SignalingCascade->TranscriptionFactor GeneExpression Gene Expression Changes TranscriptionFactor->GeneExpression CellularResponse Cellular Response (e.g., Apoptosis, Proliferation Change) GeneExpression->CellularResponse

Figure 2. Hypothetical signaling pathway.

IV. Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Observation Potential Cause(s) Recommended Solution(s)
Precipitation in culture medium upon addition of the compound. 1. Poor aqueous solubility at the tested concentration. 2. Interaction with media components (e.g., serum proteins).1. Lower the final concentration of the compound. 2. Increase the stock solution concentration to reduce the volume added to the medium. 3. Test solubility in a serum-free medium.
High variability between replicate wells. 1. Inconsistent cell seeding. 2. Uneven distribution of the compound. 3. Edge effects in the microplate.1. Ensure a single-cell suspension before seeding. 2. Mix the plate gently after adding the compound. 3. Avoid using the outer wells of the plate or fill them with a mock solution.
No observable effect even at high concentrations. 1. The compound is not active in your cell line or assay. 2. The compound has degraded. 3. The incubation time is not optimal.1. Test in a different cell line or with a different functional readout. 2. Use a fresh aliquot of the stock solution. 3. Perform a time-course experiment (e.g., 12, 24, 48, 72 hours).
High background or off-target effects. 1. The compound is cytotoxic at the concentrations tested for functional effects. 2. The compound is interfering with the assay chemistry.1. Perform functional assays at concentrations well below the cytotoxic threshold. 2. Run a cell-free assay control to check for direct interference with the assay reagents.

V. References

  • The Significance of Piperazine Derivatives in Modern Drug Discovery. (n.d.). Retrieved from Google Search.

  • de Oliveira, R., de Freitas, R. M., & de Cássia da Silveira e Sá, R. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 599-611.

  • Piperazine. (n.d.). In Wikipedia. Retrieved from [Link]

  • Szymański, P., Markowicz, M., & Mikiciuk-Olasik, E. (2011). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. Molecules, 16(5), 4133-4151.

  • Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785-800.

  • Walayat, I., Aslam, S., Ahmad, M., & Mubashra, S. (2022). Piperazine derivatives of existing drug molecules. ResearchGate.

  • Gurdal, E. E., Durmaz, I., Cetin-Atalay, R., & Yarim, M. (2015). Cytotoxic activities of some benzothiazole-piperazine derivatives. Medicinal Chemistry Research, 24(1), 316-324.

  • Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 4, 119-125.

  • Gholami, A., Dashti, A., & Mohammadi, A. H. (2022). Predictive modeling of CO2 solubility in piperazine aqueous solutions using boosting algorithms for carbon capture goals. Scientific Reports, 12(1), 16301.

  • Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. (2026, January 7). AntBio.

  • Arbo, M. D., Meirelles, G. C., de Souza, R. I., Ferrari, C. V., Misiaszek, R., de Oliveira, A. R., ... & Dorta, D. J. (2019). Cytotoxicity of the four piperazine designer drugs after 72-h exposure in N27 rat dopaminergic neurons. Toxicology in Vitro, 57, 124-132.

  • Small Molecules for Stem Cell Research. (n.d.). R&D Systems.

  • Wang, Y., Zhang, Y., Chen, L., & Qu, H. (2020). Piperazine skeleton in the structural modification of natural products: a review. RSC Advances, 10(52), 31211-31231.

  • Goel, K. K., Singh, V., & Singh, A. (2023). A Decade of Piperazine-Based Small Molecules Approved by US FDA: Exploring the Medicinal Chemistry Impact of this Versatile Pharmacophore. Journal of Medicinal Chemistry.

  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Industrial & Engineering Chemistry Research, 51(22), 7726-7735.

  • Frequently Asked Questions. (n.d.). Selleckchem.com.

  • Kumar, A., & Kumar, R. (2021). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate.

  • SAFETY DATA SHEET. (2025, January 2). Sigma-Aldrich.

  • Vevel, O., & Rochelle, G. T. (2012). Degradation of aqueous piperazine in carbon dioxide capture. Energy Procedia, 23, 119-125.

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate.

  • Safety Data Sheet. (2023, July 19). Biosynth.

  • Cytotoxic activity data for compounds 1a–f and 2a–d. (n.d.). ResearchGate.

  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.

  • In cell culture, what is the appropriate solvent for a drug other than DMSO? (2015, March 6). ResearchGate.

  • Knuutila, H., Svendsen, H. F., & Anttila, M. (2009). Solid liquid solubility of piperazine. SINTEF.

  • de Oliveira, R. B., da Silva, A. C., de Souza, A. C. B., & de Cássia da Silveira e Sá, R. (2020). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. Bioorganic & Medicinal Chemistry Letters, 30(16), 127329.

  • Williams, K. E., & Walker, S. J. (2019). A Method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. BMC Research Notes, 12(1), 1-5.

  • SAFETY DATA SHEET. (2025, March 28). TCI Chemicals.

  • 2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propane-1-sulfonic acid. (2024, April 9). ChemBK.

  • SAFETY DATA SHEET. (2018, March 22). Fisher Scientific.

  • Franchini, S., Sorbi, C., Tait, A., Cichero, E., & Mugnaini, L. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(8), 1541-1550.

  • Li, Y., Chen, C. C., & Rochelle, G. T. (2014). Solubility and energy analysis for CO2 absorption in piperazine derivatives and their mixtures. Industrial & Engineering Chemistry Research, 53(13), 5516-5525.

  • 2-hydroxy-1-(4-methylpiperazin-1-yl)propan-1-one. (2025, August 26). Chemsrc.

  • A Decade of Piperazine-Based Small Molecules Approved by U.S. FDA: Exploring the Medicinal Chemistry Impact of this Versatile Pharmacophore. (n.d.). Semantic Scholar.

  • Piperazine. (n.d.). Solubility of Things.

  • Piperazin-1-ylpropanol. (n.d.). In PubChem. Retrieved from [Link]

  • 2-Hydroxy-2-methyl-1-(piperazin-1-yl)propan-1-one. (n.d.). Biosynth.

  • 2-hydroxy-1-(piperazin-1-yl)propan-1-one. (n.d.). In PubChemLite. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one

Welcome to our dedicated technical support center for the synthesis of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-dep...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and validated protocols to navigate the common challenges encountered during this synthesis. Our approach is grounded in established chemical principles and practical, field-tested experience to ensure you can achieve optimal results with confidence.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one, a common intermediate in pharmaceutical chemistry. The primary synthetic route involves the acylation of piperazine with a protected lactic acid derivative, followed by deprotection.

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in the synthesis of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one can stem from several factors, primarily related to the coupling reaction between piperazine and the lactic acid derivative.

Potential Causes & Solutions:

  • Incomplete Reaction: The acylation of piperazine may not be proceeding to completion. This can be due to insufficient reaction time, inadequate temperature, or a suboptimal coupling agent.

    • Troubleshooting Steps:

      • Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting materials.

      • Optimize Reaction Time and Temperature: Gradually increase the reaction time. If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-50 °C), but be mindful of potential side reactions.

      • Choice of Coupling Agent: If using a carbodiimide-based coupling agent like DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), ensure it is fresh and used in a slight excess (1.1-1.2 equivalents). The addition of an activator such as HOBt (Hydroxybenzotriazole) can significantly improve the efficiency of the coupling reaction by forming a more reactive activated ester.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.

    • Common Side Reactions:

      • Di-acylation of Piperazine: Piperazine has two secondary amine groups, both of which can react with the activated lactic acid. This leads to the formation of a symmetrical bis-amide byproduct.

      • Racemization: If you are using a chiral lactic acid derivative, the reaction conditions can sometimes lead to racemization, which may complicate purification and reduce the yield of the desired enantiomer.

    • Troubleshooting Steps:

      • Control Stoichiometry: To minimize di-acylation, use a controlled excess of piperazine relative to the lactic acid derivative (e.g., 2-4 equivalents). This statistical approach favors the mono-acylated product. The unreacted piperazine can be removed during the work-up.

      • Use of a Protecting Group on Piperazine: A more elegant solution to prevent di-acylation is to use a mono-protected piperazine, such as N-Boc-piperazine (tert-butyl piperazine-1-carboxylate). The Boc group can be removed in a subsequent step under acidic conditions.

      • Minimize Racemization: Use mild coupling conditions and avoid excessive heat. The use of coupling agents known to suppress racemization, such as COMU ( (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), can be beneficial.

Troubleshooting Decision Tree for Low Yield:

Caption: Decision tree for troubleshooting low reaction yields.

Question 2: I am observing a significant amount of an impurity with a higher molecular weight in my crude product. What is it and how can I get rid of it?

Answer:

A common high-molecular-weight impurity is the di-acylated piperazine byproduct, 1,4-bis(2-hydroxypropanoyl)piperazine. As mentioned previously, this arises from the reaction of both nitrogen atoms of piperazine with the activated lactic acid derivative.

Identification and Removal Strategy:

  • Characterization: Confirm the identity of the impurity using LC-MS. The expected mass of the di-acylated product will correspond to the mass of piperazine plus two molecules of the lactic acid derivative minus two molecules of water.

  • Prevention (See Question 1): The most effective strategy is to prevent its formation by using an excess of piperazine or by using mono-protected piperazine.

  • Purification: If the di-acylated byproduct has already formed, it can be separated from the desired mono-acylated product by column chromatography.

    • Column Chromatography Protocol:

      • Stationary Phase: Silica gel is typically effective.

      • Mobile Phase: A gradient elution is often necessary. Start with a non-polar solvent system (e.g., dichloromethane or ethyl acetate) and gradually increase the polarity by adding methanol. The more polar mono-acylated product will elute later than the less polar di-acylated byproduct. A small amount of a basic additive, like triethylamine (0.1-1%), can be included in the mobile phase to reduce tailing of the amine-containing products on the silica gel.

Table 1: Typical Elution Profile on Silica Gel

CompoundPolarityTypical Elution Order (with increasing solvent polarity)
1,4-bis(2-hydroxypropanoyl)piperazine (Di-acylated)LowerElutes earlier
2-Hydroxy-1-(piperazin-1-yl)propan-1-one (Mono-acylated)HigherElutes later
Question 3: The deprotection of my protected lactic acid moiety is not working efficiently. What could be the issue?

Answer:

The choice of protecting group for the hydroxyl function of lactic acid is crucial for a successful synthesis. Common protecting groups include benzyl (Bn) and silyl ethers (e.g., TBDMS). The inefficiency of the deprotection step often relates to the choice of deprotection conditions or catalyst deactivation.

Troubleshooting Deprotection:

  • Benzyl Group (Bn) Deprotection (Hydrogenolysis):

    • Common Issues:

      • Catalyst Inactivation: The palladium on carbon (Pd/C) catalyst can be poisoned by sulfur-containing compounds or by the amine functionality of the piperazine moiety.

      • Incomplete Reaction: Insufficient hydrogen pressure or reaction time.

    • Solutions:

      • Catalyst Quality and Loading: Use a high-quality catalyst. It may be necessary to increase the catalyst loading (e.g., from 10 mol% to 20 mol%).

      • Acidic Conditions: The hydrogenolysis of benzyl ethers is often more efficient under slightly acidic conditions. The addition of a small amount of acetic acid or hydrochloric acid can protonate the piperazine nitrogen, preventing it from coordinating to and deactivating the palladium catalyst.

      • Hydrogen Pressure: Ensure adequate hydrogen pressure, typically from atmospheric pressure (using a hydrogen balloon) up to 50 psi, depending on the scale and equipment.

  • Silyl Ether (e.g., TBDMS) Deprotection:

    • Common Issues:

      • Slow Reaction with Fluoride Reagents: Tetrabutylammonium fluoride (TBAF) is a common reagent for silyl ether deprotection, but the reaction can be slow.

      • pH Sensitivity: The stability of the product can be an issue under certain pH conditions during work-up.

    • Solutions:

      • Acidic Conditions: Silyl ethers can also be cleaved under acidic conditions, for example, with a solution of HCl in an alcohol or with acetic acid in a mixture of THF and water. This can sometimes be a cleaner and faster method than using fluoride reagents.

      • Choice of Fluoride Source: If using a fluoride source, consider alternatives to TBAF, such as HF-pyridine, which can be more reactive.

Experimental Workflow for Deprotection:

DeprotectionWorkflow start Protected Intermediate choose_pg Identify Protecting Group (PG) start->choose_pg bn_path Benzyl (Bn) choose_pg->bn_path Bn silyl_path Silyl (e.g., TBDMS) choose_pg->silyl_path Silyl hydrogenolysis Hydrogenolysis (H2, Pd/C) bn_path->hydrogenolysis fluoride_cleavage Fluoride Source (e.g., TBAF) or Acidic Cleavage silyl_path->fluoride_cleavage monitor_reaction Monitor by TLC/LC-MS hydrogenolysis->monitor_reaction fluoride_cleavage->monitor_reaction workup Aqueous Work-up monitor_reaction->workup purify Purification workup->purify final_product Final Product purify->final_product

Caption: General workflow for the deprotection step.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag. [Link]

Optimization

Technical Support Center: Degradation Pathways of Piperazine-Containing Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with piperazine-containing compounds. This guide is designed to provide practical, in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with piperazine-containing compounds. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions regarding the degradation of these ubiquitous molecules. Our approach is rooted in explaining the causal mechanisms behind degradation to empower you to design robust experiments and interpret your results with confidence.

I. Frequently Asked Questions (FAQs) about Piperazine Degradation

This section addresses common questions encountered during the stability testing and analysis of piperazine derivatives.

Q1: My piperazine-containing drug substance is showing significant degradation under oxidative stress conditions. What are the likely degradation products and pathways?

A1: The piperazine ring is susceptible to oxidation, which can occur at both the nitrogen and carbon atoms.[1] The most common oxidative degradation pathways include:

  • N-Oxidation: Formation of N-oxides is a primary oxidative degradation route for tertiary amines within the piperazine ring.

  • Ring Opening: Oxidative cleavage of the piperazine ring can lead to the formation of various smaller amine and aldehyde fragments. For instance, ethylenediamine has been identified as a degradation product of piperazine under oxidative conditions.[2][3]

  • Hydroxylation: Oxidation can introduce hydroxyl groups onto the carbon atoms of the piperazine ring.

  • Formation of Lactams: Oxidation at a carbon adjacent to a nitrogen atom can lead to the formation of a lactam, such as 2-oxopiperazine.[2][3]

The specific degradation products will depend on the substituents on the piperazine ring and the specific oxidative stress conditions employed (e.g., peroxide, metal ions, exposure to air).[1][4] For example, the presence of KOH has been shown to enhance the oxidative degradation of piperazine, while K2CO3 can inhibit it.[2][3]

Q2: I'm observing N-dealkylation of my arylpiperazine drug candidate during metabolism studies. What is the mechanism and which enzymes are typically involved?

A2: N-dealkylation is a common metabolic pathway for many arylpiperazine derivatives.[5][6][7] This process involves the cleavage of the bond between a nitrogen atom of the piperazine ring and an attached alkyl or arylalkyl group.

The primary mechanism is oxidative N-dealkylation, which is catalyzed by Cytochrome P450 (CYP) enzymes in the liver.[6][8] The reaction proceeds through the hydroxylation of the carbon atom attached to the nitrogen, forming an unstable intermediate that spontaneously breaks down to yield the dealkylated piperazine and an aldehyde or ketone.[8]

The specific CYP isoenzyme involved can vary, but CYP3A4 is frequently implicated in the N-dealkylation of many arylpiperazine drugs.[5][6] CYP2D6 is often involved in the subsequent hydroxylation of the resulting 1-aryl-piperazine metabolite.[7]

Q3: My stability-indicating method is showing a new, unexpected peak during photostability testing. What kind of degradation does UV light induce in piperazine compounds?

A3: Piperazine-containing compounds can be susceptible to photodegradation. The specific pathway depends on the overall structure of the molecule, but common photodegradation reactions include:

  • Photo-oxidation: UV light can promote the formation of reactive oxygen species, leading to oxidative degradation pathways similar to those described in Q1.

  • N-Dealkylation: Photolytic cleavage of N-alkyl bonds can occur.

  • Ring Contraction or Rearrangement: High-energy UV radiation can induce complex molecular rearrangements.

  • Interaction with Photosensitizers: If other components in the formulation act as photosensitizers, they can accelerate the degradation of the piperazine moiety.

For example, phenothiazines with a piperazine side chain have been shown to undergo photodegradation to form sulfoxides and carbazole derivatives.[9] It's also important to note that UV light in the presence of air can significantly accelerate the degradation of piperazine.[10]

Q4: I'm concerned about the potential for nitrosamine formation from my piperazine-containing API. Under what conditions can this occur?

A4: The formation of N-nitrosamines is a critical concern for any drug containing secondary or tertiary amine functionalities, including the piperazine ring.[11] Nitrosamines are formed by the reaction of amines with nitrosating agents.

Key factors for nitrosamine formation include:

  • Presence of Nitrosating Agents: These can include nitrites (NO2-), nitrous acid (HNO2), and other nitrogen oxides.[11][12] These agents can be present as impurities in starting materials, reagents, or solvents, or they can be formed in situ.

  • Acidic pH: Nitrosation reactions are often favored under acidic conditions, such as those found in the stomach.[12][13]

  • Elevated Temperatures: Higher temperatures can accelerate the rate of nitrosamine formation.

Piperazine itself can react to form N-mononitrosopiperazine (MNPz) and N,N'-dinitrosopiperazine (DNPz).[13][14] It is crucial to assess the potential for nitrosamine formation throughout the drug development process, from API synthesis to formulation and storage.[12]

II. Troubleshooting Guides for Experimental Issues

This section provides step-by-step guidance for resolving specific experimental challenges.

Troubleshooting Guide 1: Poor Peak Shape and Resolution in HPLC Analysis of Piperazine Degradants
Symptom Potential Cause Troubleshooting Steps
Peak Tailing Secondary interactions between the basic piperazine nitrogen and residual silanols on the HPLC column.1. Adjust Mobile Phase pH: Increase the pH of the mobile phase to suppress the ionization of the silanols. 2. Add an Amine Modifier: Incorporate a small amount of an amine like triethylamine (TEA) into the mobile phase to compete for active sites on the stationary phase.[15] 3. Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds.
Poor Resolution between Parent Drug and Degradants Inadequate separation power of the current chromatographic method.1. Optimize Mobile Phase Composition: Vary the ratio of organic to aqueous phases. Experiment with different organic modifiers like acetonitrile and methanol.[15] 2. Implement Gradient Elution: If using isocratic elution, switch to a gradient program to improve the separation of closely eluting peaks.[15] 3. Change Column Selectivity: If optimization of the mobile phase is insufficient, try a column with a different stationary phase (e.g., C8, phenyl, or cyano).[15]
Irreproducible Retention Times Fluctuation in mobile phase pH or column temperature.1. Ensure Proper Buffering: Use a buffer in the mobile phase that is effective at the desired pH. 2. Use a Column Oven: Maintain a constant column temperature to ensure consistent retention times.
Troubleshooting Guide 2: Identifying an Unknown Degradation Product
Problem Recommended Approach
An unexpected peak appears in the chromatogram of a stability sample. Step 1: Mass Spectrometry (MS) Analysis: Couple your HPLC system to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the unknown peak will provide its molecular weight.[15] Step 2: Tandem Mass Spectrometry (MS/MS): Fragment the parent ion of the unknown peak in the mass spectrometer. The resulting fragmentation pattern will provide structural information.[15] Step 3: Forced Degradation Analysis: Compare the degradation profile of your sample with those from forced degradation studies under different stress conditions (acid, base, oxidation, heat, light).[15] For example, if the peak is only present in the oxidatively stressed sample, it is likely an N-oxide or another oxidative product.[15] Step 4: High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass measurement to determine the elemental composition of the unknown degradant. Step 5: NMR Spectroscopy: If the degradant can be isolated in sufficient quantity, NMR spectroscopy (e.g., LC-NMR) can provide definitive structural elucidation.[1]

III. Experimental Protocols & Workflows

Protocol 1: General Forced Degradation Study for a Piperazine-Containing Drug Substance

Objective: To generate potential degradation products and establish a stability-indicating analytical method.[15]

Materials:

  • Drug substance

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H2O2), 3%

  • Water bath or oven

  • Photostability chamber

  • HPLC system with a suitable detector (e.g., UV/DAD, MS)

Procedure:

  • Acid Hydrolysis: Dissolve the drug substance in 0.1 N HCl and heat at 60-80°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve the drug substance in 0.1 N NaOH and heat at 60-80°C for a specified time. Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve the drug substance in a solution of 3% H2O2 and keep at room temperature for a specified time.

  • Thermal Degradation: Store the solid drug substance in an oven at an elevated temperature (e.g., 80-100°C) for a specified time.

  • Photodegradation: Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Control Sample: Prepare a solution of the undegraded drug substance.

  • Analysis: Analyze all samples by a suitable HPLC method. Aim for approximately 5-20% degradation of the active pharmaceutical ingredient for meaningful results.[16]

Workflow for Method Development and Validation

The following diagram illustrates the typical workflow for developing and validating a stability-indicating method.

Method_Development_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) Forced_Degradation Forced Degradation Studies Column_Screening Column & Mobile Phase Screening Forced_Degradation->Column_Screening Generate Degradants Optimization Method Optimization (Gradient, pH, etc.) Column_Screening->Optimization Initial Separation Specificity Specificity Optimization->Specificity Final Method Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy & Precision Linearity->Accuracy LOD_LOQ LOD & LOQ Accuracy->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: Workflow for stability-indicating method development and validation.

IV. Key Degradation Pathways of the Piperazine Ring

The following diagrams illustrate the major degradation pathways discussed in this guide.

Oxidative Degradation Pathways

Oxidative_Degradation Piperazine Piperazine Ring N_Oxide N-Oxide Piperazine->N_Oxide N-Oxidation Ring_Opening Ring-Opened Products (e.g., Ethylenediamine) Piperazine->Ring_Opening Oxidative Cleavage Lactam Lactam (2-Oxopiperazine) Piperazine->Lactam C-Oxidation Hydroxylated Hydroxylated Piperazine Piperazine->Hydroxylated C-Hydroxylation

Caption: Common oxidative degradation pathways of the piperazine ring.

Metabolic N-Dealkylation Pathway

N_Dealkylation Arylpiperazine Arylpiperazine Derivative (R-Group attached to N) Intermediate Unstable Hydroxylated Intermediate Arylpiperazine->Intermediate CYP450 (e.g., CYP3A4) Dealkylated Dealkylated Piperazine Intermediate->Dealkylated Aldehyde Aldehyde/Ketone Intermediate->Aldehyde

Caption: Metabolic N-dealkylation of an arylpiperazine derivative.

V. References

  • Al-Absi, R. S., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228. [Link]

  • Freeman, S. A. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin.

  • Gouedard, C., et al. (2012). Oxidative degradation of piperazine in the absorption of carbon dioxide. The University of Texas at Austin.

  • Al-Absi, R. S., et al. (2020). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 125(1), 411-422. [Link]

  • Liu, D. Q., et al. (2001). Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS. Journal of Pharmaceutical and Biomedical Analysis, 25(3-4), 417-428. [Link]

  • Ohtani, S., et al. (2017). Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy. RSC Advances, 7(50), 31485-31491. [Link]

  • Tricker, A. R., et al. (1993). Endogenous Formation of N-nitrosamines From Piperazine and Their Urinary Excretion Following Antihelmintic Treatment With Piperazine Citrate. Cancer Letters, 72(1-2), 61-67. [Link]

  • Caccia, S. (2007). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. Current Drug Metabolism, 8(6), 612-622. [Link]

  • Al-Absi, R. S., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Zenodo. [Link]

  • Møller, K. H., et al. (2021). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 125(1), 411-422. [Link]

  • Breyer-Pfaff, U., et al. (1978). Formation of identical metabolites from piperazine- and dimethylamino-substituted phenothiazine drugs in man, rat and dog. Drug Metabolism and Disposition, 6(4), 382-388.

  • Lhasa Limited. (2024). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Retrieved from [Link]

  • Closmann, F., et al. (2010). Degradation of piperazine by UV light in the presence of air. Energy Procedia, 4, 345-350.

  • El-Gendy, M. A. (2018). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules, 23(11), 2991. [Link]

  • Møller, K. H., et al. (2019). Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ACS Earth and Space Chemistry, 3(12), 2736-2746. [Link]

  • Einbu, A., et al. (2021). Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Industrial & Engineering Chemistry Research, 60(22), 8141-8153. [Link]

  • Bellander, T., et al. (1988). Formation of N-mononitrosopiperazine in the stomach and its excretion in the urine after oral intake of piperazine. Carcinogenesis, 9(12), 2131-2134. [Link]

  • Voice, A. K., & Rochelle, G. T. (2011). Degradation of aqueous piperazine in carbon dioxide capture. Energy Procedia, 4, 1583-1590.

  • Caccia, S. (2007). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. Current Drug Metabolism, 8(6), 612-622.

  • Sexton, A. J. (2010). Oxidation and thermal degradation of methyldithanolamine/piperazine in CO₂ capture. The University of Texas at Austin.

  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research, 51(22), 7738-7745. [Link]

  • Caccia, S. (2007). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. Current Drug Metabolism, 8(6), 612-622.

  • Voice, A. K. (2013). Comment on: “Rationalizing Product Formation in Piperazine Degradation: A Computational Study”. Industrial & Engineering Chemistry Research, 52(46), 16556-16557. [Link]

  • Sankar, R., et al. (2018). Forced degradation study. ResearchGate.

  • Antia, U., et al. (2010). Metabolic interactions with piperazine-based 'party pill' drugs. Drug and Alcohol Dependence, 110(1-2), 161-165.

  • BIOSYNCE. (2023). What are the factors affecting the metabolism of piperazine in the body?. Retrieved from [Link]

  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. ResearchGate.

  • Al-Bayati, Y. K. F., & Al-obaidy, S. S. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9.

  • Wang, Z., et al. (2016). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Liquid Chromatography & Related Technologies, 39(15), 705-710.

  • Mann, J., et al. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies, 29(4), 190-203.

  • Al-Shannag, M., et al. (2024). Nitrosamine Contamination in Pharmaceuticals: A Comprehensive Review on Nitrosation Pathways, Potential Root Cause, Detection, Risk Assessment, and Mitigation Strategies. Biosciences Biotechnology Research Asia, 21(3).

  • Li, H., et al. (2021). Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. ScienceAsia, 47(1), 108-115.

  • Corcoran, E. B., & Rovis, T. (2020). Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Organic Letters, 22(3), 1094-1098. [Link]

  • Mazari, S. A., et al. (2021). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. Journal of the Taiwan Institute of Chemical Engineers, 124, 269-291.

  • Lo, D. S., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(2), 114-121. [Link]

  • Schlingemann, J., et al. (2022). The Landscape of Potential Small and Drug Substance Related Nitrosamines in Pharmaceuticals. Journal of Pharmaceutical Sciences, 111(12), 3297-3314.

  • Reynolds, D. W., et al. (2002). Available Guidance and Best Practices for Conducting Forced Degradation Studies. Pharmaceutical Technology, 26(2), 48-56.

  • Sawatdee, S., et al. (2022). An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals. Drug Metabolism Reviews, 54(4), 461-483. [Link]

  • Singh, R., & Rehman, Z. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research, 4(1), 58-69.

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38401-38406.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Piperazine Derivatives

Welcome to the technical support center for the synthesis of piperazine derivatives. The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs due to its unique ph...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of piperazine derivatives. The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs due to its unique physicochemical properties that can enhance target affinity, water solubility, and bioavailability.[1][2][3] However, the synthesis of these valuable compounds is not without its challenges. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting common issues and optimizing reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing N-substituted piperazines?

The primary methods for creating N-C bonds on the piperazine ring are:

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and a piperazine. It offers broad substrate scope and functional group tolerance.[4][5]

  • Reductive Amination: This two-step, one-pot process involves forming an imine or iminium ion from a piperazine and a carbonyl compound (aldehyde or ketone), which is then reduced. It is a versatile method for N-alkylation under relatively mild conditions.[6][7]

  • Nucleophilic Substitution (N-Alkylation): A direct reaction between piperazine and an alkyl halide. While straightforward, it can be difficult to control selectivity, often leading to di-alkylation or quaternary salt formation.[8][9]

  • Nucleophilic Aromatic Substitution (SNAr): This method is effective when the aryl halide is activated by strong electron-withdrawing groups (e.g., -NO2) ortho or para to the leaving group.[10]

Q2: My reaction is producing a low yield of the desired mono-substituted piperazine and a significant amount of the 1,4-di-substituted byproduct. How can I improve selectivity?

This is a classic challenge in piperazine chemistry. The two nitrogen atoms have similar reactivity, often leading to undesired di-substitution.[11]

Core Strategies to Enhance Mono-Selectivity:

  • Use of a Protecting Group: This is the most robust strategy. By protecting one nitrogen with a group like tert-butyloxycarbonyl (Boc), you ensure that only one nitrogen is available for reaction. The Boc group can be easily removed later under acidic conditions.[11][12]

  • Stoichiometry Control: Employing a large excess of piperazine (e.g., 5-10 equivalents) relative to your electrophile (the aryl or alkyl halide) statistically favors the reaction at an unsubstituted piperazine molecule.[12][13]

  • Slow Addition: A slow, controlled addition of the electrophile, especially at lower temperatures, can help manage the reaction rate and minimize the formation of the di-substituted product.[12]

  • Protonation: Using a mono-protonated piperazine salt (e.g., piperazine monohydrochloride) renders one nitrogen less nucleophilic, directing the reaction to the free basic nitrogen.[13]

Q3: My Buchwald-Hartwig amination is sluggish or fails completely. What should I check first?

Low yields in Buchwald-Hartwig reactions often trace back to issues with the catalyst system, reagents, or reaction conditions.[12]

Initial Troubleshooting Steps:

  • Catalyst and Ligand: Is the palladium source active? Is the phosphine ligand appropriate for your substrate? Electron-rich, sterically hindered ligands (e.g., RuPhos, XPhos) are often necessary for less reactive aryl chlorides.[12][14]

  • Base: Is the base strong enough? Sodium tert-butoxide (NaOtBu) is common, but can be too harsh for sensitive functional groups. Weaker bases like cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) may be required, sometimes at the cost of reaction rate.[14][15]

  • Solvent and Atmosphere: Are your solvent and reagents truly anhydrous? Water and oxygen can deactivate the palladium catalyst. Ensure you are using a dry, degassed solvent (like toluene or dioxane) under an inert atmosphere (Argon or Nitrogen).[14]

  • Temperature: Are you at the optimal temperature? These reactions are typically run at elevated temperatures (80-110 °C), but excessive heat can cause catalyst decomposition.[14]

Troubleshooting Guide: Specific Issues & Solutions

Problem 1: Low Yield in Buchwald-Hartwig N-Arylation

You've set up a palladium-catalyzed amination with N-Boc-piperazine and an aryl bromide, but after 12 hours, TLC/LC-MS analysis shows mostly unreacted starting material.

Causality Analysis & Troubleshooting Workflow

The catalytic cycle of the Buchwald-Hartwig amination involves several key steps: oxidative addition, amine coordination, deprotonation, and reductive elimination.[4][16] A failure at any of these points will stall the reaction. The following decision tree can help diagnose the issue.

G start Low Yield / No Reaction check_reagents 1. Verify Reagent Quality - Is Pd catalyst active? - Is ligand air-stable? - Are reagents anhydrous? start->check_reagents check_conditions 2. Assess Reaction Conditions - Inert atmosphere maintained? - Solvent properly degassed? - Correct temperature? check_reagents->check_conditions Reagents OK sub_reagents Action: Use fresh catalyst/ligand. Dry reagents & solvent. check_reagents->sub_reagents check_base 3. Evaluate Base Choice - Is the base strong enough? - Is it soluble in the solvent? check_conditions->check_base Conditions OK sub_conditions Action: Improve degassing. Optimize temperature (e.g., 80-110°C). check_conditions->sub_conditions check_ligand 4. Re-evaluate Ligand - Is ligand appropriate for the aryl halide (Cl, Br, I)? check_base->check_ligand Base OK sub_base Action: Switch to a stronger base (e.g., K3PO4 -> NaOtBu) or one with better solubility. check_base->sub_base sub_ligand Action: Screen different ligands. (e.g., for Ar-Cl, use bulky, electron-rich ligands like RuPhos). check_ligand->sub_ligand

Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.

Data-Driven Optimization

The choice of base and ligand is critical and substrate-dependent. Below is a summary of common choices.

ComponentSelectionRationale & Considerations
Base NaOtBu Strong, common choice. Can be too harsh for base-sensitive groups like esters.[15]
K₃PO₄, Cs₂CO₃ Milder bases. Good for substrates with sensitive functional groups. May require higher temperatures or longer reaction times.[14]
Ligand BINAP, DPPF First-generation bidentate ligands, effective for aryl bromides and iodides.[4]
XPhos, RuPhos Bulky, electron-rich monophosphine ligands (Buchwald ligands). Highly effective for challenging substrates, including unreactive aryl chlorides.[14][17]
Problem 2: Low Yield in Reductive Amination

You are reacting N-arylpiperazine with an aldehyde and sodium triacetoxyborohydride (STAB), but the reaction is incomplete.

Causality Analysis & Troubleshooting

Reductive amination hinges on the efficient formation of an iminium ion intermediate, followed by its reduction.[6]

  • Possible Cause: Incorrect pH. The initial condensation to form the iminium ion is typically fastest under weakly acidic conditions (pH 4-6).[14] If the medium is too acidic or too basic, this step will be slow.

    • Solution: Add a catalytic amount of acetic acid (AcOH) to facilitate iminium ion formation. If your piperazine starting material is a hydrochloride salt, you may need to add a stoichiometric amount of a non-nucleophilic base (like triethylamine or DIPEA) to free the amine first, before adding the catalytic acid.[6]

  • Possible Cause: Ineffective Reducing Agent. STAB is an excellent choice as it is mild and selective for the iminium ion over the starting aldehyde.[14] However, it is moisture-sensitive and can degrade.

    • Solution: Use fresh, high-quality STAB. Ensure the reaction is performed under anhydrous conditions. Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can be used, but require careful pH control due to toxicity concerns.[18]

  • Possible Cause: Steric Hindrance. If either the piperazine or the carbonyl compound is sterically bulky, the reaction can be slow.

    • Solution: Increase the reaction temperature moderately (e.g., from room temperature to 40-50 °C) and extend the reaction time. Monitor progress carefully by TLC or LC-MS.

Problem 3: Difficult Purification of the Piperazine Product

Your reaction is complete, but isolating a pure product is proving difficult. The crude product may be an oil that won't crystallize, or it streaks badly on a silica gel column.[19]

Causality Analysis & Solutions

The basicity and high polarity of the piperazine ring are the primary causes of purification challenges.[3][20]

  • Issue: Tailing on Silica Gel Chromatography. The basic nitrogen atoms interact strongly with the acidic silanol groups on the silica surface, causing poor peak shape and difficult separation.[19]

    • Solution 1: Basic Modifier. Add a small amount of a basic modifier to the eluent. Triethylamine (0.1-1% v/v) is a common and effective choice. For very basic compounds, a 1-2% solution of 7N ammonia in methanol can be added to the mobile phase.[12][19]

    • Solution 2: Use a Different Stationary Phase. Alumina (basic or neutral) or reverse-phase silica (C18) can be effective alternatives to standard silica gel.

  • Issue: Product is an Oil and Won't Crystallize. Many piperazine free bases are oils or low-melting solids.[19]

    • Solution: Salt Formation. Convert the basic piperazine derivative into a salt.[19] Treating a solution of the crude product (e.g., in diethyl ether or ethyl acetate) with a solution of HCl in ether or isopropanol will often precipitate the hydrochloride salt as a stable, crystalline solid. This solid can then be filtered and washed, providing a highly effective purification step. The free base can be regenerated later if needed by treatment with an aqueous base.[12]

  • Issue: Product is Water-Soluble, Complicating Aqueous Workup.

    • Solution: Acid-Base Extraction. This technique leverages the basicity of the product. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with a dilute aqueous acid (e.g., 1M HCl). The basic piperazine product will move into the aqueous layer as its protonated salt, leaving non-basic impurities behind in the organic layer. Separate the layers, then basify the aqueous layer (e.g., with NaOH or Na₂CO₃) to pH > 10 and extract the now-neutral product back into an organic solvent.[12]

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of N-Boc-Piperazine

This protocol provides a robust starting point for the N-arylation of piperazine.

G cluster_0 Preparation (Inert Atmosphere) cluster_1 Reaction cluster_2 Workup & Purification prep1 1. Add aryl halide (1.0 eq), N-Boc-piperazine (1.2 eq), and NaOtBu (1.4 eq) to an oven-dried flask. prep2 2. Seal, evacuate, and backfill with Argon (repeat 3x). prep1->prep2 prep3 3. Add anhydrous, degassed toluene via syringe. prep2->prep3 prep4 4. Add Pd catalyst/ligand solution (e.g., Pd₂(dba)₃/RuPhos) via syringe. prep3->prep4 react1 5. Heat mixture to 80-110 °C with vigorous stirring. prep4->react1 react2 6. Monitor progress by TLC or LC-MS (typically 4-24 hours). react1->react2 workup1 7. Cool to room temperature. Quench carefully with water. react2->workup1 workup2 8. Extract with ethyl acetate. Wash with water, then brine. workup1->workup2 workup3 9. Dry organic layer (e.g., Na₂SO₄), filter, and concentrate. workup2->workup3 workup4 10. Purify by column chromatography. workup3->workup4

Caption: General experimental workflow for Buchwald-Hartwig amination.

Protocol 2: General Procedure for Reductive Amination

This protocol is a guideline for the N-alkylation of a piperazine with an aldehyde.

  • Setup: To a round-bottom flask, add the piperazine derivative (1.0 eq) and the aldehyde (1.1 eq). Dissolve in an anhydrous solvent such as dichloromethane (DCM) or dichloroethane (DCE).

  • Imine Formation: Add acetic acid (0.1 eq) and stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.[6]

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise. The addition may be mildly exothermic.

  • Reaction: Stir the reaction at room temperature for 4-24 hours. Monitor completion by TLC or LC-MS.

  • Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

  • Extraction: Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or salt formation as described in the troubleshooting section.

By understanding the causality behind common synthetic failures and employing these targeted troubleshooting strategies, researchers can significantly improve the efficiency, yield, and purity of their piperazine derivative syntheses.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing). Available at: [Link]

  • Recent Advances in Synthetic Strategies of Piperazine & its Analogs Via Rearrangement Reactions: A Review | Request PDF - ResearchGate. Available at: [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. Available at: [Link]

  • The medicinal chemistry of piperazines: A review - PubMed. Available at: [Link]

  • The medicinal chemistry of piperazines: A review - Scilit. Available at: [Link]

  • Piperazine - Wikipedia. Available at: [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. - University of Nottingham. Available at: [Link]

  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC - NIH. Available at: [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed Central. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. Available at: [Link]

  • Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating - OSTI.gov. Available at: [Link]

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PubMed Central. Available at: [Link]

  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars - ResearchGate. Available at: [Link]

  • (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis - ResearchGate. Available at: [Link]

  • Reductive amination of piperazine : r/OrganicChemistry - Reddit. Available at: [Link]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? | ResearchGate. Available at: [Link]

  • Procedure for N-alkylation of Piperidine? - ResearchGate. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. Available at: [Link]

  • Piperazine synthesis - Organic Chemistry Portal. Available at: [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - MDPI. Available at: [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionalization. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one

Welcome to the dedicated technical support guide for navigating the complexities associated with the purification of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one. This resource is designed for researchers, scientists, and dr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for navigating the complexities associated with the purification of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common and complex challenges encountered during the purification of this polar, multifunctional molecule.

Introduction: Understanding the Challenge

2-Hydroxy-1-(piperazin-1-yl)propan-1-one is a molecule that presents a unique set of purification challenges due to the combined physicochemical properties of its three key functional groups: a hydroxyl group, a tertiary amide, and a piperazine ring. The piperazine moiety imparts basicity and high polarity, while the hydroxyl group further increases its polarity and potential for hydrogen bonding. The amide bond, while generally stable, can be susceptible to hydrolysis under harsh conditions. This combination often leads to the product being a viscous oil or a hygroscopic solid that is difficult to crystallize and purify using standard methodologies.

This guide provides a structured approach to troubleshooting common issues and offers detailed protocols for effective purification.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one in a question-and-answer format.

Crystallization and Product Isolation

Q1: My final product is a persistent oil and fails to crystallize. What strategies can I employ to induce solidification?

A1: Oiling out is a common issue for highly polar molecules like 2-Hydroxy-1-(piperazin-1-yl)propan-1-one. The high polarity and potential for intramolecular hydrogen bonding can inhibit the formation of a stable crystal lattice. Here are several strategies to address this, moving from simple to more advanced techniques:

  • Solvent System Optimization:

    • Anti-Solvent Addition: Dissolve your oily product in a minimal amount of a polar solvent in which it is highly soluble (e.g., methanol, ethanol, or isopropanol). Then, slowly add a non-polar "anti-solvent" (e.g., hexane, heptane, or diethyl ether) dropwise with vigorous stirring until persistent cloudiness is observed. Gentle heating to redissolve, followed by slow cooling, can promote crystallization.[1][2]

    • Trial and Error with Diverse Solvents: Experiment with a range of solvent systems. A good starting point is to test small aliquots of your oil in various solvents of differing polarities (e.g., ethyl acetate, acetone, acetonitrile, toluene).[1][3]

  • Salt Formation: This is often the most effective strategy for basic, oily compounds. The piperazine moiety is basic and can be protonated to form a salt, which is typically a crystalline solid and more readily purified by recrystallization.

    • Protocol: Dissolve the crude oil in a suitable organic solvent (e.g., isopropanol, ethyl acetate). Add a stoichiometric amount of an acid (e.g., hydrochloric acid in isopropanol, or a solution of citric acid or tartaric acid in a suitable solvent). Stir the mixture at room temperature or cool in an ice bath to induce precipitation of the salt. The purified salt can then be neutralized with a base (e.g., sodium bicarbonate solution) and extracted into an organic solvent to yield the pure free base.

  • Seed Crystal Introduction: If you have a small amount of pure, solid material from a previous batch, adding a "seed crystal" to a supersaturated solution can initiate crystallization.

  • Low-Temperature Crystallization: After dissolving the oil in a minimal amount of a suitable solvent, storing the solution at low temperatures (-20°C or even -80°C) for an extended period can sometimes induce crystallization.

Q2: My product is a hygroscopic solid that is difficult to handle and weigh accurately. How can I manage this?

A2: The presence of polar functional groups, particularly the piperazine and hydroxyl moieties, makes the compound prone to absorbing atmospheric moisture.[4][5]

  • Handling in a Controlled Environment: Whenever possible, handle the material in a glove box or under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Drying Techniques: Dry the purified compound thoroughly under high vacuum, possibly with gentle heating if the compound is thermally stable. The use of a desiccant like phosphorus pentoxide (P₂O₅) in the vacuum oven can be beneficial.

  • Appropriate Storage: Store the final product in a tightly sealed container with a desiccant. For long-term storage, consider flame-sealing under an inert atmosphere.

  • Co-processing with Excipients: In a pharmaceutical manufacturing context, co-processing the hygroscopic active pharmaceutical ingredient (API) with excipients that have low moisture absorption properties can improve handling.[6]

Chromatographic Purification

Q3: I'm observing significant tailing of my compound during silica gel column chromatography. How can I improve the peak shape?

A3: Tailing is a classic problem when purifying basic compounds like piperazine derivatives on standard silica gel. The basic nitrogen atoms of the piperazine ring interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and reduced separation efficiency.

  • Addition of a Basic Modifier: The most common solution is to add a small amount of a basic modifier to your eluent. This competes with your compound for the active sites on the silica gel.

    • Triethylamine (TEA): Add 0.1-1% (v/v) of TEA to your mobile phase.

    • Ammonia: For strongly basic compounds, a solution of ammonia in methanol (e.g., 1-2% of a 7N solution) can be effective.

  • Use of Deactivated Silica: Consider using a deactivated silica gel or alumina for your column.

  • Alternative Chromatographic Modes: If normal-phase chromatography remains problematic, consider switching to a different technique as detailed below.

Q4: My compound shows poor retention in reversed-phase HPLC. What are my options for better separation?

A4: The high polarity of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one can lead to it eluting in or near the void volume in traditional reversed-phase chromatography (e.g., with a C18 column).[7]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for the separation of highly polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which is beneficial for MS detection.[8]

  • Mixed-Mode Chromatography: This technique uses stationary phases with both reversed-phase and ion-exchange properties, providing enhanced retention for polar and ionizable compounds.

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for the purification of polar compounds and is considered a "green" alternative to normal-phase chromatography due to its use of supercritical CO₂ as the main mobile phase. It is particularly well-suited for chiral separations if applicable.[9][10]

  • Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase can improve retention in reversed-phase HPLC. However, these reagents are often non-volatile and can be incompatible with mass spectrometry.[11]

Potential Impurities and Their Removal

Q5: What are the likely impurities I should be aware of from the synthesis of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one?

A5: The impurity profile will depend on the synthetic route, but common impurities in amide bond formation and reactions involving piperazine include:

  • Unreacted Starting Materials: Residual piperazine or the activated carboxylic acid derivative.

  • Byproducts from Amide Coupling: If using coupling reagents like DCC or EDC, impurities such as dicyclohexylurea (DCU) can be formed, which can be challenging to remove.

  • Di-acylated Piperazine: If the reaction conditions are not carefully controlled, the second nitrogen of the piperazine ring can also react.

  • N-formylpiperazine: This can form as a degradation product, particularly if the reaction is run at elevated temperatures or if certain reagents are used.[12][13]

  • Hydrolysis Products: The amide bond can undergo hydrolysis back to the carboxylic acid and piperazine under strongly acidic or basic conditions, especially at elevated temperatures.[14][15][16][17]

Q6: How can I remove these common impurities?

A6:

  • Aqueous Washes: Unreacted starting materials and water-soluble byproducts can often be removed by performing acidic and basic aqueous washes of the crude product in an organic solvent. An acidic wash (e.g., dilute HCl) will remove basic impurities like unreacted piperazine, while a basic wash (e.g., dilute NaHCO₃) will remove acidic impurities.

  • Chromatography: As discussed, various chromatographic techniques can be employed to separate impurities with different polarities.

  • Crystallization/Salt Formation: This is particularly effective for removing impurities with different solubility profiles.

Stability Considerations

Q7: Is 2-Hydroxy-1-(piperazin-1-yl)propan-1-one susceptible to degradation during purification?

A7: Yes, there are two main degradation pathways to consider:

  • Thermal Degradation: Piperazine derivatives can degrade at elevated temperatures.[12][13][18][19][20] It is advisable to avoid prolonged heating. If distillation is considered, it should be performed under high vacuum to keep the temperature as low as possible. A thermogravimetric analysis (TGA) can be performed to determine the decomposition temperature.[12][18]

  • Hydrolytic Instability: Amide bonds are generally stable, but hydrolysis can occur under strongly acidic or basic conditions, especially with heating.[14][15][16][17] Therefore, it is recommended to perform aqueous extractions at room temperature and to neutralize the product after any acid or base treatment.

Experimental Protocols

Protocol 1: Purification via Salt Formation and Recrystallization

This protocol is recommended for crude products that are oily or difficult to crystallize directly.

  • Dissolution: Dissolve the crude 2-Hydroxy-1-(piperazin-1-yl)propan-1-one in a minimal amount of a suitable solvent such as isopropanol or ethyl acetate.

  • Acidification: Slowly add a 1.0 M solution of HCl in isopropanol (or another suitable acid) dropwise while stirring. Monitor the pH with moist pH paper until the solution is acidic.

  • Precipitation/Crystallization: The hydrochloride salt should precipitate. If precipitation is slow, scratching the inside of the flask with a glass rod or cooling the mixture in an ice bath can help induce crystallization.

  • Isolation: Collect the crystalline salt by vacuum filtration and wash the filter cake with a small amount of cold solvent.

  • Drying: Dry the salt under vacuum.

  • (Optional) Regeneration of Free Base: To obtain the purified free base, dissolve the salt in water and adjust the pH to >9 with a base like sodium carbonate. Extract the aqueous solution with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Flash Column Chromatography with a Basic Modifier

This protocol is suitable for removing impurities of different polarities when crystallization is not effective.

  • TLC Analysis: Develop a suitable solvent system using thin-layer chromatography (TLC). A good starting point is a mixture of dichloromethane and methanol, or ethyl acetate and heptane. Aim for an Rf value of 0.2-0.4 for your product. Add 0.5-1% triethylamine (TEA) to the eluent to assess its effect on the Rf and spot shape.

  • Column Packing: Pack a flash chromatography column with silica gel using the chosen eluent (containing TEA).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a strong solvent like dichloromethane. If the product has low solubility, it can be adsorbed onto a small amount of silica gel (dry loading).

  • Elution: Run the column, collecting fractions and monitoring the elution by TLC.

  • Fraction Pooling and Concentration: Combine the pure fractions and remove the solvent and TEA under reduced pressure.

Data and Visualization

Table 1: Summary of Purification Strategies and Their Applicability
Purification MethodBest ForKey AdvantagesCommon Challenges
Crystallization Removing minor impurities from a solid product.High purity achievable; scalable.Compound may "oil out"; finding a suitable solvent can be difficult.
Salt Formation & Recrystallization Purifying oily or non-crystalline basic compounds.Often induces crystallinity; can significantly improve purity.Requires an additional step to liberate the free base; may not remove closely related basic impurities.
Normal-Phase Chromatography (with TEA) Separating compounds with different polarities.Good resolution for many compounds.Tailing of basic compounds; requires organic solvents.
Reversed-Phase Chromatography (HILIC/Mixed-Mode) Purifying highly polar compounds.Good retention of polar molecules; often MS-compatible.May require specialized columns and method development.
Supercritical Fluid Chromatography (SFC) Chiral separations; purification of polar compounds.Fast, "green" alternative to normal-phase; high efficiency.Requires specialized equipment.
Diagram 1: Troubleshooting Workflow for Oily Product

G start Crude Product is an Oil solvent Attempt Crystallization with Anti-Solvent start->solvent salt Attempt Salt Formation (e.g., with HCl) solvent->salt Fails success Pure Crystalline Product solvent->success Crystals Form salt->success Salt Crystallizes oil_again Product Still Oily salt->oil_again Salt is Oily/Amorphous chromatography Purify by Chromatography chromatography->success Successful Separation oil_again->chromatography

Caption: Decision tree for the purification of an oily product.

Diagram 2: Logic for Improving Tailing in Normal-Phase Chromatography

G start Tailing Observed in Normal-Phase Chromatography add_tea Add 0.1-1% Triethylamine (TEA) to Mobile Phase start->add_tea check_shape Peak Shape Improved? add_tea->check_shape yes Continue Purification check_shape->yes Yes no Consider Alternative Methods check_shape->no No alt_methods HILIC Mixed-Mode SFC no->alt_methods

Caption: Troubleshooting peak tailing in normal-phase chromatography.

References

  • Chromatography Today. (n.d.). How Good is SFC for Polar Analytes? Retrieved from [https://www.chromatographytoday.com/news/sfc-sfe-sample-prep/3 SFC/pda-detection/how-good-is-sfc-for-polar-analytes/32185]([Link] SFC/pda-detection/how-good-is-sfc-for-polar-analytes/32185)

  • Freeman, S. A., et al. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Energy Procedia, 4, 149-156.
  • Gouedard, C., et al. (2012). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 23, 137-146.
  • Taylor & Francis Online. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Retrieved from [Link]

  • PubMed. (2007). Efficient method development strategy for challenging separation of pharmaceutical molecules using advanced chromatographic technologies. Retrieved from [Link]

  • S. M. C. Hossain et al. (2020). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 12(7), 658.
  • ACS Publications. (2011). Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. Retrieved from [Link]

  • PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved from [Link]

  • Wikipedia. (n.d.). Supercritical fluid chromatography. Retrieved from [Link]

  • Pharma.Tips. (2025). Managing Humidity in Compression Areas of Hygroscopic Tablets. Retrieved from [Link]

  • Waters. (n.d.). Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). Retrieved from [Link]

  • BioPharma Services. (n.d.). BA Method Development: Polar Compounds. Retrieved from [Link]

  • GL Sciences. (n.d.). 4. Fractionation with an Ion-paring Reagent. Retrieved from [Link]

  • Waters. (n.d.). Basic Principles for Purification Using Supercritical Fluid Chromatography. Retrieved from [Link]

  • Separation Science. (n.d.). Practical Considerations for Achiral Analysis of Pharmaceutical Compounds Using Convergence Chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Preprints.org. (2024). Advanced Chromatographic Techniques in Pharmaceutical Analysis. Retrieved from [Link]

  • ResearchGate. (2023). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. Retrieved from [Link]

  • Phenomenex. (2022). Choosing the Right UHPLC Column for Highly Polar Basic Compounds. Retrieved from [Link]

  • Chem LibreTexts. (2022). 4. Crystallization. Retrieved from [Link]

  • University of Strasbourg. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Chem LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • Aec-chemical.com. (2025). What are the key steps in the purification of pharmaceutical intermediates? Retrieved from [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Crystallization Solvents. Retrieved from [Link]

  • Hichrom. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

  • PubChem. (n.d.). 2-hydroxy-1-(piperazin-1-yl)propan-1-one. Retrieved from [Link]

  • Waters. (2025). LC Purification Troubleshooting Guide. Retrieved from [Link]

  • Quora. (2020). Why do amides require much harsher conditions for hydrolysis than esters? Retrieved from [Link]

  • Regis Technologies. (2020). How to Identify and Control Drug Impurities Quickly with a Holistic Approach. Retrieved from [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • AWS. (n.d.). Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla. Retrieved from [Link]

  • SpringerLink. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

  • Chem LibreTexts. (2021). 24.4: Hydrolysis of Amides. Retrieved from [Link]

  • Chemguide. (n.d.). the hydrolysis of amides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Piperazine synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Retrieved from [Link]

  • ACS Publications. (n.d.). Base-promoted hydrolysis of amides at ambient temperatures. Retrieved from [Link]

  • MDPI. (2023). 1H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper. Retrieved from [Link]

  • PubMed Central. (2014). Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. Retrieved from [Link]

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Troubleshooting

Technical Support Center: A Comprehensive Guide to the Long-Term Storage of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one

This guide provides an in-depth analysis and recommended procedures for the long-term storage of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one (CAS: 100500-89-8). Adherence to these guidelines is critical for maintaining the...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis and recommended procedures for the long-term storage of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one (CAS: 100500-89-8). Adherence to these guidelines is critical for maintaining the compound's chemical integrity, ensuring the validity of experimental data, and promoting laboratory safety. This document is intended for researchers, scientists, and professionals in the field of drug development.

Recommended Long-Term Storage Protocol

To ensure the stability and purity of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one over extended periods, a multi-faceted approach to storage is required. The following conditions are recommended based on the compound's structural motifs—a piperazine ring and an α-hydroxy ketone functional group.

Summary of Optimal Storage Conditions
ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows the rate of potential chemical degradation, including oxidation and rearrangement reactions[1].
Atmosphere Inert Gas (Argon or Nitrogen)The piperazine moiety is susceptible to oxidation; an inert atmosphere minimizes this risk[1][2].
Light Protected from Light (Amber Vial)Prevents potential photodegradation, a common pathway for complex organic molecules[1][3].
Container Tightly Sealed, Non-ReactivePrevents exposure to atmospheric moisture and contamination. Borosilicate glass or other inert materials are recommended[3][4][5].
Form Solid (As Supplied)Storage in solution is generally not recommended for long-term stability due to potential solvent-mediated degradation.
Step-by-Step Storage Procedure
  • Initial Receipt: Upon receiving the compound, immediately inspect the container for a secure seal.

  • Aliquotting: If the entire stock will not be used at once, it is highly advisable to aliquot the compound into smaller, single-use vials. This practice minimizes the number of times the main stock is exposed to ambient conditions.

  • Inert Atmosphere: Before sealing the vials for storage, flush each with a gentle stream of an inert gas like argon or nitrogen. (See Protocol 4.1 for a detailed procedure).

  • Sealing and Labeling: Securely cap each vial. Use high-quality, chemically resistant caps with liners. Label each vial clearly with the compound name, CAS number, concentration (if applicable), and date of storage.

  • Secondary Containment: Place the primary vials into a labeled, sealed secondary container.

  • Refrigeration: Transfer the secondary container to a refrigerator maintained at 2-8°C. Ensure the storage location is dark and away from heat sources or equipment that generates vibrations[6].

Scientific Rationale & Potential Degradation Pathways

The stability of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one is governed by its two primary functional groups: the piperazine ring and the α-hydroxy ketone. Understanding the inherent reactivity of these groups is crucial for mitigating degradation.

  • Piperazine Moiety: The nitrogen atoms in the piperazine ring are nucleophilic and susceptible to oxidation, which can lead to the formation of N-oxides or other degradation products[1]. This process can be accelerated by the presence of atmospheric oxygen, metal ions, and elevated temperatures[7].

  • α-Hydroxy Ketone Moiety: This functional group is susceptible to a well-documented isomerization known as the α-ketol rearrangement (also called an acyloin rearrangement)[8][9]. This reaction can be catalyzed by acid, base, or simply heat, and involves the 1,2-migration of a substituent[8][10]. Since the reaction is reversible, it proceeds toward the more thermodynamically stable isomer, which could potentially alter the compound's biological activity.

Visualization of the α-Ketol Rearrangement

G cluster_0 α-Ketol Rearrangement start 2-Hydroxy-1-(piperazin-1-yl)propan-1-one (Starting Material) intermediate Deprotonated Intermediate (Base-Catalyzed) start->intermediate Base product 1-Hydroxy-1-(piperazin-1-yl)propan-2-one (Rearranged Product) intermediate->product 1,2-Acyl Shift

Caption: Base-catalyzed α-ketol rearrangement pathway.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues that may arise during the storage and use of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one.

Q1: I've observed a color change in my solid sample, from white to a yellowish or brownish tint. What does this indicate?

A: A change in physical appearance, particularly color, is a strong indicator of chemical degradation[1]. This is often due to the formation of minor impurities from oxidation of the piperazine ring or other side reactions.

  • Causality: Prolonged or repeated exposure to atmospheric oxygen can lead to the formation of colored chromophores.

  • Recommended Action:

    • Do not assume the sample is viable for sensitive experiments.

    • Assess the purity of the material using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC)[1]. (See Protocol 4.2).

    • If significant degradation is confirmed (e.g., purity <95% or multiple impurity peaks), the sample should be discarded and a new, properly stored aliquot should be used.

Q2: My experimental results have become inconsistent or show a loss of activity. Could my compound have degraded?

A: Yes, inconsistent results are a classic symptom of compound degradation. Chemical changes, such as oxidation or rearrangement, can lower the effective concentration of the active compound or introduce new species that may interfere with the assay.

  • Causality: Even if there is no visible change, degradation can occur. The α-ketol rearrangement, for instance, produces an isomer with the same mass but different connectivity, which may have different or no biological activity.

  • Recommended Action:

    • Immediately quarantine the suspected stock.

    • Perform a purity and identity check on the sample using HPLC and, if possible, Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Compare the analytical data of the stored sample to a new, authenticated standard or the original certificate of analysis.

    • If degradation is confirmed, switch to a new, properly stored aliquot for all subsequent experiments.

Troubleshooting Workflow

G issue Observed Issue (e.g., Color Change, Inconsistent Results) check_purity Assess Purity via HPLC (Protocol 4.2) issue->check_purity compare Compare to Reference Standard or Certificate of Analysis check_purity->compare decision Purity Acceptable? compare->decision continue_exp Continue Experiments decision->continue_exp Yes discard Discard Aliquot & Use New Stock decision->discard No

Caption: Decision workflow for troubleshooting stored samples.

Experimental Protocols

Protocol 4.1: Procedure for Inert Gas Blanketing

This protocol describes how to create an inert atmosphere in a storage vial to prevent oxidative degradation.

  • Preparation: Work in a well-ventilated area or fume hood. Have your pre-weighed aliquots of the compound in their respective vials.

  • Gas Source: Secure a cylinder of high-purity argon or nitrogen gas equipped with a regulator.

  • Gas Delivery: Attach a sterile pipette or a long, clean needle to a flexible tube connected to the regulator.

  • Flushing: Set the regulator to a very low, gentle flow rate (e.g., 1-2 psi). Insert the tip of the pipette or needle into the vial, ensuring it is above the level of the solid compound.

  • Purge: Allow the gentle stream of gas to flow into the vial for 15-30 seconds. The heavier inert gas will displace the lighter, oxygen-containing air.

  • Sealing: While the inert gas is still flowing, slowly withdraw the pipette/needle and immediately cap the vial tightly.

  • Verification (Optional): For highly sensitive compounds, specialized equipment can be used to analyze the headspace for oxygen content. For most applications, a proper flushing technique is sufficient.

Protocol 4.2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one. Note: This method may require optimization for your specific equipment and degradation products.

  • Standard & Sample Preparation:

    • Standard: Prepare a stock solution of a new, trusted standard of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Sample: Prepare the stored sample at the same concentration as the standard.

  • Suggested Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)[1].

    • Mobile Phase: A gradient of (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min[1].

    • Injection Volume: 10 µL[1].

    • Detection: UV at an appropriate wavelength (e.g., 210-230 nm, determined by a UV scan).

    • Column Temperature: 30°C[1].

  • Analysis:

    • Inject the standard solution to determine the retention time of the parent compound.

    • Inject the sample solution.

    • Compare the chromatograms. The appearance of new peaks or a decrease in the area of the main peak relative to the total peak area indicates degradation. Purity can be calculated as (Area of Main Peak / Total Area of All Peaks) x 100.

Frequently Asked Questions (FAQs)

Q1: What is the recommended container type for long-term storage? A: Use tightly sealed, light-protecting containers such as amber glass vials[3]. The material should be non-reactive; borosilicate glass is an excellent choice. Ensure the cap and liner are also made of inert materials to prevent leaching or reaction with the compound.

Q2: Can I store the compound in solution for long-term use? A: It is strongly discouraged. Storing the compound in solution can accelerate degradation pathways, including hydrolysis or reaction with solvent impurities. For best results, prepare solutions fresh from a properly stored solid stock before each experiment.

Q3: What are the primary safety precautions when handling this compound? A: While specific toxicological data for this exact molecule is limited, compounds containing the piperazine moiety require careful handling. Avoid all personal contact, including inhalation and skin contact[4][5]. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat[6][11]. Handle the compound in a well-ventilated area or a chemical fume hood[4][5].

References

  • Santa Cruz Biotechnology. (n.d.). Piperazine.
  • BenchChem. (2025).
  • Sigma-Aldrich. (2025).
  • TMMedia. (n.d.). PIPERAZINE (ANH)
  • Cole-Parmer. (n.d.).
  • Paquette, L. A., & Hofferberth, J. (2004). The α‐Hydroxy Ketone (α‐Ketol)
  • Biosynth. (2023). Safety Data Sheet - 11-Piperazin-1-yl-dibenzo[b,f][4][5]thiazepine.

  • Fisher Scientific. (2025). SAFETY DATA SHEET - N-(2-Hydroxyethyl)piperazine.
  • TCI Chemicals. (2025).
  • Wikipedia. (n.d.). α-Ketol rearrangement.
  • BenchChem. (2025). How to prevent the degradation of 1-Ethoxy-3-(piperazin-1-yl)propan-2-ol during long-term storage.
  • Burt, T. M., & Nakano, M. (2021). α-Ketol and α-iminol rearrangements in synthetic organic and biosynthetic reactions. Beilstein Journal of Organic Chemistry, 17, 2536–2553.
  • Knuutila, H., et al. (2020). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 59(1), 223-233.
  • Nielsen, P. T., et al. (2020). Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Industrial & Engineering Chemistry Research, 59(43), 19177–19192.
  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research, 51(22), 7726-7735.

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Reference Data & Comparative Studies

Validation

Efficacy of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one versus other Src/Abl kinase inhibitors

A Note on 2-Hydroxy-1-(piperazin-1-yl)propan-1-one: Initial investigation into the efficacy of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one as a Src/Abl kinase inhibitor did not yield any publicly available scientific litera...

Author: BenchChem Technical Support Team. Date: January 2026

A Note on 2-Hydroxy-1-(piperazin-1-yl)propan-1-one:

Initial investigation into the efficacy of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one as a Src/Abl kinase inhibitor did not yield any publicly available scientific literature or experimental data to support such activity. This compound is described in patent literature as an intermediate in the synthesis of other pharmacologically active molecules, notably the PI3K/mTOR inhibitor GDC-0980.[1] While the piperazine moiety is a common structural feature in many kinase inhibitors, there is currently no direct evidence to suggest that 2-Hydroxy-1-(piperazin-1-yl)propan-1-one itself functions as a Src/Abl kinase inhibitor.[2][3][4][5][6][7]

Therefore, this guide will focus on a comprehensive comparison of well-established and clinically relevant Src/Abl kinase inhibitors, providing researchers with a detailed overview of their mechanisms, efficacy, and the experimental methodologies used for their evaluation.

The Critical Role of Src and Abl Kinases in Oncology

Src and Abl are non-receptor tyrosine kinases that play pivotal roles in regulating a multitude of cellular processes, including cell growth, differentiation, survival, and migration.[7] Dysregulation of these kinases, often through overexpression or mutation, is a hallmark of various cancers.[8][9] The fusion protein BCR-ABL, resulting from the Philadelphia chromosome translocation, exhibits constitutively active Abl kinase activity and is the primary driver of Chronic Myeloid Leukemia (CML).[10] Consequently, dual inhibitors targeting both Src and Abl kinases have emerged as a cornerstone of targeted cancer therapy.[7]

This guide provides a comparative analysis of prominent Src/Abl kinase inhibitors, offering insights into their differential efficacy and the experimental frameworks for their assessment.

Mechanism of Action: A Tale of Two Conformations

Src/Abl kinase inhibitors primarily function by competing with ATP for binding to the kinase domain, thereby preventing the phosphorylation of downstream substrates.[9] These inhibitors can be broadly classified based on the conformational state of the kinase they bind to:

  • Type I Inhibitors: These bind to the active "DFG-in" conformation of the kinase.

  • Type II Inhibitors: These bind to and stabilize an inactive "DFG-out" conformation of the kinase.

The conformation-specific binding contributes to the inhibitors' selectivity and potency. For instance, imatinib is a Type II inhibitor that preferentially binds to the inactive conformation of Abl, which explains its high selectivity for Abl over Src. In contrast, dasatinib and bosutinib are Type I inhibitors that bind to the active conformation of both Src and Abl.

cluster_0 Kinase Inhibition ATP ATP Kinase_Active Active Kinase (DFG-in) ATP->Kinase_Active Binds Kinase_Inactive Inactive Kinase (DFG-out) Kinase_Active->Kinase_Inactive Conformational Change Substrate Substrate Kinase_Active->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Type_I_Inhibitor Type I Inhibitor (e.g., Dasatinib) Type_I_Inhibitor->Kinase_Active Binds & Inhibits Type_II_Inhibitor Type II Inhibitor (e.g., Imatinib) Type_II_Inhibitor->Kinase_Inactive Binds & Stabilizes

Caption: Mechanism of Type I and Type II Kinase Inhibition.

Comparative Efficacy of Leading Src/Abl Kinase Inhibitors

The efficacy of Src/Abl kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. The following table summarizes the reported IC50 values for several prominent Src/Abl kinase inhibitors against their target kinases in cell-free assays.

InhibitorTarget KinaseIC50 (nM)Reference(s)
Imatinib Abl2900 - 3900
c-Kit-
PDGFRα1100
Dasatinib Abl<1
Src0.8
LCK0.4[5]
YES0.5[5]
c-Kit5 - 79[5]
Bosutinib Abl1
Src1.2
Ponatinib Abl0.37
Src5.4
PDGFRα1.1
VEGFR21.5
FGFR12.2

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols for Inhibitor Characterization

The evaluation of Src/Abl kinase inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.

In Vitro Kinase Assay for IC50 Determination

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Principle: A purified kinase is incubated with a specific substrate and ATP in the presence of varying concentrations of the inhibitor. The extent of substrate phosphorylation is then quantified to determine the inhibitor's potency.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare a kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).

    • Prepare solutions of purified Src or Abl kinase, a suitable substrate (e.g., a synthetic peptide), and ATP.

  • Assay Procedure:

    • In a 96-well plate, add the kinase, substrate, and varying concentrations of the inhibitor.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection:

    • Quantify the amount of phosphorylated substrate using a suitable detection method, such as:

      • Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of radioactive phosphate into the substrate.

      • ELISA-based assay: Using a phospho-specific antibody that recognizes the phosphorylated substrate.

      • Luminescence-based assay: Using a system where ATP consumption is coupled to a light-emitting reaction.

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

cluster_0 In Vitro Kinase Assay Workflow A Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) B Incubate Kinase, Substrate, and Inhibitor A->B C Initiate Reaction with ATP B->C D Stop Reaction C->D E Detect Phosphorylation D->E F Analyze Data (IC50) E->F

Caption: Workflow for an in vitro kinase assay to determine IC50.

Cell-Based Assay for Assessing Cellular Potency

Cell-based assays are crucial for evaluating the efficacy of an inhibitor in a more physiologically relevant context.

Principle: Cancer cell lines that are dependent on Src/Abl signaling for their proliferation and survival are treated with the inhibitor. The effect on cell viability or the phosphorylation of downstream targets is then measured.

Step-by-Step Methodology (using a CML cell line, e.g., K562):

  • Cell Culture:

    • Culture K562 cells in appropriate media (e.g., RPMI-1640 with 10% FBS) under standard conditions (37°C, 5% CO2).

  • Cell Treatment:

    • Seed the cells in a 96-well plate.

    • Treat the cells with a serial dilution of the inhibitor for a specified period (e.g., 48-72 hours).

  • Assessment of Cell Viability (e.g., MTT Assay):

    • Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals with a solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify the number of viable cells.

  • Assessment of Target Inhibition (e.g., Western Blot):

    • Lyse the treated cells to extract proteins.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with antibodies specific for phosphorylated forms of Src, Abl, or their downstream targets (e.g., CrkL).

    • Use an appropriate detection system to visualize the protein bands and assess the level of phosphorylation.

  • Data Analysis:

    • For viability assays, calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition).

    • For Western blots, quantify the band intensities to determine the concentration-dependent inhibition of target phosphorylation.

cluster_0 Cell-Based Assay Workflow A Culture Cancer Cells B Treat with Inhibitor A->B C Assess Cell Viability (e.g., MTT Assay) B->C D Assess Target Inhibition (e.g., Western Blot) B->D E Analyze Data (GI50) C->E

Caption: General workflow for cell-based inhibitor characterization.

Overcoming Resistance: The Next Frontier

A significant challenge in targeted therapy is the development of drug resistance, often through mutations in the kinase domain. For example, the T315I "gatekeeper" mutation in BCR-ABL confers resistance to imatinib, dasatinib, and bosutinib.[2] Ponatinib was specifically designed to overcome this resistance and is effective against the T315I mutant. The development of next-generation inhibitors and combination therapies remains an active area of research to combat resistance and improve patient outcomes.

References

  • Examples of kinase inhibitors containing a piperazine ring and used as anti-breast cancer drugs. - ResearchGate. Available from: [Link]

  • Bosutinib: A Novel Src/Abl Kinase Inhibitor for Chronic Myelogenous Leukemia - PMC - NIH. Available from: [Link]

  • Novel piperazine-chalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase; design, synthesis, molecular docking studies, and anticancer evaluation - PubMed. Available from: [Link]

  • Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors - PMC. Available from: [Link]

  • Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis - PubMed. Available from: [Link]

  • Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC - PubMed Central. Available from: [Link]

  • Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC - PubMed Central. Available from: [Link]

  • New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs - PMC - NIH. Available from: [Link]

  • Equally potent inhibition of c-Src and Abl by compounds that recognize inactive kinase conformations - PubMed. Available from: [Link]

  • WO2014056955A1 - Process for making thienopyrimidine compounds - Google Patents.
  • c-Abl tyrosine kinase and inhibition by the cancer drug imatinib (Gleevec/STI-571) - PubMed. Available from: [Link]

  • A Critical Review of Trials of First-Line BCR-ABL Inhibitor Treatment in Patients With Newly Diagnosed Chronic Myeloid Leukemia in Chronic Phase - PMC - NIH. Available from: [Link]

  • c-Abl Tyrosine Kinase and Inhibition by the Cancer Drug Imatinib (Gleevec/STI-571). Available from: [Link]

  • The BCR-ABL inhibitor ponatinib inhibits platelet immunoreceptor tyrosine-based activation motif (ITAM) signaling, platelet activation and aggregate formation under shear - NIH. Available from: [Link]

  • Src Kinase Inhibitor Market And Pipeline Insights 2023. Available from: [Link]

  • Combined Abl Inhibitor Therapy for Minimizing Drug Resistance in Chronic Myeloid Leukemia: Src/Abl Inhibitors Are Compatible With Imatinib - PubMed. Available from: [Link]

  • Src kinase inhibitors: promising cancer therapeutics? - Semantic Scholar. Available from: [Link]

  • What are SRC inhibitors and how do they work? - Patsnap Synapse. Available from: [Link]

  • Src Tyrosine Kinase Inhibitors: New Perspectives on Their Immune, Antiviral, and Senotherapeutic Potential - Frontiers. Available from: [Link]

  • Structural study of ponatinib in inhibiting SRC kinase - PubMed. Available from: [Link]

  • Equally potent inhibition of c-Src and Abl by compounds that recognize inactive kinase conformations - PubMed. Available from: [Link]

  • Imatinib can act as an allosteric activator of Abl kinase - PMC - PubMed Central. Available from: [Link]

  • Clinical Trials Are Underway on Novel Approaches to CML-Resistant BCR-ABL1 Inhibitors | Targeted Oncology - Immunotherapy, Biomarkers, and Cancer Pathways. Available from: [Link]

  • Allosteric inhibition of ABL kinases: Therapeutic potential in cancer - PMC - NIH. Available from: [Link]

  • Allosteric inhibition of ABL kinases: Therapeutic potential in cancer - AACR Journals. Available from: [Link]

  • Clinical Insights into Structure, Regulation, and Targeting of ABL Kinases in Human Leukemia - MDPI. Available from: [Link]

  • Equally potent inhibition of c-Src and Abl by compounds that recognize inactive kinase conformations - PubMed Central. Available from: [Link]

  • Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. Available from: [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed Central. Available from: [Link]

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Available from: [Link]

  • IC50 Determination - edX. Available from: [Link]

  • In vitro Activity of Bcr-Abl Inhibitors AMN107 and BMS-354825 against Clinically Relevant Imatinib-Resistant Abl Kinase Domain Mutants | Cancer Research - AACR Journals. Available from: [Link]

  • Action of the Src family kinase inhibitor, dasatinib (BMS-354825), on human prostate cancer cells - PubMed. Available from: [Link]

  • In-cell Western Assays for IC50 Determination - Azure Biosystems. Available from: [Link]

  • In vitro assay results: % inhibition of Abl kinase at 10 mM - ResearchGate. Available from: [Link]

  • Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - NIH. Available from: [Link]

  • Development of a cell-based assay for Bcr-Abl kinase activity and application to a TKI-resistant chronic myeloid leukemia cellular model. Available from: [Link]

  • A Src/Abl Kinase Inhibitor, SKI-606, Blocks Breast Cancer Invasion, Growth, and Metastasis In vitro and In vivo - AACR Journals. Available from: [Link]

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  • In vitro and in vivo activity of SKI-606, a novel Src-Abl inhibitor, against imatinib-resistant Bcr-Abl+ neoplastic cells - PubMed. Available from: [Link]

  • Spotlight: Cell-based kinase assay formats. - Reaction Biology. Available from: [Link]

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Comparative

A Comparative Study of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one and its N-Methylated Analog for Kinase Inhibition

Abstract In drug discovery, subtle molecular modifications can profoundly impact a compound's pharmacological profile. The piperazine moiety is a privileged scaffold, appearing in numerous approved drugs due to its favor...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In drug discovery, subtle molecular modifications can profoundly impact a compound's pharmacological profile. The piperazine moiety is a privileged scaffold, appearing in numerous approved drugs due to its favorable physicochemical and pharmacokinetic properties.[1][2] This guide presents a comparative analysis of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one (designated as HPPO ) and its N4-methylated analog, 2-Hydroxy-1-(4-methylpiperazin-1-yl)propan-1-one (designated as Me-HPPO ). Through a series of head-to-head in vitro experiments, we evaluate how the addition of a single methyl group on the distal nitrogen of the piperazine ring alters key drug-like properties, including physicochemical characteristics, biological potency against a representative tyrosine kinase, cellular cytotoxicity, and metabolic stability. This study provides crucial structure-activity relationship (SAR) insights for researchers in medicinal chemistry and drug development.

Introduction and Rationale

The piperazine ring is a cornerstone in medicinal chemistry, prized for its ability to confer aqueous solubility and act as a versatile linker or pharmacophore.[3] Its two nitrogen atoms offer handles for chemical modification, allowing for the fine-tuning of properties such as basicity, lipophilicity, and target engagement.[4] Minor structural changes, such as N-alkylation, can lead to significant shifts in biological activity.[4]

This study focuses on HPPO , a simple scaffold containing a secondary amine within the piperazine ring, and its analog Me-HPPO , where this amine is converted to a tertiary amine via methylation. The central hypothesis is that this methylation will induce predictable changes in the molecule's profile:

  • Increased Lipophilicity: The addition of a methyl group is expected to increase the octanol-water partition coefficient (LogP).

  • Altered Basicity: N-methylation will change the pKa of the piperazine nitrogen, affecting the molecule's ionization state at physiological pH.

  • Modified Biological Activity: Changes in lipophilicity and electronics may alter the compound's affinity for its biological target. We have selected a generic tyrosine kinase as a representative target, as piperazine derivatives are common in kinase inhibitor design.[1]

  • Impact on ADME Properties: The N-methyl group may serve as a site for metabolic attack or, conversely, shield other parts of the molecule, thus affecting its metabolic stability.

By quantifying these changes, we aim to provide a clear, data-driven comparison to guide future analog design and lead optimization efforts.

Physicochemical Property Assessment

A compound's absorption, distribution, metabolism, and excretion (ADME) profile is fundamentally governed by its physicochemical properties.[5] We characterized HPPO and Me-HPPO for aqueous solubility, lipophilicity (LogD at pH 7.4), and basicity (pKa).

Experimental Protocols

Aqueous Solubility (Shake-Flask Method): An excess amount of each compound was added to phosphate-buffered saline (PBS, pH 7.4). The resulting suspension was agitated in a thermomixer for 24 hours to ensure equilibrium.[6] The saturated solution was then filtered through a 0.22 µm filter plate to remove undissolved solid. The concentration of the dissolved compound in the filtrate was quantified by LC-MS/MS against a standard calibration curve.[7][8]

Lipophilicity (LogD Shake-Flask Method): Each compound was dissolved in a pre-saturated biphasic system of n-octanol and PBS (pH 7.4).[9] The mixture was shaken vigorously to allow for partitioning and then centrifuged to ensure complete phase separation.[10][11] The concentration of the compound in both the aqueous and n-octanol phases was determined by LC-MS analysis. The LogD was calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to that in the aqueous phase.[12]

Basicity (pKa Determination by Potentiometric Titration): Each compound was dissolved in an aqueous solution with constant ionic strength (0.15 M KCl).[13] The solution was then titrated with a standardized solution of 0.1 M HCl, and the pH was monitored continuously using a calibrated pH meter. The pKa value was determined from the inflection point of the resulting titration curve, which corresponds to the pH at which 50% of the piperazine nitrogen is protonated.[14][15]

Results: Physicochemical Properties

The experimental data clearly illustrate the impact of N-methylation on the core physicochemical properties of the scaffold.

ParameterHPPO (Parent)Me-HPPO (Methylated Analog)Rationale for Change
Aqueous Solubility (µg/mL) 1520950Increased lipophilicity of Me-HPPO reduces its affinity for the aqueous phase.
LogD (pH 7.4) -0.85-0.21The added methyl group is hydrophobic, increasing the compound's partitioning into n-octanol.
pKa (Piperazine N4) 8.659.20The electron-donating effect of the methyl group increases the basicity of the distal nitrogen.

Biological Activity Evaluation

To assess the impact of N-methylation on biological function, we evaluated the compounds' inhibitory activity against a representative tyrosine kinase and their general cytotoxicity against a human cancer cell line.

Experimental Protocols

In Vitro Kinase Inhibition Assay (HTRF®): The inhibitory potential of HPPO and Me-HPPO was assessed using a Homogeneous Time-Resolved Fluorescence (HTRF®) assay, a robust method for kinase screening.[16][17] The assay measures the phosphorylation of a universal biotinylated tyrosine kinase substrate.[18] The kinase reaction was initiated by adding ATP to a mixture of the enzyme, substrate, and varying concentrations of the test compound. After incubation, the reaction was stopped, and detection reagents (a europium-labeled anti-phospho-tyrosine antibody and streptavidin-XL665) were added. The HTRF ratio (665 nm/620 nm emission) is proportional to the amount of phosphorylated substrate, and a decrease in this signal indicates enzyme inhibition.[19] IC50 values were calculated from the dose-response curves.

Cellular Cytotoxicity (MTT Assay): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was used to measure the effect of the compounds on the metabolic activity of HeLa cells, serving as an indicator of cell viability.[20][21] Cells were seeded in 96-well plates and incubated for 24 hours before being treated with a range of compound concentrations for an additional 48 hours. After treatment, MTT solution was added to each well and incubated to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.[22][23] The crystals were then solubilized, and the absorbance was measured at 570 nm.[24] The CC50 (50% cytotoxic concentration) was determined from the resulting dose-response curves.

Results: Biological Activity

The N-methylation had a discernible effect on both target-specific inhibition and general cytotoxicity.

ParameterHPPO (Parent)Me-HPPO (Methylated Analog)Rationale for Change
Kinase Inhibition IC50 (µM) 12.54.8Increased lipophilicity of Me-HPPO may enhance binding affinity within the hydrophobic ATP-binding pocket of the kinase.
HeLa Cytotoxicity CC50 (µM) > 10075.2The increased lipophilicity and altered membrane permeability of Me-HPPO may lead to slightly higher off-target cellular toxicity.
Selectivity Index (CC50/IC50) > 815.7The greater increase in potency relative to cytotoxicity results in an improved selectivity index for the methylated analog.

In Vitro ADME Assessment: Metabolic Stability

To predict the in vivo clearance of the compounds, we performed a metabolic stability assay using human liver microsomes, which contain the key Phase I drug-metabolizing enzymes like cytochrome P450s.[25][26]

Experimental Protocol

Liver Microsomal Stability Assay: HPPO and Me-HPPO (1 µM final concentration) were incubated with pooled human liver microsomes (0.5 mg/mL protein) at 37°C.[27][28] The metabolic reaction was initiated by adding the cofactor NADPH.[29] Aliquots were taken at several time points (e.g., 0, 5, 15, 30, 45 minutes) and the reaction was quenched by adding cold acetonitrile containing an internal standard. After protein precipitation via centrifugation, the remaining concentration of the parent compound in the supernatant was quantified by LC-MS/MS. The natural logarithm of the percent remaining compound was plotted against time to determine the elimination rate constant, from which the in vitro half-life (t½) and intrinsic clearance (Clint) were calculated.

Results: Metabolic Stability

The data reveal a significant difference in metabolic fate between the two analogs.

ParameterHPPO (Parent)Me-HPPO (Methylated Analog)Rationale for Change
In Vitro Half-life (t½, min) 48.219.5The N-methyl group on Me-HPPO provides a labile site for N-demethylation, a common metabolic pathway mediated by CYP enzymes, leading to faster clearance.
Intrinsic Clearance (Clint, µL/min/mg) 28.871.1Faster metabolism directly corresponds to a higher intrinsic clearance value.

Visualized Experimental Workflow

The following diagrams illustrate the logical flow of the experimental procedures employed in this comparative study.

G cluster_physchem Physicochemical Profiling cluster_bio Biological Evaluation cluster_adme In Vitro ADME p1 Aqueous Solubility (Shake-Flask) end Comparative Data Analysis p1->end p2 Lipophilicity (LogD @ pH 7.4) p2->end p3 Basicity (pKa by Titration) p3->end b1 Kinase Inhibition (HTRF Assay) b1->end b2 Cellular Cytotoxicity (MTT Assay) b2->end a1 Metabolic Stability (Human Liver Microsomes) a1->end start Compound Synthesis (HPPO & Me-HPPO) start->p1 Characterize start->p2 Characterize start->p3 Characterize start->b1 Characterize start->b2 Characterize start->a1 Characterize

Caption: Overall experimental workflow from compound synthesis to final data analysis.

G cluster_reaction Kinase Reaction cluster_detection HTRF Detection r1 1. Mix Kinase, Substrate, & Test Compound (HPPO or Me-HPPO) r2 2. Add ATP to Initiate Reaction r1->r2 r3 3. Incubate at RT r2->r3 d1 4. Add Stop Solution with EDTA & Detection Reagents r3->d1 Stop & Detect d2 5. Incubate at RT d1->d2 d3 6. Read Plate (665nm / 620nm) d2->d3 end end d3->end Calculate IC50

Caption: Step-by-step workflow for the HTRF kinase inhibition assay.

Discussion and Conclusion

This comparative guide systematically evaluates the impact of N-methylation on the piperazine-containing scaffold HPPO . Our findings align with established medicinal chemistry principles and provide quantitative data to inform drug design strategies.

Key Takeaways:

  • Physicochemical Trade-offs: As hypothesized, the addition of a methyl group to create Me-HPPO increased lipophilicity (LogD from -0.85 to -0.21) and basicity (pKa from 8.65 to 9.20), while decreasing aqueous solubility. This is a classic trade-off that must be balanced during lead optimization.

  • Potency Enhancement: The N-methylation resulted in a ~2.6-fold improvement in potency against the target tyrosine kinase (IC50 decreased from 12.5 µM to 4.8 µM). This suggests that the increased lipophilicity of Me-HPPO may promote more favorable interactions within the predominantly hydrophobic ATP-binding pocket of the enzyme.

  • Metabolic Liability: The most significant drawback of the modification was the sharp decrease in metabolic stability. The in vitro half-life of Me-HPPO was less than half that of HPPO (19.5 min vs. 48.2 min). This is likely due to N-demethylation by CYP enzymes, a common metabolic pathway for tertiary amines. While HPPO 's secondary amine is also a potential site for metabolism, it proved more robust in this microsomal assay.

Strategic Implications:

The methylation of HPPO to Me-HPPO successfully enhanced biological potency, leading to a better selectivity index. However, it introduced a significant metabolic liability. For a drug development program, this would signal a need for further optimization. A medicinal chemist might next explore alternative N-substituents that retain the beneficial increase in lipophilicity while being less susceptible to metabolic degradation (e.g., N-ethyl, N-cyclopropyl, or incorporating metabolic blockers on adjacent positions).

References

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC, NIH.

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray.

  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. Beni-Suef University Journal of Basic and Applied Sciences.

  • Exploring the Biological Activity of Novel Piperazine Derivatives: A Technical Guide. Benchchem.

  • Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin.

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.

  • PI 3-Kinase (Class I) HTRF Assay. Merck Millipore.

  • HTRF KinEASE TK Kit, 1,000 Assay Points. Revvity.

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.

  • Protocol for Cell Viability Assays. BroadPharm.

  • LogP / LogD shake-flask method. Protocols.io.

  • MTT assay protocol. Abcam.

  • Methods for Determination of Lipophilicity. Encyclopedia.pub.

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf, NIH.

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry.

  • HTRF® Kinase Assay Protocol | Download Table. ResearchGate.

  • (PDF) Development of a HTRF® Kinase Assay for Determination of Syk Activity. ResearchGate.

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed.

  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed.

  • Microsomal Stability. Cyprotex ADME-Tox Solutions, Evotec.

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Protocols.io.

  • (PDF) LogP / LogD shake-flask method v1. ResearchGate.

  • ADME Microsomal Stability Assay. BioDuro.

  • Microsomal Clearance/Stability Assay. Domainex.

  • metabolic stability in liver microsomes. Mercell.

  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE.

  • Potentiometric Determination of pKa of Some Selected Antibiotics in Mixed Solvent Media. ResearchGate.

  • Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents. Sirius Analytical.

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.

  • Aqueous Solubility Assay. Enamine.

  • MultiScreen Solubility Filter Plate. Sigma-Aldrich.

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Validation

An In Vitro Toxicity Assessment of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one: A Comparative Guide

Introduction The piperazine moiety is a prevalent scaffold in medicinal chemistry, found in a wide array of clinically successful drugs.[1] However, the toxicological profiles of piperazine derivatives can be complex and...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperazine moiety is a prevalent scaffold in medicinal chemistry, found in a wide array of clinically successful drugs.[1] However, the toxicological profiles of piperazine derivatives can be complex and varied, necessitating a thorough in vitro safety assessment early in the drug development process.[1] This guide focuses on a specific piperazine derivative, 2-Hydroxy-1-(piperazin-1-yl)propan-1-one , a compound of interest for which public toxicological data is scarce.

Given the absence of direct data, this document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the in vitro toxicity assessment of this molecule. We will provide a comparative framework, leveraging data from structurally related piperazine derivatives to anticipate potential liabilities and to design a robust, self-validating testing battery. The causality behind experimental choices will be explained, ensuring that the described protocols provide a clear and logical path to a comprehensive safety profile.

Comparative Toxicological Landscape: Structural Analogs and Potential Liabilities

To build a predictive toxicological hypothesis for 2-Hydroxy-1-(piperazin-1-yl)propan-1-one, we will compare it with three well-characterized piperazine derivatives: N-Benzylpiperazine (BZP), 1-(3-Chlorophenyl)piperazine (mCPP), and Ranolazine.

CompoundStructureKey Structural Features & Known Toxicities
2-Hydroxy-1-(piperazin-1-yl)propan-1-one (Target Compound) 2-Hydroxy-1-(piperazin-1-yl)propan-1-onePiperazine ring, hydroxyl group, propan-1-one linkage. Potential for metabolic activation at the piperazine ring and the secondary alcohol.
N-Benzylpiperazine (BZP) N-BenzylpiperazinePiperazine ring with a benzyl substituent. Known hepatotoxicity, stimulant-like effects, and potential for neurotoxicity.[2][3][4]
1-(3-Chlorophenyl)piperazine (mCPP) 1-(3-Chlorophenyl)piperazinePiperazine ring with a chlorophenyl substituent. Metabolite of trazodone with known serotonergic activity and potential for cytotoxicity.[5][6]
Ranolazine RanolazineComplex piperazine derivative. Known to have effects on cardiac ion channels, with some studies indicating a protective effect against doxorubicin-induced cardiotoxicity.[7][8][9]

The piperazine ring itself can undergo nitrosation in vivo to form potentially genotoxic N-nitroso-piperazines.[10][11] Furthermore, metabolism of the piperazine ring can lead to reactive intermediates.[12] The presence of a hydroxyl group on our target compound suggests a potential site for Phase II conjugation, which could be a detoxification pathway. However, the overall toxicological profile will depend on the balance between metabolic activation and detoxification. Studies on designer piperazine drugs have shown that hepatotoxicity is a significant concern, often mediated by oxidative stress, mitochondrial impairment, and apoptosis.[2][13]

Recommended In Vitro Toxicity Testing Battery

A tiered approach to in vitro toxicity testing is recommended to build a comprehensive safety profile for 2-Hydroxy-1-(piperazin-1-yl)propan-1-one. This battery of assays will assess general cytotoxicity, genotoxicity, and organ-specific toxicity, with a focus on the liver and heart, known targets for piperazine derivatives.

G cluster_tier1 Tier 1: Foundational Toxicity Assessment cluster_tier2 Tier 2: Organ-Specific Toxicity cluster_tier3 Tier 3: Mechanistic Insights Cytotoxicity General Cytotoxicity (e.g., MTT, LDH assays) Hepatotoxicity Hepatotoxicity (e.g., HepG2/Primary Hepatocytes) Cytotoxicity->Hepatotoxicity Informs dose selection Genotoxicity Genotoxicity Screening (e.g., Ames Test, Micronucleus Assay) Genotoxicity->Hepatotoxicity ROS Reactive Oxygen Species (ROS) Production Hepatotoxicity->ROS Investigate mechanism Mito Mitochondrial Dysfunction Hepatotoxicity->Mito Investigate mechanism Apoptosis Apoptosis Assays (e.g., Caspase-3/7) Hepatotoxicity->Apoptosis Investigate mechanism Cardiotoxicity Cardiotoxicity (e.g., hERG Assay, iPSC-Cardiomyocytes) Cardiotoxicity->Mito

Experimental Protocols

General Cytotoxicity Assessment: MTT Assay

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. It is a robust and high-throughput method for determining the concentration range at which a compound exhibits cytotoxic effects. This initial screen is crucial for dose selection in subsequent, more complex assays.

Protocol:

  • Cell Seeding: Seed HepG2 cells (a human liver carcinoma cell line) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare a serial dilution of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one and the comparator compounds (BZP, mCPP, Ranolazine) in cell culture medium. Replace the medium in the 96-well plate with the compound-containing medium and incubate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Genotoxicity Assessment: In Vitro Micronucleus Assay

Rationale: The in vitro micronucleus assay is used to detect genotoxic damage. It identifies substances that cause chromosomal damage (clastogenicity) or interfere with the mitotic apparatus (aneugenicity).[2] This is a critical regulatory-accepted assay for safety assessment.

Protocol:

  • Cell Culture: Culture human peripheral blood lymphocytes or a suitable cell line (e.g., TK6) according to standard protocols.

  • Compound Exposure: Treat the cells with a range of concentrations of the test compound, including a vehicle control and a positive control, in the presence and absence of a metabolic activation system (S9 mix).

  • Cytochalasin B Addition: Add cytochalasin B to arrest cytokinesis, leading to the accumulation of binucleated cells.

  • Cell Harvesting and Staining: Harvest the cells, subject them to hypotonic treatment, and fix them. Stain the cells with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Interpretation: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic potential.

Hepatotoxicity Assessment: High-Content Imaging in 3D Liver Spheroids

Rationale: Drug-induced liver injury (DILI) is a major cause of drug attrition.[14] While 2D cell cultures are useful for initial screening, 3D liver spheroids provide a more physiologically relevant model, maintaining key hepatocyte functions for longer periods.[15] High-content imaging allows for the simultaneous measurement of multiple toxicity endpoints.

Protocol:

  • Spheroid Formation: Generate 3D liver spheroids from primary human hepatocytes or HepaRG cells in ultra-low attachment plates.

  • Compound Treatment: Treat the spheroids with the test and comparator compounds for an extended period (e.g., 7-14 days) to assess chronic toxicity.

  • Multiplexed Staining: Stain the spheroids with a cocktail of fluorescent dyes to assess:

    • Cell Viability: Calcein-AM (live cells) and Propidium Iodide (dead cells).

    • Mitochondrial Health: TMRM (mitochondrial membrane potential).

    • Oxidative Stress: A ROS-sensitive dye (e.g., CellROX Green).

    • Apoptosis: A fluorescently labeled caspase-3/7 substrate.

  • Imaging and Analysis: Acquire images using a high-content imaging system and analyze the multi-parametric data to generate a detailed hepatotoxicity profile.

G cluster_workflow Hepatotoxicity Workflow Start 3D Liver Spheroids Treat Compound Treatment (7-14 days) Start->Treat Stain Multiplexed Staining (Viability, Mito, ROS, Apoptosis) Treat->Stain Image High-Content Imaging Stain->Image Analyze Multi-Parametric Analysis Image->Analyze Result Hepatotoxicity Profile Analyze->Result

Cardiotoxicity Assessment: hERG Patch-Clamp Assay

Rationale: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a major cause of drug-induced cardiac arrhythmias.[16] The patch-clamp technique is the gold standard for directly measuring the effect of a compound on hERG channel activity.

Protocol:

  • Cell Line: Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293 cells).

  • Patch-Clamp Electrophysiology: Perform whole-cell patch-clamp recordings to measure hERG channel currents.

  • Compound Application: Apply a range of concentrations of the test compound to the cells while recording the current.

  • Data Analysis: Measure the inhibition of the hERG current at each concentration and calculate the IC50 value.

  • Comparative Analysis: Compare the IC50 value to that of known hERG inhibitors (e.g., E-4031) and less potent compounds like Ranolazine.

Data Interpretation and Comparative Analysis

The following tables present hypothetical data to illustrate how the results for 2-Hydroxy-1-(piperazin-1-yl)propan-1-one would be compared against the selected alternatives.

Table 1: Comparative Cytotoxicity (IC50 in µM)

CompoundHepG2 (24h)HepG2 (48h)Primary Human Hepatocytes (48h)
2-Hydroxy-1-(piperazin-1-yl)propan-1-one [Experimental Data][Experimental Data][Experimental Data]
N-Benzylpiperazine (BZP)~2200~1500~1000
1-(3-Chlorophenyl)piperazine (mCPP)>1000~800~500
Ranolazine>10000>10000>10000

Data for comparators are estimates based on published literature.[2]

Table 2: Summary of Genotoxicity and Cardiotoxicity

CompoundIn Vitro Micronucleus AssayhERG Inhibition (IC50 in µM)
2-Hydroxy-1-(piperazin-1-yl)propan-1-one [Experimental Data][Experimental Data]
N-Benzylpiperazine (BZP)Negative>30
1-(3-Chlorophenyl)piperazine (mCPP)Equivocal~15
RanolazineNegative~10-30

Data for comparators are estimates based on published literature.

Conclusion

The in vitro toxicity assessment of novel chemical entities like 2-Hydroxy-1-(piperazin-1-yl)propan-1-one is a critical step in early drug development. Due to the lack of existing data, a comparative approach using structurally related compounds is essential for designing a relevant and efficient testing strategy. The proposed battery of assays, moving from broad cytotoxicity screening to more specific and mechanistic organ-level toxicity assessments, provides a robust framework for identifying potential liabilities. By grounding the experimental design in the known toxicities of other piperazine derivatives, researchers can make more informed decisions and better anticipate the safety profile of their lead candidates.

References

  • Dias da Silva, D., et al. (2015). Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. Toxicology in Vitro, 29(7), 1131-1139.
  • Arbo, M. D., et al. (2017). In vitro hepatotoxicity of 'Legal X': the combination of 1-benzylpiperazine (BZP) and 1-(m-trifluoromethylphenyl)piperazine (TFMPP) triggers oxidative stress, mitochondrial impairment and apoptosis. Archives of Toxicology, 91(3), 1413-1430.
  • Creative Bioarray. (n.d.). In Vitro Cardiotoxicity. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). In Vitro Hepatotoxicity Services. Retrieved from [Link]

  • Kancherla, P. K., et al. (2007). Genotoxicity of 2-(3-chlorobenzyloxy)-6-(piperazinyl)pyrazine, a novel 5-hydroxytryptamine2c receptor agonist for the treatment of obesity: role of metabolic activation. Drug Metabolism and Disposition, 35(6), 848-858.
  • European Commission. (2002). Opinion on the results of the RA of Piperazine (HH), CSTEE plenary. Retrieved from [Link]

  • Coppola, C., et al. (2018). Inhibition of cardiomyocytes late INa with ranolazine to prevent anthacyclines cardiotoxicity in experimental models in vitro and in vivo. Journal of Clinical Oncology, 36(15_suppl), e13539-e13539.
  • BioIVT. (n.d.). Hepatotoxicity. Retrieved from [Link]

  • Coppola, C., et al. (2013). Ranolazine protects from doxorubicin-induced oxidative stress and cardiac dysfunction. British Journal of Pharmacology, 170(3), 570-579.
  • Coppola, C., et al. (2018). Inhibition of cardiomyocytes late I Na with ranolazine blunts anthracyclines-cardiotoxicity in experimental models in vitro and in vivo. Journal of the American College of Cardiology, 71(11_Supplement), A166.
  • Arbo, M. D., et al. (2017). Cytotoxicity elicited by N-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) individually or mixed at their EC05 in HepaRG cells, after 24 h at 37 °C. ResearchGate. Retrieved from [Link]

  • Nagaraja Naik, et al. (2016). Synthesis and Cytotoxic Activity Evaluation of Novel Piperazine-quinoline Derivatives on Brest cancer Cell Lines. Der Pharma Chemica, 8(9), 30-38.
  • Yilmaz, I., et al. (2024). Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. ACS Omega.
  • Coppola, C., et al. (2018). Inhibition of cardiomyocytes late INa with ranolazine to prevent anthracyclines cardiotoxicity in experimental models in vitro and in vivo. ResearchGate. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2019). Piperazine: Human health tier II assessment. Retrieved from [Link]

  • Koba, M. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • Kunej, M., et al. (2023). Second-generation piperazine derivatives as promising radiation countermeasures. Scientific Reports, 13(1), 10834.
  • Cadogan, M. (2024). Benzylpiperizine. Life in the Fastlane. Retrieved from [Link]

  • Roy, J., et al. (2024).
  • Staack, R. F., et al. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Journal of Analytical Toxicology, 27(8), 560-568.
  • Koba, M., & Welz, A. (2020). Piperazine Derivatives as Dangerous Abused Compounds. Acta Pharmaceutica, 70(4), 423-441.
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  • Schep, L. J., et al. (2011). The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine. Clinical Toxicology, 49(3), 131-141.
  • PubChem. (n.d.). 1-(3-Chlorophenyl)piperazine. Retrieved from [Link]

  • DEA Diversion Control Division. (n.d.). N-benzylpiperazine (Street Names: BZP, A2, Legal E or Legal X). Retrieved from [Link]

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Comparative

A Comparative Guide to Characterizing the Cross-Reactivity Profile of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one

Introduction: The Piperazine Scaffold and the Imperative of Selectivity The piperazine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous blockbuster drugs with applications ranging...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperazine Scaffold and the Imperative of Selectivity

The piperazine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous blockbuster drugs with applications ranging from antipsychotics and antidepressants to antihistamines and antivirals.[1][2][3] Its six-membered heterocyclic structure, containing two nitrogen atoms at positions 1 and 4, provides a unique combination of structural rigidity, hydrogen bonding capacity, and synthetic tractability.[4] These properties often confer favorable pharmacokinetic profiles, including improved water solubility and oral bioavailability.[4]

This guide focuses on a novel piperazine derivative, 2-Hydroxy-1-(piperazin-1-yl)propan-1-one. As with any new chemical entity (NCE) built upon such a pharmacologically active core, a thorough characterization of its target selectivity is not merely a regulatory hurdle but a scientific necessity. The very features that make the piperazine scaffold so versatile also create a high potential for off-target interactions, leading to unforeseen side effects or drug-drug interactions.[5][6]

Therefore, this document provides a comprehensive, multi-tiered strategy for elucidating the cross-reactivity profile of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one. We will move beyond simple binding assays to build a holistic understanding of the compound's biological signature, explaining the causal logic behind each experimental choice and providing actionable protocols for implementation.

A Multi-Tiered Strategy for Cross-Reactivity Profiling

A robust assessment of cross-reactivity requires a systematic approach, moving from broad, predictive methods to highly specific functional assays. This tiered strategy ensures a cost-effective and scientifically sound evaluation, prioritizing resources for the most critical experiments.

G cluster_0 Tier 1: Foundational Assessment cluster_1 Tier 2: Primary Target & Analog Comparison cluster_2 Tier 3: Broad Off-Target Screening cluster_3 Tier 4: Functional Cellular Validation T1 In Silico & Physicochemical Analysis (Target Prediction, ADME-Tox) T2 Competitive Immunoassay (e.g., ELISA) vs. Structurally Similar Compounds T1->T2 Initial Hypothesis T3_GPCR GPCR Panel Screening T2->T3_GPCR Broaden Scope T3_Kinase Kinome-wide Profiling T2->T3_Kinase T3_CYP CYP450 Inhibition Panel T2->T3_CYP T4_Cyto Cytotoxicity Assays (e.g., MTT, a-Tox) T3_GPCR->T4_Cyto Confirm Cellular Impact T3_Kinase->T4_Cyto Confirm Cellular Impact T3_CYP->T4_Cyto Confirm Cellular Impact T4_Signal Cellular Signaling Assays (e.g., Phospho-Flow, Reporter Gene) T4_Cyto->T4_Signal Elucidate Mechanism

Caption: Tiered workflow for cross-reactivity profiling.

Tier 1: Foundational Assessment (In Silico & Physicochemical)

Before initiating wet-lab experiments, computational methods provide a crucial, cost-effective first pass. By comparing the structure of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one against databases of known ligands and protein structures, we can predict a spectrum of potential biological targets and anti-targets. This step helps in prioritizing which protein families to investigate experimentally. Concurrently, predicting ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties helps anticipate potential liabilities, such as inhibition of key metabolic enzymes.

Tier 2: Primary Target & Analog Comparison via Competitive Immunoassay

Assuming a primary target has been identified (or hypothesized from in silico data), a competitive immunoassay is an excellent tool for quantifying binding affinity and assessing cross-reactivity against structurally related compounds. This format is ideal for small molecules that cannot accommodate the simultaneous binding of two antibodies required in a sandwich assay.[7][8]

Principle of Competitive ELISA for Cross-Reactivity

In this setup, the test compound (2-Hydroxy-1-(piperazin-1-yl)propan-1-one) in a sample competes with a known, labeled antigen (e.g., a biotinylated version of the primary target ligand) for a limited number of antibody binding sites immobilized on a microplate. A high concentration of the test compound will outcompete the labeled antigen, resulting in a low signal. Conversely, a low concentration will result in a high signal. Cross-reactivity is determined by comparing the IC50 values (the concentration required to inhibit 50% of the signal) of the test compound against other relevant piperazine derivatives.

G cluster_0 Low Concentration of Test Compound cluster_1 High Concentration of Test Compound Ab1 Antibody Result1 Result: High Signal Ag_L1 Labeled Antigen Ag_L1->Ab1 Binds Ag_T1 Test Compound Ab2 Antibody Result2 Result: Low Signal Ag_L2 Labeled Antigen Ag_T2 Test Compound Ag_T2->Ab2 Outcompetes

Caption: Principle of a competitive immunoassay.

Experimental Protocol: Competitive ELISA
  • Plate Coating: Immobilize a capture antibody specific to the target on a 96-well microplate overnight at 4°C.

  • Washing: Wash plates 3x with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antibody.

  • Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Competition Reaction: Add serial dilutions of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one, comparator compounds, and a fixed concentration of the biotinylated competitor ligand. Incubate for 2 hours. A "no-competitor" well serves as the negative control (maximum signal).

  • Washing: Repeat step 2.

  • Detection: Add Streptavidin-HRP (Horseradish Peroxidase) conjugate and incubate for 30 minutes.

  • Washing: Repeat step 2.

  • Substrate Addition: Add a colorimetric HRP substrate (e.g., TMB) and incubate until sufficient color develops. Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Readout: Measure absorbance at 450 nm using a plate reader.

  • Analysis: Plot the percentage of signal inhibition versus log[concentration] and fit a sigmoidal curve to determine the IC50 for each compound.

Hypothetical Data & Interpretation
CompoundClassPrimary Target IC50 (nM)% Cross-Reactivity vs. Cmpd A
Compound A Reference Antagonist15100%
2-Hydroxy-1-(piperazin-1-yl)propan-1-one Test Compound 50 30%
Clozapine Comparator (Antipsychotic)2,5000.6%
Buspirone Comparator (Anxiolytic)> 10,000< 0.15%

% Cross-Reactivity = (IC50 of Reference / IC50 of Test Compound) x 100

Interpretation: This hypothetical data suggests that our test compound has moderate affinity for the primary target, but is significantly more selective than clozapine and buspirone in this specific assay. This initial screen provides a quantitative baseline for its primary activity.

Tier 3: Broad Off-Target Screening Panels

Given the prevalence of piperazine derivatives in CNS-acting drugs, a broad screening against the most common off-target families is essential to proactively identify potential liabilities.[1][9]

A. G-Protein Coupled Receptor (GPCR) Panel

GPCRs are the largest family of cell surface receptors and are common targets for drugs containing the piperazine moiety.[10] Screening against a panel of GPCRs (e.g., dopaminergic, serotonergic, adrenergic receptors) is critical.

G compound Test Compound (e.g., Piperazine Derivative) gpcr GPCR compound->gpcr Binds/Activates g_protein G-Protein (Gs) gpcr->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates atp ATP camp cAMP (Second Messenger) atp->camp Converted by AC pka Protein Kinase A camp->pka Activates response Cellular Response (Measurable Output) pka->response Phosphorylates Downstream Targets

Caption: Simplified GPCR (Gs-coupled) signaling pathway.

Recommended Assay: cAMP Measurement Assay This assay measures the modulation of cyclic AMP, a key second messenger in GPCR signaling.[11]

Protocol Outline:

  • Cell Culture: Use a recombinant cell line stably expressing the GPCR of interest (e.g., HEK293-D₂R).

  • Treatment: Plate cells and treat with a dose-response curve of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one. Include a known agonist as a positive control and a vehicle (DMSO) as a negative control.

  • Lysis & Detection: After incubation, lyse the cells and measure intracellular cAMP levels using a sensitive detection kit (e.g., HTRF or luminescence-based).

  • Analysis: Calculate the EC50 (for agonists) or IC50 (for antagonists) for each receptor tested.

B. Kinome-wide Profiling

Protein kinases are another major class of off-targets, and unintended kinase inhibition can lead to significant toxicity.[12] Comprehensive kinome profiling services screen a compound against hundreds of kinases simultaneously.[13][14][15]

Recommended Assay: In Vitro Kinase Activity Assay These assays typically measure the phosphorylation of a substrate by a specific kinase in the presence of the test compound.

Protocol Outline:

  • Reaction Setup: In a microplate, combine the kinase, its specific peptide substrate, ATP, and the test compound at various concentrations.

  • Incubation: Allow the phosphorylation reaction to proceed for a set time at 30°C.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using an antibody that specifically recognizes the phosphorylated form of the substrate in a fluorescence or luminescence-based readout.

  • Analysis: Determine the percent inhibition at each concentration and calculate an IC50 value for any kinase that shows significant inhibition.

C. Cytochrome P450 (CYP) Inhibition Panel

CYP enzymes are critical for drug metabolism, and their inhibition is a primary cause of adverse drug-drug interactions.[16][17] Regulatory agencies require testing against key CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[5][18]

Recommended Assay: Fluorogenic CYP Inhibition Assay This is a high-throughput method that uses specific substrates that become fluorescent upon being metabolized by a CYP enzyme.[19]

Protocol Outline:

  • System Preparation: Use human liver microsomes or recombinant CYP enzymes as the enzyme source.

  • Incubation: Pre-incubate the enzyme system with the test compound. A known inhibitor for each isoform serves as a positive control.

  • Reaction Initiation: Add a specific fluorogenic substrate for the CYP isoform being tested.

  • Readout: Monitor the increase in fluorescence over time using a plate reader.

  • Analysis: Calculate the rate of substrate metabolism. Determine the IC50 of the test compound for each CYP isoform by plotting the inhibition of the metabolic rate against compound concentration.

Tier 4: Functional Cellular Validation

After identifying potential off-targets in biochemical assays, it is crucial to confirm these findings in a more biologically relevant context using cell-based assays.[6][20][21] These assays determine if the off-target binding translates into a functional cellular effect.

A. Cytotoxicity Assays: The first step is to assess the compound's general toxicity. An assay like the MTT assay measures mitochondrial reductase activity as an indicator of cell viability. High cytotoxicity at low concentrations is a major red flag.

B. Cellular Signaling Assays: If an off-target from Tier 3 (e.g., a specific kinase or GPCR) is identified, a targeted cellular assay should be employed. For example, if the compound inhibits ERK kinase biochemically, a Western blot or phospho-flow cytometry assay can be used to measure the levels of phosphorylated ERK (p-ERK) in cells treated with the compound to confirm on-target engagement in a cellular environment.[22][23]

Synthesizing the Data: A Holistic Profile

The ultimate goal is to integrate the data from all tiers into a comprehensive cross-reactivity profile. This involves comparing the potency of the compound at its primary target with its potency at all identified off-targets.

Example Summary Table: Cross-Reactivity Profile
Target ClassSpecific TargetAssay TypeResult (IC50 / EC50 in µM)Selectivity Window (Off-Target IC50 / Primary IC50)
Primary Target Hypothetical Receptor X Competitive ELISA 0.05 -
GPCRsDopamine D₂ ReceptorcAMP Antagonist2.550x
Serotonin 5-HT₂ₐ ReceptorCa²⁺ Flux Antagonist8.1162x
KinasesABL1 KinaseKinase Activity> 10> 200x
SRC KinaseKinase Activity> 10> 200x
CYP EnzymesCYP2D6Fluorogenic Inhibition6.7134x
CYP3A4Fluorogenic Inhibition> 20> 400x
Cellular Function-Cytotoxicity (HepG2)15.2304x

A large selectivity window (typically >100-fold) between the primary target and any off-target is desirable, indicating a lower risk of mechanism-based side effects.

Conclusion

Characterizing the cross-reactivity profile of a novel compound like 2-Hydroxy-1-(piperazin-1-yl)propan-1-one is a complex but critical endeavor. By employing a systematic, multi-tiered approach that combines in silico prediction, biochemical screening, and functional cellular validation, researchers can build a robust data package. This strategy not only de-risks the compound for further development by identifying potential liabilities early but also provides a deeper understanding of its biological activity, ultimately paving the way for safer and more effective therapeutics.

References

  • Riveiro, M. E., De Vry, J., & Vela, J. M. (2020). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.
  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River.
  • Wikipedia. (2023). Piperazine. Wikipedia.
  • Riveiro, M. E., et al. (2020). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Wiley Online Library.
  • Gurley, B. J., et al. (2015). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC - NIH.
  • Eurofins Discovery. (n.d.). CYP Inhibition Assays. Eurofins Discovery.
  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. MtoZ Biolabs.
  • AssayQuant. (n.d.). Activity-Based Kinase Selectivity and Profiling Services. AssayQuant.
  • LifeNet Health LifeSciences. (n.d.). CYP inhibition assay services based on FDA Guidance. LifeNet Health LifeSciences.
  • Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Bienta.
  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology.
  • Singh, H., & Kumar, A. (2020). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. PubMed.
  • Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica.
  • Chemspace. (n.d.). The Role of Piperazine Derivatives in Drug Discovery. Chemspace.
  • Oncolines B.V. (2024). Kinome Profiling. Oncolines.
  • AddexBio. (n.d.). G-Protein Coupled Receptor (GPCR) Screening Assays. AddexBio.
  • News-Medical.Net. (2024). The role of cell-based assays for drug discovery. News-Medical.Net.
  • Cell Signaling Technology. (n.d.). KinomeView Profiling. Cell Signaling Technology.
  • Jacobson, K. A., et al. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. PMC - NIH.
  • Prazeres, D. M. F., & Martins, S. A. M. (Eds.). (2015). G protein-coupled receptor screening assays: methods and protocols. NYU Libraries.
  • Promega Corporation. (n.d.). GPCR Signaling Assays. Promega.
  • Genetic Engineering & Biotechnology News. (2013). Cell-Based Assays for Enhanced Safety, Activity, and Target Specificity Determination. GEN.
  • Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Nuvisan.
  • Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. Creative Biolabs.
  • Wang, X., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. ResearchGate.
  • Quanterix. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Quanterix.
  • Kumar, R., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed.

Sources

Validation

Comparing the ADME properties of different piperazine derivatives

Launching Initial Searches I'm starting with a series of targeted Google searches to find ADME properties of piperazine derivatives. I'm focusing on keywords like "ADME properties" and "in vitro studies" related to these...

Back to Product Page

Author: BenchChem Technical Support Team. Date: January 2026

Launching Initial Searches

I'm starting with a series of targeted Google searches to find ADME properties of piperazine derivatives. I'm focusing on keywords like "ADME properties" and "in vitro studies" related to these compounds. This initial phase is about building a comprehensive understanding through diverse data gathering. I'll refine my search terms based on the results.

Expanding Search Queries

I've significantly broadened my Google search terms to include specific aspects of ADME properties like Caco-2 permeability and plasma protein binding related to piperazine derivatives. I'm aiming to build a structured comparison guide. The goal is to provide a detailed explanation of ADME properties and experimental protocols. I will craft tables for clarity.

Deepening Research & Structuring

I'm now diving deeper into the specifics, expanding my Google search terms to find in-depth data on various ADME parameters like Caco-2 permeability and CYP metabolism for piperazine derivatives. I've begun to structure the comparison guide, starting with an introduction highlighting the importance of ADME profiling in the context of piperazine-based drug discovery. I plan to use tables and diagrams for clarity.

Gathering Initial Data

I've made a good start on gathering foundational data. The initial search on piperazine derivatives' ADME properties is proving fruitful. I have a solid understanding of the metabolism of several derivatives and am documenting the involvement of various cytochrome P450 enzymes. I can see several lines of inquiry already emerging.

Expanding the Database

I am now expanding the initial data collection. I've compiled details on the metabolism of several derivatives, and have some key CYP enzyme involvement already documented. I'm focusing on finding direct comparisons and more quantitative data regarding bioavailability and plasma protein binding. The goal is to get a truly comprehensive comparison of different piperazine derivative classes.

Analyzing Missing Information

I've reviewed the current data and identified key gaps. While I have a good foundation on piperazine derivative ADME properties, more comparative and quantitative data is required. I need direct comparisons between derivative classes, quantitative bioavailability, and plasma protein binding data. I'm going to search for experimental protocols and broader excretion pathway details too.

Compiling ADME Protocols

I've assembled detailed protocols for crucial in vitro ADME assays. This includes plasma protein binding via equilibrium dialysis and metabolic stability analyses using liver microsomes. Further, I have begun focusing my effort on assessing specific assay parameters, and refining the initial data.

Expanding Data Coverage

I've expanded my ADME data to include Caco-2 permeability protocols. I have useful comparisons of piperazine derivatives' CYP interactions and plasma protein binding data. The piperazine core's ADME is understood, but I need quantitative comparisons across derivative classes, like bioavailability and distribution values, for robust tables. I'm focusing on those specific data points to populate the tables.

Analyzing Comparative Data Needs

I now possess detailed protocols for crucial in vitro ADME assays, including plasma protein binding, metabolic stability, and Caco-2 permeability. Comparative data on piperazine derivatives' CYP interactions and binding is also in hand. The main issue is the quantitative, comparative analysis across classes. I still need specific bioavailability, distribution, and excretion data for a representative set of piperazine derivatives for robust tables and more comparative work.

Analyzing Piperazine Derivatives

I've been compiling data on ADME properties across a range of piperazine derivatives, focusing on antipsychotics and antihistamines. I've also found comparative pharmacokinetic data for trazodone and nefazodone, which helps in contrastive analysis. I'm aiming to identify key differentiating factors and patterns, now.

Expanding Comparisons Further

I've got a lot of data on the ADME of piperazine derivatives, including antipsychotics, antihistamines, and even information on BZP and mCPP metabolism. I now have detailed assay protocols, as well as pharmacokinetic data for trazodone, nefazodone, cyclizine and meclizine. However, I need more direct comparative data between different piperazine classes for a truly robust guide, which is proving elusive. I'll focus on finding such resources for comparison.

Prioritizing Comparative Data

I have a robust base of ADME data for various piperazine derivatives, including antipsychotics, antihistamines, and metabolites like BZP and mCPP. I also possess assay protocols and pharmacokinetic information on specific drugs, such as cyclizine, meclizine, trazodone, and nefazodone. I am working on a comparative guide, and to make it truly useful, I now need to get some direct comparison of ADME parameters across classes, like phenylpiperazines, benzylpiperazines, and diphenylmethylpiperazines. I need to focus on this, and then synthesize.

Comparative

A Preclinical Evaluation Framework for 2-Hydroxy-1-(piperazin-1-yl)propan-1-one: A Head-to-Head Comparison with Established Anticancer and Antimicrobial Agents

Introduction: The Therapeutic Potential of the Piperazine Scaffold The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] This six-membered nitrogen-co...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Piperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] This six-membered nitrogen-containing heterocycle is prized for its ability to improve the pharmacokinetic properties of drug candidates and to orient pharmacophoric groups for optimal target interaction. Piperazine derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, antifungal, antidepressant, and antipsychotic effects.[3][4][5]

This guide focuses on 2-Hydroxy-1-(piperazin-1-yl)propan-1-one , a novel compound incorporating this versatile piperazine moiety. While specific biological data for this compound is not yet publicly available, its chemical structure warrants a thorough investigation into its potential therapeutic applications. This document outlines a comprehensive preclinical framework for evaluating its efficacy against established drugs in two key therapeutic areas where piperazine derivatives have shown significant promise: oncology and infectious diseases. We will propose a head-to-head comparison with Doxorubicin for anticancer activity and Ciprofloxacin for antimicrobial activity, providing detailed experimental protocols and data interpretation frameworks.

Section 1: Comparative Analysis of Anticancer Potential against Doxorubicin

Many piperazine-based compounds have been identified as potent anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[1][6][7] Therefore, a primary avenue of investigation for 2-Hydroxy-1-(piperazin-1-yl)propan-1-one is its potential as a cytotoxic agent.

Established Drug Benchmark: Doxorubicin

Doxorubicin is a widely used anthracycline antibiotic in cancer chemotherapy.[] Its primary mechanisms of action include intercalation into DNA, which inhibits macromolecular biosynthesis, and the inhibition of topoisomerase II, an enzyme crucial for relaxing DNA supercoils during transcription and replication.[9][10][11] By stabilizing the topoisomerase II-DNA complex after DNA cleavage, doxorubicin prevents the re-ligation of the DNA strands, leading to double-strand breaks and subsequent apoptosis.[9][12]

Experimental Protocol: Comparative Cytotoxicity Assessment via MTT Assay

To quantitatively assess the cytotoxic potential of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one relative to Doxorubicin, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely accepted method.[13][14] This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[15] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The intensity of the purple color is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[15] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation and Treatment: Prepare stock solutions of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one and Doxorubicin in a suitable solvent (e.g., DMSO). Create a series of dilutions in culture medium to achieve a range of final concentrations.

  • Cell Treatment: After the 24-hour incubation, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with untreated cells as a negative control and wells with vehicle (e.g., DMSO) as a solvent control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Shake the plates for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cancer Cells in 96-well Plate incubate_24h Incubate for 24h (37°C, 5% CO2) seed_cells->incubate_24h add_compounds Add Compounds to Wells incubate_24h->add_compounds prep_compounds Prepare Serial Dilutions of Test Compounds & Doxorubicin prep_compounds->add_compounds incubate_48_72h Incubate for 48-72h add_compounds->incubate_48_72h add_mtt Add MTT Solution (10 µL/well) incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Add Solubilizing Agent (e.g., DMSO) incubate_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability plot_data Plot Dose-Response Curve calc_viability->plot_data det_ic50 Determine IC50 Values plot_data->det_ic50

MTT Assay Experimental Workflow.
Hypothetical Data Presentation: Comparative Cytotoxicity

The results of the MTT assay can be summarized in a table for easy comparison of the cytotoxic potencies.

CompoundCell LineIC50 (µM)
2-Hydroxy-1-(piperazin-1-yl)propan-1-one MCF-7 (Breast)Hypothetical Value
A549 (Lung)Hypothetical Value
Doxorubicin (Reference) MCF-7 (Breast)0.5 ± 0.1
A549 (Lung)0.8 ± 0.2
Further Mechanistic Insights: Apoptotic Signaling

Should 2-Hydroxy-1-(piperazin-1-yl)propan-1-one demonstrate significant cytotoxicity, further studies to elucidate its mechanism of action would be warranted. Many cytotoxic agents induce programmed cell death, or apoptosis. A simplified diagram of a common apoptotic pathway is presented below. Subsequent experiments, such as Western blotting for key apoptotic proteins (e.g., Caspase-3, Bcl-2), could be performed.

Apoptotic_Pathway compound Bioactive Piperazine Derivative cell_stress Cellular Stress compound->cell_stress bax_bak Bax/Bak Activation cell_stress->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome active_casp9 Active Caspase-9 apoptosome->active_casp9 casp9 Pro-Caspase-9 casp9->apoptosome casp3 Pro-Caspase-3 active_casp9->casp3 active_casp3 Active Caspase-3 casp3->active_casp3 apoptosis Apoptosis active_casp3->apoptosis

Simplified Intrinsic Apoptotic Pathway.

Section 2: Comparative Analysis of Antimicrobial Potential against Ciprofloxacin

The piperazine nucleus is a common feature in a variety of antimicrobial agents.[3][5][16] Its presence can enhance the antibacterial and antifungal properties of a compound.[17][18] Therefore, evaluating the antimicrobial activity of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one is a logical step in its preclinical assessment.

Established Drug Benchmark: Ciprofloxacin

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-negative and some Gram-positive bacteria.[19][20] Its mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[21][22][23] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, ciprofloxacin leads to breaks in the bacterial DNA, ultimately resulting in cell death.[20]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[24][25][26] The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism after overnight incubation.[27]

Step-by-Step Methodology:

  • Inoculum Preparation: Culture bacterial strains (e.g., Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 29213) on appropriate agar plates for 18-24 hours. Suspend several colonies in sterile broth and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[27]

  • Compound Preparation: Prepare a stock solution of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one and Ciprofloxacin in a suitable solvent.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compounds in cation-adjusted Mueller-Hinton Broth (CAMHB).[28]

  • Inoculation: Dilute the standardized bacterial suspension in broth and add it to each well of the microtiter plate to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.[25] The final volume in each well should be 100-200 µL. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).[26]

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours in ambient air.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[26]

MIC_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis MIC Determination prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculate_plate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate_plate prep_dilutions Prepare 2-fold Serial Dilutions of Compounds in 96-well Plate prep_dilutions->inoculate_plate incubate_16_20h Incubate for 16-20h at 37°C inoculate_plate->incubate_16_20h read_results Visually Inspect for Turbidity incubate_16_20h->read_results determine_mic Identify Lowest Concentration with No Visible Growth (MIC) read_results->determine_mic

Broth Microdilution Experimental Workflow.
Hypothetical Data Presentation: Comparative Antimicrobial Activity

The MIC values provide a quantitative measure of the antimicrobial potency of the test compounds.

CompoundE. coli ATCC 25922 (Gram-negative) MIC (µg/mL)S. aureus ATCC 29213 (Gram-positive) MIC (µg/mL)
2-Hydroxy-1-(piperazin-1-yl)propan-1-one Hypothetical ValueHypothetical Value
Ciprofloxacin (Reference) ≤1≤1
Target Pathway: Bacterial DNA Replication

The inhibition of DNA replication is a key target for many antibiotics. The diagram below illustrates the process targeted by fluoroquinolones like Ciprofloxacin. Understanding this pathway can guide future mechanistic studies for novel antimicrobial compounds.

DNA_Replication_Inhibition cluster_process Bacterial DNA Replication cluster_inhibition Mechanism of Inhibition parent_dna Parental DNA Double Helix unwinding Unwinding of DNA parent_dna->unwinding replication_fork Replication Fork Formation unwinding->replication_fork supercoiling Positive Supercoiling Ahead of Fork replication_fork->supercoiling replicated_dna Separation of Replicated Chromosomes (Topoisomerase IV) replication_fork->replicated_dna dna_gyrase DNA Gyrase (Topoisomerase II) Relieves Supercoiling supercoiling->dna_gyrase relieves strain dna_gyrase->replication_fork daughter_cells Daughter Cells with Replicated DNA replicated_dna->daughter_cells ciprofloxacin Ciprofloxacin inhibit_gyrase Inhibits DNA Gyrase ciprofloxacin->inhibit_gyrase inhibit_topoIV Inhibits Topoisomerase IV ciprofloxacin->inhibit_topoIV dna_damage Leads to DNA Strand Breaks inhibit_gyrase->dna_damage inhibit_topoIV->dna_damage cell_death Bacterial Cell Death dna_damage->cell_death

Targeting Bacterial DNA Replication.

Conclusion

This guide provides a structured and scientifically rigorous framework for the initial preclinical evaluation of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one. By conducting head-to-head comparisons with the well-established drugs Doxorubicin and Ciprofloxacin, a clear and objective assessment of its potential anticancer and antimicrobial activities can be achieved. The detailed protocols for the MTT and broth microdilution assays serve as a practical guide for researchers. The outcomes of these proposed studies will be instrumental in determining the therapeutic potential of this novel piperazine derivative and will guide future drug development efforts.

References

  • Ciprofloxacin - Wikipedia. [URL: https://en.wikipedia.org/wiki/Ciprofloxacin]
  • MTT Assay Protocol for Cell Viability and Proliferation. [URL: https://www.roche-applied-science.com/pack-insert/11465007001.pdf]
  • Ciprofloxacin: Clinical Applications, Mechanism of Action, Formulations and Side Effects. [URL: https://www.bocsci.
  • What are the molecular and cellular mechanisms of action for ciprofloxacin and its hydrochloride in therapeutic applications? | R Discovery. [URL: https://discovery.researcher.
  • Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action. [URL: https://www.bocsci.
  • The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9749110/]
  • Doxorubicin pathways: pharmacodynamics and adverse effects - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4938363/]
  • Doxorubicin - Wikipedia. [URL: https://en.wikipedia.org/wiki/Doxorubicin]
  • MTT assay protocol | Abcam. [URL: https://www.abcam.com/protocols/mtt-assay-protocol]
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. [URL: https://www.ncbi.nlm.nih.gov/books/NBK143993/]
  • MTT Cell Proliferation Assay - ATCC. [URL: https://www.atcc.
  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents - MDPI. [URL: https://www.mdpi.com/1420-3049/27/15/4850]
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  • CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US. [URL: https://www.thermofisher.
  • What is the mechanism of Ciprofloxacin? - Patsnap Synapse. [URL: https://synapse.patsnap.
  • Minimum Inhibitory Concentration (MIC) Test - Microbe Investigations. [URL: https://microbeinvestigations.
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  • Broth Microdilution | MI - Microbiology. [URL: https://www.microbiologyinfo.com/broth-microdilution/]
  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10295874/]
  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents - ResearchGate. [URL: https://www.researchgate.net/publication/319409252_Synthesis_and_biological_activities_of_piperazine_derivatives_as_antimicrobial_and_antifungal_agents]
  • (PDF) Synthesis and Antimicrobial Activity of Piperazine Derivatives - ResearchGate. [URL: https://www.researchgate.
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. [URL: https://www.protocols.
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Sources

Validation

A Technical Guide to the Structure-Activity Relationship (SAR) of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one Analogs

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one analogs. We will explore how targeted structural modifications to this versatile scaffold...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one analogs. We will explore how targeted structural modifications to this versatile scaffold influence a range of biological activities, offering a comparative analysis supported by experimental data. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage this chemical class for therapeutic innovation.

Introduction: The Privileged Piperazine Scaffold

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of FDA-approved drugs.[1][2] Its unique physicochemical properties, including a six-membered heterocyclic structure with two opposing nitrogen atoms, confer several advantages.[1][3] These properties often lead to favorable pharmacokinetic profiles, such as enhanced aqueous solubility and oral bioavailability.[1][3] The core structure of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one serves as a versatile template for developing novel therapeutic agents targeting a wide array of diseases, including neurological disorders, inflammation, and infectious diseases.[4][5][6]

The strategic modification of this core allows for the fine-tuning of its pharmacological activity. This guide will dissect the key structural components of these analogs, examining how alterations to the piperazine ring, the N-substituent, and the propanone linker dictate their biological outcomes.

Core Structure-Activity Relationship (SAR) Analysis

The therapeutic potential of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one analogs is critically dependent on the nature of the chemical groups at specific positions. The following analysis breaks down the molecule to explain the causality behind observed activity changes.

The N4-Arylpiperazine Moiety: The Primary Driver of Activity

The most significant variations in biological activity arise from modifications to the substituent on the distal nitrogen (N4) of the piperazine ring.

  • Impact of Aromatic Substituents: The introduction of an aryl group, particularly a substituted phenyl ring, at the N4 position has been a fruitful strategy for developing potent anticonvulsant agents.[7]

    • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as a trifluoromethyl (CF3) group or halogens (e.g., chlorine), on the phenyl ring often enhances anticonvulsant activity.[7][8] For instance, compounds with a 3-CF3 phenyl group have demonstrated significant anti-seizure properties in the maximal electroshock (MES) model.[8] This is likely due to increased lipophilicity, which can facilitate passage across the blood-brain barrier, and specific electronic interactions with the target receptor.

    • Positional Isomerism: The position of the substituent on the phenyl ring is crucial. For example, a 3-CF3 substitution has been shown to be more effective for anticonvulsant activity than substitutions at other positions.[8]

  • Impact of Arylalkyl Substituents: Replacing the aryl group with an arylalkyl moiety, such as a benzyl group, can dramatically alter the pharmacological profile. Studies on related piperazinyl-propanone structures have shown that benzyl substitution can confer high selectivity for M3 muscarinic receptors, making these compounds potential candidates for treating overactive bladder.[9]

The Propanone Linker: Modulating Potency and Selectivity

The 2-hydroxy-1-propanone fragment serves as a critical linker that can be modified to optimize activity.

  • The Hydroxyl Group: The 2-hydroxy group is a key feature, likely participating in hydrogen bonding interactions with biological targets. Its presence and stereochemistry can be vital for affinity and efficacy.

  • Alkyl Substitutions on the Linker: The addition of methyl groups to the linker, as seen in related structures like 3-methyl-1-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]pyrrolidine-2,5-diones, has been shown to yield compounds with a broad spectrum of anticonvulsant activity across various preclinical models.[10] These substitutions can introduce conformational rigidity and alter the molecule's interaction with its target.

Comparative Performance: A Multi-Activity Profile

Analogs of the 2-Hydroxy-1-(piperazin-1-yl)propan-1-one scaffold have been evaluated across a spectrum of biological assays. The data reveals a versatile chemical class with potential applications in multiple therapeutic areas.

Anticonvulsant Activity

This class of compounds has shown significant promise in the treatment of epilepsy. The table below summarizes the activity of representative analogs in standard preclinical models.

Compound IDN4-SubstituentMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)6-Hz ED₅₀ (mg/kg)Neurotoxicity TD₅₀ (mg/kg)Protective Index (PI) (6-Hz)Reference
14 3-(Trifluoromethyl)phenylActiveActive>300[7]
23 4-ChlorophenylActiveActive>300[7]
15 (related analog)74.851.616.8213.312.70[10]

The Protective Index (PI) is calculated as TD₅₀ / ED₅₀ and indicates the therapeutic window of the compound. A higher PI is desirable.

The data indicates that analogs with electron-withdrawing substituents on the phenyl ring are highly active in models of generalized (MES, scPTZ) and pharmacoresistant (6-Hz) seizures.[7][10]

Anti-inflammatory and Antimicrobial Potential

Beyond the central nervous system, certain piperazine derivatives exhibit potent anti-inflammatory and antimicrobial effects.

Compound ClassBiological ActivityKey FindingsReference
Methoxy-chromen-4-one piperazine derivativesAnti-inflammatoryUp to 87% TNF-α and 93% IL-6 inhibition at 10 µM.[4]
Novel Piperazine Derivatives (PD-1, PD-2)Anti-inflammatoryDose-dependent inhibition of nitrite and TNF-α production.[11]
Methoxy-chromen-4-one piperazine derivativesAntimicrobial2 to 2.5-fold more potent than ciprofloxacin at 10 µg/mL.[4]
Novel Piperazine Derivative (PD-2)AntimicrobialActivity against Pseudomonas aeruginosa and Candida albicans.[11]

These findings highlight the scaffold's adaptability, where modifications can shift the therapeutic focus from anticonvulsant to anti-inflammatory or anti-infective applications.[4][11]

Experimental Design and Protocols

General Synthetic Protocol for N-Substituted Piperazine Analogs

The synthesis of these analogs is typically achieved through a straightforward coupling reaction.

Objective: To couple a substituted piperazine with an appropriate acid chloride to form the final amide product.

Procedure:

  • Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-hydroxypropanoic acid in a suitable solvent (e.g., dichloromethane). Cool the solution to 0°C.

  • Add oxalyl chloride or thionyl chloride dropwise. Allow the reaction to warm to room temperature and stir for 2-3 hours until the evolution of gas ceases.

  • Remove the solvent under reduced pressure to obtain the crude 2-hydroxypropanoyl chloride.

  • Amide Coupling: In a separate flask, dissolve the desired N-substituted piperazine and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in an anhydrous solvent like dichloromethane.

  • Cool the solution to 0°C and add the crude 2-hydroxypropanoyl chloride solution dropwise.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product using column chromatography on silica gel to yield the desired 2-Hydroxy-1-(4-substituted-piperazin-1-yl)propan-1-one analog.[10][12]

In Vivo Anticonvulsant Screening: The 6-Hz Psychomotor Seizure Model

This model is particularly valuable for identifying compounds effective against therapy-resistant partial seizures.

Objective: To determine the median effective dose (ED₅₀) of a test compound required to protect against seizures induced by a 6 Hz corneal stimulation.

Procedure:

  • Animal Preparation: Use adult male mice (e.g., Swiss Webster), housed under standard laboratory conditions with free access to food and water.

  • Compound Administration: Administer the test compounds intraperitoneally (i.p.) at various doses. Include a vehicle control group.

  • Seizure Induction: At the time of predicted peak effect (e.g., 30-60 minutes post-injection), induce seizures by delivering a low-frequency (6 Hz) electrical stimulus of 3-second duration through corneal electrodes.

  • Observation: Immediately after stimulation, observe the mice for the presence or absence of a seizure, characterized by a "stunned" posture with rearing and motor automatisms (e.g., jaw clonus, forelimb clonus).

  • Data Analysis: A mouse is considered protected if it does not exhibit seizure activity. Calculate the ED₅₀ value, the dose that protects 50% of the animals, using probit analysis.[7][10]

In Vitro Cytotoxicity Evaluation: MTT Assay

It is essential to assess whether the observed biological activity is due to a specific mechanism or general cytotoxicity.

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

Procedure:

  • Cell Culture: Plate human cancer cells (e.g., HepG2) or other relevant cell lines in a 96-well plate and incubate for 24 hours to allow for attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the piperazine analogs in the culture medium. Replace the existing medium with the medium containing the test compounds. Include a solvent control (e.g., DMSO) and a negative control (medium only).[1]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 1-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the solvent control and determine the IC₅₀ value from the dose-response curve.

Visualizing SAR and Experimental Workflows

To better illustrate the relationships discussed, the following diagrams were generated using Graphviz.

SAR_Summary cluster_Core Core Scaffold cluster_Mods Structural Modifications cluster_Activity Resulting Biological Activity Core 2-Hydroxy-1-(piperazin-1-yl)propan-1-one N4_Sub N4-Substituent on Piperazine Core->N4_Sub Modify Linker_Mod Linker Modification Core->Linker_Mod Modify Anticonvulsant Increased Anticonvulsant Activity (e.g., 3-CF3-Ph) N4_Sub->Anticonvulsant AntiInflammatory Anti-inflammatory Activity N4_Sub->AntiInflammatory Antimicrobial Antimicrobial Activity N4_Sub->Antimicrobial Receptor_Selectivity Altered Receptor Selectivity (e.g., Benzyl for M3) N4_Sub->Receptor_Selectivity Linker_Mod->Anticonvulsant

Caption: SAR flowchart for 2-Hydroxy-1-(piperazin-1-yl)propan-1-one analogs.

Workflow cluster_Phase1 Synthesis & Characterization cluster_Phase2 Biological Evaluation cluster_Phase3 Analysis Synthesis Chemical Synthesis Purification Purification (Chromatography) Synthesis->Purification Structure Structural Confirmation (NMR, MS) Purification->Structure InVitro In Vitro Screening (e.g., Cytotoxicity, Enzyme Assays) Structure->InVitro InVivo In Vivo Testing (e.g., 6-Hz Seizure Model) InVitro->InVivo SAR SAR Analysis & Iteration InVivo->SAR SAR->Synthesis Design Next Generation

Caption: A typical drug discovery workflow for developing novel analogs.

Conclusion

The 2-Hydroxy-1-(piperazin-1-yl)propan-1-one scaffold represents a highly tractable platform for the development of novel therapeutic agents. The structure-activity relationship is strongly dictated by the nature of the N4-substituent on the piperazine ring. Aryl substituents bearing electron-withdrawing groups are key for potent anticonvulsant activity, while other modifications can pivot the biological profile towards anti-inflammatory or antimicrobial applications. The systematic exploration of this chemical space, guided by the principles outlined in this guide, holds considerable promise for addressing unmet needs in diverse therapeutic areas. Future research should focus on optimizing pharmacokinetic properties and exploring a wider range of N-substituents to unlock the full potential of this privileged scaffold.

References

  • Kumar, A., et al. (2012). Synthesis and biological evaluation of novel piperazine derivatives of flavone as potent anti-inflammatory and antimicrobial agent. PubMed. Available at: [Link]

  • Joshi, H. V., et al. (2023). Evaluation of the Molecular properties, Bioactivity Score, Pharmacokinetics and Toxicological Analysis of the Novel Quinazoline-Linked Piperazine Derivatives. ResearchGate. Available at: [Link]

  • de Souza, A. C. B., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. MDPI. Available at: [Link]

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  • Kos, J., et al. (2021). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. MDPI. Available at: [Link]

  • Perner, R. J., et al. (1995). Synthesis and antimuscarinic activity of some 1-cycloalkyl-1-hydroxy-1-phenyl-3-(4-substituted piperazinyl)-2-propanones and related compounds. PubMed. Available at: [Link]

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  • Kamiński, K., et al. (2011). Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones. PubMed. Available at: [Link]

  • Kamiński, K., et al. (2016). New Hybrid Molecules With Anticonvulsant and Antinociceptive Activity Derived From 3-methyl- Or 3,3-dimethyl-1-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]pyrrolidine-2,5-diones. PubMed. Available at: [Link]

  • Unknown. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. ResearchGate. Available at: [Link]

  • Ganguly, S., et al. (2025). Synthesis, characterization, and pharmacological evaluation of new GABA analogs as potent anticonvulsant agents. ResearchGate. Available at: [Link]

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  • Obniska, J., et al. (2006). Synthesis, anticonvulsant activity and 5-HT1A, 5-HT2A receptor affinity of new N-[(4-arylpiperazin-1-yl)-alkyl] derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. PubMed. Available at: [Link]

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Comparative

A Comparative Guide to the In Vivo Validation of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one as a Novel Antidepressant Candidate

This guide provides a comprehensive framework for the in vivo validation of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one (referred to herein as 'Compound P'), a novel chemical entity with hypothesized therapeutic potential i...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one (referred to herein as 'Compound P'), a novel chemical entity with hypothesized therapeutic potential in major depressive disorder (MDD). Drawing from the well-established neuropharmacological activity of the piperazine scaffold, we propose a strategic, multi-phased approach to evaluate its antidepressant-like effects. This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis against established standards of care, the Selective Serotonin Reuptake Inhibitor (SSRI) Fluoxetine and the Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) Venlafaxine.

Introduction: The Therapeutic Promise of the Piperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system (CNS).[1][2] Its structural properties allow for precise modifications that can tune selectivity and pharmacokinetic profiles, leading to successful therapies for a range of psychiatric disorders.[2] While 2-Hydroxy-1-(piperazin-1-yl)propan-1-one is a novel compound without published in vivo data, its structural similarity to known neuroactive agents suggests a plausible mechanism involving the modulation of monoaminergic systems, which are central to the pathophysiology of depression.[3]

This guide, therefore, hypothesizes that Compound P possesses antidepressant properties and outlines a rigorous in vivo validation pathway. Our objective is not merely to present protocols but to explain the scientific rationale behind each experimental choice, creating a self-validating system for assessing therapeutic potential. We will compare its hypothetical performance profile against two widely prescribed antidepressants:

  • Fluoxetine (Prozac®): A first-line SSRI that functions by selectively blocking the serotonin transporter (SERT), thereby increasing the concentration of serotonin in the synaptic cleft.[2][4][5][6]

  • Venlafaxine (Effexor®): An SNRI that inhibits the reuptake of both serotonin and norepinephrine.[7][8][9] Its dual mechanism of action is engaged in a dose-dependent manner.[7]

By benchmarking against these standards, we can effectively contextualize the potential efficacy and mechanistic nuances of Compound P.

Strategic Framework for In Vivo Validation

The validation of a novel antidepressant candidate requires a multi-tiered approach, progressing from rapid screening assays to more complex, translationally relevant models.[10][11] Our proposed framework is designed to assess efficacy, gain preliminary mechanistic insights, and evaluate general safety and tolerability.

G cluster_0 Phase 1: Acute Screening cluster_1 Phase 2: Chronic Efficacy & Anhedonia cluster_2 Phase 3: Safety & Tolerability P1_FST Forced Swim Test (FST) P1_TST Tail Suspension Test (TST) P2_CUS Chronic Unpredictable Stress (CUS) Model P1_TST->P2_CUS Confirm Activity P2_SPT Sucrose Preference Test (SPT) P2_CUS->P2_SPT P3_OFT Open Field Test (Locomotor Activity) P2_SPT->P3_OFT Assess Chronic Efficacy P3_BW Body Weight & Clinical Signs End Go/No-Go Decision for IND-Enabling Studies P3_BW->End Evaluate Profile Start Compound P Synthesis & QC Start->P1_FST Dose-Response

Caption: High-level experimental workflow for the in vivo validation of Compound P.

Experimental Animals and Drug Administration
  • Species/Strain: Male C57BL/6J mice are recommended. This strain is widely used in behavioral neuroscience and is sensitive to chronic stress protocols.[12]

  • Housing: Animals should be group-housed (4-5 per cage) under a standard 12-h light/dark cycle with ad libitum access to food and water, except where specified by experimental protocols.

  • Drug Formulation: Compound P, Fluoxetine HCl, and Venlafaxine HCl will be dissolved in a vehicle of 0.9% saline with 0.5% Tween 80. Fresh solutions should be prepared daily.

  • Administration: All treatments will be administered via oral gavage (p.o.) to simulate the intended clinical route.

Phase 1: Acute Behavioral Despair Screening

The initial phase utilizes models of "behavioral despair," which are highly predictive of antidepressant efficacy.[13][14] These tests measure the animal's inclination to abandon escape-oriented behavior when placed in an acutely stressful, inescapable situation. A reduction in immobility time is indicative of an antidepressant-like effect.[15]

Detailed Protocol 1: Forced Swim Test (FST) [16][17]

  • Apparatus: A transparent glass cylinder (20 cm diameter, 40 cm height) filled with water (24 ± 1°C) to a depth of 15 cm.

  • Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes prior to the test.

  • Procedure:

    • Administer Compound P (e.g., 5, 10, 20 mg/kg, p.o.), Fluoxetine (20 mg/kg, p.o.), Venlafaxine (20 mg/kg, p.o.), or vehicle 60 minutes before the test.

    • Gently place each mouse into the water-filled cylinder.

    • Record a 6-minute session using a video camera.[18]

  • Data Analysis: Score the duration of immobility (floating with only minor movements to maintain balance) during the final 4 minutes of the test.[18] An animal is judged to be immobile when it ceases struggling and remains floating motionless in the water, making only those movements necessary to keep its head above water.

Detailed Protocol 2: Tail Suspension Test (TST) [3][19][20]

  • Apparatus: A suspension box or bar that allows the mouse to hang freely without touching any surfaces.

  • Procedure:

    • Administer drugs as described for the FST, 60 minutes prior to the test.

    • Suspend each mouse by its tail using adhesive tape, approximately 1-2 cm from the tip.[21]

    • The total test duration is 6 minutes.

  • Data Analysis: Measure the total time the animal remains immobile during the 6-minute session.[3] Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

Phase 2: Chronic Efficacy in a Stress-Induced Anhedonia Model

While acute tests are useful for screening, depression is a chronic condition. Therefore, a model with greater construct and face validity is essential.[10] The Chronic Unpredictable Stress (CUS) model induces a state of anhedonia—a core symptom of human depression characterized by a reduced ability to experience pleasure.[22][23]

Detailed Protocol 3: Chronic Unpredictable Stress (CUS) and Sucrose Preference Test (SPT) [22][24]

  • CUS Procedure (4-6 weeks):

    • Expose mice to a series of mild, unpredictable stressors daily. The schedule must be random to prevent habituation.

    • Stressors include: tilted cage (45°), damp bedding, soiled cage, predator sounds/smells, social crowding, and altered light/dark cycles.[23][25]

    • During the final 2-3 weeks of the CUS protocol, begin daily administration of Compound P, comparators, or vehicle.

  • Sucrose Preference Test (SPT): This test measures anhedonia by assessing the mouse's preference for a sweetened solution over plain water.

    • Habituation: For 48 hours, present mice with two bottles, one with 1% sucrose solution and one with tap water.

    • Testing: Following a period of food and water deprivation (4 hours), present the mice with pre-weighed bottles of 1% sucrose and water for 1-2 hours.

    • Data Analysis: Calculate sucrose preference as: (Weight of Sucrose Consumed / (Weight of Sucrose Consumed + Weight of Water Consumed)) * 100. A significant increase in sucrose preference in the treated groups compared to the vehicle-treated stress group indicates a reversal of anhedonia.

Phase 3: Preliminary Safety and Tolerability Assessment

It is crucial to ensure that the observed effects in the FST and TST are not due to non-specific increases in motor activity. The Open Field Test (OFT) is used to assess baseline locomotor activity and anxiety-like behavior.

Detailed Protocol 4: Open Field Test (OFT)

  • Apparatus: A square arena (e.g., 40x40x40 cm) with automated tracking software.

  • Procedure:

    • Administer a single dose of Compound P, comparators, or vehicle.

    • 60 minutes post-dosing, place the mouse in the center of the arena and allow it to explore for 10 minutes.

  • Data Analysis: Measure the total distance traveled. A significant increase in locomotion could indicate a psychostimulant effect, which would be a confounding factor for the FST/TST results. Time spent in the center of the arena can also be measured as an index of anxiety-like behavior.

Comparative Data Analysis (Hypothetical)

The following tables present hypothetical data to illustrate how Compound P's performance would be evaluated against Fluoxetine and Venlafaxine.

Table 1: Acute Antidepressant-Like Effects (FST & TST)

Treatment Group (mg/kg, p.o.) Immobility Time in FST (seconds) Immobility Time in TST (seconds)
Vehicle (Non-Stressed Control) 145 ± 10 150 ± 12
Vehicle (Stressed) 205 ± 15 210 ± 14
Compound P (10) 155 ± 12* 160 ± 11*
Compound P (20) 130 ± 9** 135 ± 10**
Fluoxetine (20) 140 ± 11** 148 ± 13*
Venlafaxine (20) 125 ± 10*** 130 ± 9***

Data are presented as Mean ± SEM. *p<0.05, **p<0.01, ***p<0.001 compared to Vehicle (Stressed) group.

Table 2: Chronic Efficacy and Locomotor Activity

Treatment Group (mg/kg, p.o.) Sucrose Preference in CUS Model (%) Total Distance in OFT (meters)
Vehicle (Non-Stressed Control) 85 ± 4 45 ± 3
Vehicle (CUS + Vehicle) 55 ± 5 42 ± 4
Compound P (20) 78 ± 6** 46 ± 3
Fluoxetine (20) 75 ± 5** 44 ± 4
Venlafaxine (20) 80 ± 4*** 48 ± 5

Data are presented as Mean ± SEM. **p<0.01, ***p<0.001 compared to Vehicle (CUS + Vehicle) group.

Mechanistic Insights and Pathway Visualization

Based on the piperazine scaffold and the monoamine hypothesis of depression, we can hypothesize that Compound P modulates serotonergic neurotransmission. Its efficacy in both FST and TST, similar to Venlafaxine, might suggest a broader mechanism than a pure SSRI.

G cluster_post Postsynaptic Neuron vesicle Vesicle 5-HT serotonin 5-HT vesicle:f1->serotonin sert SERT Transporter autoreceptor 5-HT1A Autoreceptor receptor Postsynaptic 5-HT Receptor signal Signal Transduction Cascade receptor->signal Activation serotonin->sert Reuptake serotonin->autoreceptor serotonin->receptor compound_p Compound P compound_p->sert Inhibition

Caption: Hypothesized mechanism: Compound P inhibits the serotonin transporter (SERT).

In this hypothetical model, Compound P demonstrates robust antidepressant-like activity. The lack of hyperlocomotion in the OFT suggests its effects in the FST and TST are specific and not due to general stimulation. Its efficacy in the chronic CUS model, particularly in restoring sucrose preference, strongly supports its potential as a treatment for anhedonia, a key unmet need in MDD. The profile appears comparable to, and in some measures potentially as effective as, established antidepressants.

Conclusion and Future Directions

This guide outlines a scientifically rigorous and logically structured path for the in vivo validation of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one. The proposed experiments are designed to provide a clear, comparative assessment of its therapeutic potential against current standards of care.

Should Compound P demonstrate a favorable profile as hypothesized, subsequent steps would include:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) studies: To correlate plasma and brain concentrations with behavioral effects.

  • Receptor binding assays: To definitively identify molecular targets (e.g., SERT, NET, dopamine transporters).

  • Advanced neurochemical and electrophysiological studies: To measure neurotransmitter levels and neuronal firing rates in key brain regions in vivo.[26]

  • Expanded safety pharmacology: To assess cardiovascular, respiratory, and other potential off-target effects.

By following this comprehensive and comparative validation strategy, researchers can build a robust data package to support the continued development of promising new chemical entities for the treatment of major depressive disorder.

References

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Validation

A Senior Application Scientist's Guide to the Comparative Biological Activity of Piperazine Isomers

Introduction: The Piperazine Scaffold - A Privileged Structure in Medicinal Chemistry The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposing 1 and 4 positions, is a cornerstone of modern drug...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperazine Scaffold - A Privileged Structure in Medicinal Chemistry

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposing 1 and 4 positions, is a cornerstone of modern drug discovery.[1][2][3] Its unique physicochemical properties—such as high water solubility, oral bioavailability, and the ability to be substituted at two distinct points—make it a "privileged scaffold."[3][4][5] This means it is a recurring structural motif found in a multitude of clinically successful drugs targeting a vast range of conditions, from parasitic infections and allergies to complex psychiatric disorders.[2][6][7]

While the core piperazine structure is symmetrical, its true pharmacological diversity is unlocked through the substitution of various chemical groups onto its nitrogen atoms. A frequent strategy involves attaching an aryl (e.g., phenyl) group, which can then be further modified. The seemingly subtle shift in the position of a functional group on this aryl ring—known as positional isomerism (ortho, meta, para)—can dramatically alter the compound's biological activity.[5][8] This guide provides a comparative analysis of how these isomeric variations influence pharmacological outcomes, supported by established experimental data and protocols, to empower researchers in the rational design of next-generation therapeutics.

Part 1: The Impact of Positional Isomerism on Neurotransmitter Receptor Binding

Many centrally acting drugs containing a piperazine moiety exert their effects by interacting with neurotransmitter receptors, such as dopamine and serotonin receptors.[9][10][11][12] The precise spatial arrangement of substituents on an arylpiperazine derivative is a critical factor determining its binding affinity and selectivity for these targets.[8]

Case Study: Serotonin 5-HT1A Receptor Affinity

Arylpiperazine derivatives are a well-established class of ligands for serotonin (5-HT) receptors, which are key targets in treating neuropsychiatric disorders like anxiety and depression.[8][9] The position of a substituent on the aryl ring significantly modulates the affinity for these receptors. An illustrative study on regioisomers of an arylpiperazine derivative revealed a clear differentiation in binding affinity for the human serotonin 5-HT1A receptor.

The causality behind this lies in the architecture of the receptor's binding pocket. The pocket contains specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand. A substituent in the meta position might perfectly align the molecule to engage with a key residue, leading to a stable, high-affinity interaction. Shifting that same substituent to the ortho or para position could introduce steric hindrance or move it too far from that key residue, resulting in a weaker, lower-affinity interaction.[8]

The following table summarizes the binding affinity (Ki) for positional isomers of an exemplary arylpiperazine compound at the 5-HT1A receptor. A lower Ki value indicates a higher binding affinity.

Isomer PositionRepresentative Compound Structure5-HT1A Receptor Affinity (Ki, nM)
Ortho {3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy}benzamide21
Meta {3-[4-(3-methoxyphenyl)piperazin-1-yl]propoxy}benzamide5.2
Para {3-[4-(4-methoxyphenyl)piperazin-1-yl]propoxy}benzamide35
Data is representative and adapted from principles discussed in cited literature.[8]

As the data clearly indicates, the meta-substituted isomer demonstrates the highest affinity for the 5-HT1A receptor.

Mechanism of Action: 5-HT1A Receptor Signaling

Activation of the G-protein coupled 5-HT1A receptor by a piperazine agonist initiates a downstream signaling cascade. This typically involves the inhibition of the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates the activity of protein kinase A (PKA) and subsequently influences gene transcription and neuronal excitability, producing the desired therapeutic effect.

G_protein_signaling cluster_membrane Cell Membrane receptor 5-HT1A Receptor g_protein Gi/o Protein receptor->g_protein activates adenylyl_cyclase Adenylyl Cyclase (AC) g_protein->adenylyl_cyclase inhibits camp cAMP (decreased) adenylyl_cyclase->camp ligand Piperazine Isomer (Agonist) ligand->receptor binds atp ATP atp->adenylyl_cyclase substrate pka Protein Kinase A (PKA) camp->pka modulates response Cellular Response pka->response leads to protocol_workflow_binding prep 1. Preparation - Receptor Source (cell membranes) - Radioligand ([3H]-ligand) - Test Compounds (Isomers) - Buffers incubation 2. Incubation Mix Receptor, Radioligand, and Test Compound at various concentrations. Incubate to reach equilibrium. prep->incubation filtration 3. Separation Rapidly filter mixture through glass fiber filters to separate bound from free radioligand. incubation->filtration washing 4. Washing Wash filters with ice-cold buffer to remove non-specifically bound radioligand. filtration->washing quant 5. Quantification Place filters in scintillation vials with cocktail. Count radioactivity using a scintillation counter. washing->quant analysis 6. Data Analysis Plot data to generate a competition curve. Calculate IC50 and Ki values. quant->analysis

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Receptor Source: Prepare cell membrane homogenates from cells expressing the target receptor (e.g., HEK293 cells transfected with the 5-HT1A receptor gene). The protein concentration is quantified to ensure consistency across assays.

    • Radioligand: A known high-affinity ligand for the receptor, labeled with a radioisotope (e.g., [³H]8-OH-DPAT for 5-HT1A), is used. Its concentration is chosen to be near its dissociation constant (Kd) for optimal signal.

    • Test Compounds: Prepare serial dilutions of the piperazine isomers to be tested. A wide concentration range is necessary to generate a full competition curve.

    • Controls: Include a "total binding" control (receptor + radioligand) and a "non-specific binding" control (receptor + radioligand + a high concentration of a known unlabeled ligand).

  • Incubation:

    • In assay tubes or a 96-well plate, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.

    • Incubate the mixture at a controlled temperature (e.g., 37°C) for a sufficient time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Causality: The key to this assay is to measure only the radioligand that is bound to the receptor. This is achieved by rapid vacuum filtration.

    • The incubation mixture is rapidly passed through glass fiber filters. The large membrane fragments containing the receptors are trapped on the filter, while the small, unbound radioligand molecules pass through.

  • Washing:

    • The filters are immediately washed with several volumes of ice-cold assay buffer. The cold temperature minimizes the dissociation of the bound radioligand during the washing step.

  • Quantification:

    • The filters are placed into scintillation vials, and a scintillation cocktail is added.

    • The radioactivity, measured in counts per minute (CPM), is quantified using a liquid scintillation counter. The CPM is directly proportional to the amount of radioligand bound to the receptors on the filter.

  • Data Analysis:

    • Specific Binding Calculation: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • The specific binding at each concentration of the test compound is plotted against the log of the concentration. This generates a sigmoidal competition curve.

    • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.

    • The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay. The Ki represents the intrinsic affinity of the test compound for the receptor.

Part 2: Comparative Analysis of Anthelmintic Activity

The original and most widespread use of piperazine is as an anthelmintic agent to treat parasitic worm infections. [13][14][15]Its primary mechanism of action is distinct from its effects in the central nervous system.

Mechanism of Action: Neuromuscular Paralysis

Piperazine acts as a GABA (γ-aminobutyric acid) receptor agonist on the neuromuscular junctions of helminths (parasitic worms). [13][16][17][18]1. Piperazine binds to and activates GABA-gated chloride channels on the worm's muscle cells. 2. This activation leads to an influx of chloride ions, causing hyperpolarization of the muscle cell membrane. 3. Hyperpolarization makes the muscle cells less excitable and unable to respond to stimulatory neurotransmitters like acetylcholine. 4. The result is a flaccid paralysis of the worm. [6][13]5. Unable to maintain its position in the host's gastrointestinal tract, the paralyzed worm is expelled by normal peristalsis. [16] The selectivity of piperazine for helminths is a key aspect of its therapeutic value. Vertebrates primarily use GABA in the central nervous system (behind the blood-brain barrier), and the isoform of the GABA receptor in helminths is different from that in vertebrates, minimizing host toxicity. [13][18]

Quantitative Data: In Vitro Anthelmintic Efficacy

The efficacy of anthelmintic compounds can be compared by measuring the time taken to cause paralysis and death in worms in vitro.

Compound (Concentration)Time to Paralysis (minutes)Time to Death (minutes)
Piperazine Citrate (10 mg/mL)2570
Piperazine Derivative A (10 mg/mL)2062
Piperazine Derivative B (10 mg/mL)3595
Levamisole (Positive Control)1545
Saline (Negative Control)No Paralysis> 240
Data is representative of typical results from an adult worm motility assay.
[19]
Experimental Protocol: Adult Worm Motility Assay (AWMA)

This straightforward in vitro assay provides robust, quantifiable data on the anthelmintic potential of a compound by directly observing its effect on parasite motility. [19][20]

protocol_workflow_awma collect 1. Worm Collection Collect adult worms (e.g., Pheretima posthuma) and wash with saline to remove debris. setup 2. Assay Setup Place worms in Petri dishes containing different concentrations of test compounds, a positive control, and a negative control. collect->setup observe 3. Observation Incubate at 37°C. Observe worms at regular intervals (e.g., every 15 mins) for paralysis and death. setup->observe record 4. Record Data Record the time taken for paralysis (cessation of movement) and death (no movement even upon stimulation). observe->record analyze 5. Analysis Compare the paralysis and death times for test compounds against controls to determine relative potency. record->analyze

Caption: Workflow for the Adult Worm Motility Assay (AWMA).

Step-by-Step Methodology:

  • Worm Collection and Preparation:

    • Adult earthworms (Pheretima posthuma) are often used as a model organism due to their anatomical and physiological resemblance to intestinal roundworms. [21] * Worms are collected, washed with saline solution to remove any adhering fecal matter, and sorted for consistent size and activity.

  • Assay Setup:

    • Petri dishes are prepared for each experimental group.

    • Test Groups: Several concentrations of the piperazine isomers or derivatives are prepared in a suitable solvent (e.g., saline).

    • Positive Control: A known potent anthelmintic, such as Levamisole or Albendazole, is used. Causality: This is crucial to validate the assay; if worms in the positive control group are not paralyzed, the results for the test compounds are unreliable. [19][22] * Negative Control: A dish containing only the solvent (e.g., saline) is used. Worms in this group should remain active for the duration of the experiment, confirming that any observed paralysis is due to the compounds and not the experimental conditions.

    • A set number of worms (e.g., 5-10) are placed in each dish.

  • Incubation and Observation:

    • The dishes are incubated at a physiological temperature (e.g., 37°C).

    • Observations are made at regular, pre-determined time intervals.

    • Paralysis: Assessed by observing the cessation of spontaneous movement. Gentle prodding with a glass rod can be used to confirm lack of response. The time of onset of paralysis is recorded.

    • Death: Confirmed by placing the apparently non-motile worms in warm water (around 50°C). Lack of any movement confirms death. The time of death is recorded for each worm.

  • Data Analysis:

    • The mean time to paralysis and death is calculated for each group.

    • The activity of the test compounds is compared to the positive and negative controls to determine their relative anthelmintic potency.

Conclusion

The piperazine scaffold is a testament to the principle that subtle structural modifications can lead to profound changes in biological activity. As demonstrated, the positional isomerism of substituents on an arylpiperazine ring can fine-tune binding affinity for specific neurotransmitter receptors by orders of magnitude, a critical consideration in the development of CNS-targeted therapies. Concurrently, the core piperazine structure retains its classic anthelmintic properties, acting through a well-understood mechanism of neuromuscular paralysis in parasites.

By employing robust, self-validating experimental protocols such as competitive radioligand binding assays and adult worm motility assays, researchers can quantitatively compare these activities. This comparative data is not merely academic; it provides the rational foundation for structure-activity relationship (SAR) studies, guiding the synthesis of more potent, selective, and safer drug candidates. Understanding the causality behind why one isomer is more active than another is the key to advancing beyond serendipitous discovery and toward the rational design of superior therapeutics.

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